molecular formula C10H12ClNO B183831 2-chloro-N-isopropylbenzamide CAS No. 6291-28-7

2-chloro-N-isopropylbenzamide

Cat. No.: B183831
CAS No.: 6291-28-7
M. Wt: 197.66 g/mol
InChI Key: KZCIDWXYXMLKBQ-UHFFFAOYSA-N
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Description

2-chloro-N-isopropylbenzamide serves as a valuable synthetic intermediate and chemical building block in medicinal chemistry and drug discovery research. Its structure is exploited in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, this benzamide is a key precursor in the synthesis of novel 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which have been investigated as potent tyrosinase inhibitors . Tyrosinase is the key enzyme in melanin production, and its inhibitors are significant for research in hyperpigmentation disorders and agricultural anti-browning agents . Furthermore, the 2-chlorobenzamide scaffold is a common pharmacophore in the design of molecules for various pharmacological applications, underscoring the reagent's utility in developing new chemical entities for basic scientific research . The isopropyl substituent on the amide nitrogen can be critical for biological activity, as this aliphatic bulk group has been shown to significantly improve inhibitory potency in certain quinazolinone-based compounds compared to other substitutions .

Properties

IUPAC Name

2-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCIDWXYXMLKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978703
Record name 2-Chloro-N-(propan-2-yl)benzene-1-carboximidic acid
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-28-7
Record name 2-Chloro-N-(1-methylethyl)benzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC4451
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(propan-2-yl)benzene-1-carboximidic acid
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Foundational & Exploratory

Technical Monograph: Identity, Synthesis, and Validation of 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number & Technical Validation for 2-chloro-N-isopropylbenzamide Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Chemical Researchers, QA/QC Specialists, and Process Chemists

Executive Summary

Target Compound: 2-chloro-N-isopropylbenzamide CAS Registry Number: 6291-28-7 Molecular Formula: C₁₀H₁₂ClNO Molecular Weight: 197.66 g/mol [1]

This guide serves as a definitive reference for the identification, synthesis, and analytical validation of 2-chloro-N-isopropylbenzamide. While often utilized as an intermediate in the synthesis of agrochemicals (such as Isoxaben) and pharmaceutical scaffolds, its structural similarity to aliphatic analogs (e.g., 2-chloro-N-isopropylpropanamide) frequently leads to database retrieval errors. This document establishes a self-validating protocol to ensure chemical identity and integrity.

Part 1: Chemical Identity & Disambiguation

The Critical Lookup Matrix

In drug development and procurement, reliance on a single identifier can lead to catastrophic supply chain errors. Use the following matrix to cross-reference vendor data.

Identifier TypeValueNotes
CAS Number 6291-28-7 Primary Identifier
IUPAC Name 2-chloro-N-(propan-2-yl)benzamidePreferred nomenclature
Synonyms N-isopropyl-2-chlorobenzamide; 2-chlorobenzoyl isopropylamineCommon trade names
InChI Key KZCIDWXYXMLKBQ-UHFFFAOYSA-NUnique hash for database sync
SMILES CC(C)NC(=O)C1=CC=CC=C1ClFor chemoinformatics
The "Lookalike" Hazard

WARNING: Do not confuse this compound with 2-chloro-N-isopropylpropanamide (CAS 42275-92-3).

  • Target (Benzamide): Contains an aromatic phenyl ring. Used in rigid scaffold construction.

  • Lookalike (Propanamide): Contains an aliphatic chain. Drastically different reactivity and biological profile.

Part 2: Synthesis & Production Protocol

Mechanistic Pathway

The most robust synthesis involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with isopropylamine. This route is preferred over direct coupling of the acid due to higher yields and simpler purification.

SynthesisPathway Start1 2-Chlorobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate DCM, 0°C Start2 Isopropylamine (Nucleophile) Start2->Intermediate Product 2-chloro-N-isopropylbenzamide (CAS 6291-28-7) Intermediate->Product Elimination Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 2-chloro-N-isopropylbenzamide.

Step-by-Step Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of acid chlorides.

Reagents:

  • 2-Chlorobenzoyl chloride (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq) – Acts as an HCl scavenger.

  • Dichloromethane (DCM) – Solvent.

Procedure:

  • Preparation: Dissolve 2-chlorobenzoyl chloride (10 mmol) in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

  • Addition: Mix isopropylamine (12 mmol) and triethylamine (15 mmol) in DCM (10 mL). Add this mixture dropwise to the cold acid chloride solution over 30 minutes. Control exotherm to <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Quench with water (20 mL). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Part 3: Analytical Validation (Self-Validating System)

To ensure the substance synthesized or purchased is CAS 6291-28-7, you must validate against the following spectroscopic signatures.

Nuclear Magnetic Resonance (¹H-NMR)

The proton NMR provides the definitive structural proof.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
1.25 - 1.28 Doublet (d)6H-CH(CH₃)₂Methyl groups of the isopropyl chain.
4.20 - 4.30 Septet (m)1H-CH(CH₃)₂Methine proton; diagnostic splitting pattern.
6.00 - 6.50 Broad Singlet1H-NH-Amide proton (exchangeable with D₂O).
7.30 - 7.80 Multiplet4HAr-HAromatic protons of the 2-chlorophenyl ring.

Interpretation: The presence of the septet at ~4.2 ppm coupled with the doublet at ~1.25 ppm confirms the N-isopropyl group. The aromatic region confirms the benzamide core.

Verification Logic Flow

Use this logic gate to approve the material for downstream use.

ValidationLogic Start Start QC Process CheckCAS Vendor Label matches 6291-28-7? Start->CheckCAS CheckNMR 1H-NMR: Septet @ 4.2ppm? CheckCAS->CheckNMR Yes Reject REJECT BATCH (Quarantine) CheckCAS->Reject No CheckMS MS (ESI): [M+H]+ = 198? CheckNMR->CheckMS Yes CheckNMR->Reject No (Suspect Isomer) CheckMS->Reject No Approve APPROVE (Release) CheckMS->Approve Yes

Figure 2: Quality Control Decision Tree for material verification.

Part 4: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220919, 2-chloro-N-isopropylbenzamide. Retrieved from [Link]

  • Gao, Y., et al. (2012). Synthesis and herbicidal activity of saflufenacil. Agrochemicals, 51, 565-568.[2] (Provides spectral data for benzamide intermediates).

Sources

An In-depth Technical Guide to 2-chloro-N-isopropylbenzamide: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-isopropylbenzamide is a chemical compound belonging to the benzamide class. Benzamides are a versatile group of molecules with a wide range of applications, including in the pharmaceutical and agrochemical industries. Understanding the fundamental properties of 2-chloro-N-isopropylbenzamide, such as its molecular weight and formula, is the first step in its potential application in research and development. This guide provides a comprehensive overview of the key technical aspects of this compound, including its synthesis and analytical characterization.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is essential for its handling, formulation, and development. The core properties of 2-chloro-N-isopropylbenzamide are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNODeduced from IUPAC name
Molecular Weight 197.66 g/mol [1]
IUPAC Name 2-chloro-N-(propan-2-yl)benzamide[2]
CAS Number Not explicitly found for this specific isomer, care should be taken to verify with a reliable database.

The structure of 2-chloro-N-isopropylbenzamide consists of a benzene ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 1-position. The nitrogen of the amide is substituted with an isopropyl group.

Figure 1: Chemical structure of 2-chloro-N-isopropylbenzamide.

Synthesis

A reported method for the synthesis of 2-chloro-N-isopropylbenzamide involves the reaction of isopropyl amine with 2-chlorobenzoyl chloride.[2][3] This is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride.

Experimental Protocol

The following protocol is adapted from the literature for the synthesis of 2-chloro-N-(propan-2-yl)benzamide.[2]

Materials:

  • Isopropyl amine

  • 2-Chlorobenzoyl chloride

  • Ethanolic 1 N Sodium Hydroxide (NaOH)

  • Round bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ethanol

  • Water

Procedure:

  • Dissolve an equimolar solution of isopropyl amine in 10 mL of ethanolic 1 N NaOH in a round bottom flask.

  • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

  • Add 2-chlorobenzoyl chloride dropwise from a dropping funnel to the stirred solution at room temperature over a period of 3 hours.

  • Continue stirring for the entire 3-hour duration.

  • After 3 hours, the product will separate out. Collect the solid product by filtration.

  • Wash the collected solid with ethanol.

  • Further wash the product with a NaOH solution and then with water.

  • Air dry the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Isopropyl amine Isopropyl amine Reaction Reaction Isopropyl amine->Reaction 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride->Reaction Ethanolic 1N NaOH Ethanolic 1N NaOH Ethanolic 1N NaOH->Reaction Solvent/Base Room Temperature Room Temperature Room Temperature->Reaction Temperature 3 hours 3 hours 3 hours->Reaction Duration Filtration Filtration Wash with Ethanol Wash with Ethanol Filtration->Wash with Ethanol Wash with NaOH Wash with NaOH Wash with Ethanol->Wash with NaOH Wash with Water Wash with Water Wash with NaOH->Wash with Water Air Dry Air Dry Wash with Water->Air Dry Product 2-chloro-N-isopropylbenzamide Air Dry->Product Reaction->Filtration

Figure 2: Workflow for the synthesis of 2-chloro-N-isopropylbenzamide.

Analytical Characterization

Confirmation of the synthesis of 2-chloro-N-isopropylbenzamide is achieved through various analytical techniques. Spectroscopic methods are particularly powerful for elucidating the structure of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For 2-chloro-N-isopropylbenzamide, the following characteristic peaks are expected[2]:

  • N-H stretch: Around 3459-3384 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Around 3114-2934 cm⁻¹

  • C=O stretch (amide I): Around 1743 cm⁻¹

  • N-H bend (amide II): Around 1584-1551 cm⁻¹

  • C-Cl stretch: Typically in the fingerprint region below 800 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2-chloro-N-isopropylbenzamide are[2]:

  • Doublet (6H): Around 1.17 ppm, corresponding to the six equivalent protons of the two methyl groups of the isopropyl substituent. The signal is split by the adjacent methine proton.

  • Septet (1H): Around 4.20 ppm, corresponding to the methine proton of the isopropyl group. The signal is split by the six adjacent methyl protons.

  • Multiplet (3H): Between 7.32-7.59 ppm, corresponding to the protons on the chlorinated benzene ring.

  • Doublet of doublets of doublets (1H): Around 7.90 ppm, corresponding to one of the protons on the benzene ring.

Safety and Handling

Conclusion

This technical guide provides a foundational understanding of 2-chloro-N-isopropylbenzamide, covering its molecular formula, weight, structure, a detailed synthesis protocol, and methods for its analytical characterization. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be interested in exploring the potential of this and related benzamide compounds. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69111, 2-Chlorobenzamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 347959, 2-chloro-N-methylbenzamide. Available from: [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3027. Available from: [Link]

  • PubChemLite. 2-chloro-n-isobutylbenzamide (C11H14ClNO). Available from: [Link]

  • Gondaliya, S., & Patel, M. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. World Journal of Pharmaceutical Research, 9(8), 2478-2482. Available from: [Link]

  • PubChemLite. 2-chloro-n-isopropyl-4-nitro-n-phenylbenzamide (C16H15ClN2O3). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23265, 2-Chlorobenzanilide. Available from: [Link]

  • Wang, J., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82566, 2-Chloro-N,N-diethylbenzamide. Available from: [Link]

  • Cheméo. Benzamide, 2-chloro-N-(2-chlorobenzoyl)-N-(3-methylbutyl)-. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79503, N-Isopropylbenzamide. Available from: [Link]

  • Gondaliya, S., & Patel, M. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available from: [Link]

Sources

Navigating the Solubility Landscape of 2-chloro-N-isopropylbenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone that dictates its fate. Poor solubility can lead to a cascade of challenges, from inconsistent results in in vitro assays to poor bioavailability in preclinical and clinical settings. This guide provides an in-depth technical exploration of the solubility of a model compound, 2-chloro-N-isopropylbenzamide, in two ubiquitous solvents in the pharmaceutical sciences: dimethyl sulfoxide (DMSO) and water. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's behavior in these solvents is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. This document is structured to provide not just data, but a causal understanding of the underlying physicochemical principles, empowering you to make informed decisions in your research endeavors.

Physicochemical Profile of 2-chloro-N-isopropylbenzamide

A thorough understanding of a compound's solubility begins with its molecular characteristics. 2-chloro-N-isopropylbenzamide is a benzamide derivative with the following key attributes:

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNOPubChem CID: 220919
Molecular Weight 197.66 g/mol PubChem CID: 220919
XLogP3 1.7PubChem CID: 220919
Hydrogen Bond Donor Count 1PubChem CID: 220919
Hydrogen Bond Acceptor Count 1PubChem CID: 220919
Topological Polar Surface Area 29.1 ŲPubChem CID: 220919

The XLogP3 value of 1.7 indicates a moderate level of lipophilicity, suggesting that the compound will have a preference for non-polar environments over aqueous media. The presence of both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen) provides sites for interaction with polar solvents.

Solubility in Dimethyl Sulfoxide (DMSO): The "Universal" Organic Solvent

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of organic compounds, making it an indispensable tool in drug discovery for creating stock solutions.

Predicted Solubility

Predicted Solubility of 2-chloro-N-isopropylbenzamide in DMSO: > 100 mg/mL (> 500 mM)

The "Why": Molecular Interactions Driving High Solubility

The exceptional solubility of 2-chloro-N-isopropylbenzamide in DMSO is a direct result of favorable intermolecular interactions:

  • Dipole-Dipole Interactions: Both 2-chloro-N-isopropylbenzamide and DMSO are polar molecules. The amide and chloro-substituted benzene ring of the solute create a significant dipole moment, which readily interacts with the strong dipole of the sulfoxide group in DMSO.

  • Hydrogen Bonding: Although DMSO is aprotic (lacks a hydrogen bond donor), the oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor. It can readily form a hydrogen bond with the amide proton of 2-chloro-N-isopropylbenzamide.

  • Dispersion Forces: The non-polar regions of the molecule, such as the benzene ring and the isopropyl group, interact favorably with the methyl groups of DMSO through London dispersion forces.

The combination of these strong interactions effectively overcomes the crystal lattice energy of solid 2-chloro-N-isopropylbenzamide, leading to its high solubility.

Solubility in Water: The Biological Milieu

Aqueous solubility is a critical parameter for any potential therapeutic agent, as it governs absorption and distribution in the body.

Predicted Solubility

Based on its XLogP3 value of 1.7 and the presence of a relatively non-polar chlorophenyl group and an isopropyl substituent, 2-chloro-N-isopropylbenzamide is predicted to have low aqueous solubility. Various QSPR models can provide an estimated value.

Predicted Aqueous Solubility of 2-chloro-N-isopropylbenzamide: ~0.05 mg/mL (~0.25 mM)

The "Why": The Energetic Cost of Disrupting Water's Structure

The limited solubility of 2-chloro-N-isopropylbenzamide in water can be explained by considering the thermodynamics of the dissolution process:

  • Disruption of Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the 2-chloro-N-isopropylbenzamide molecules together in the solid state.

  • Disruption of Solvent-Solvent Interactions: More significantly, energy is needed to overcome the strong hydrogen bonding network between water molecules to create a cavity for the solute molecule.

  • Formation of Solute-Solvent Interactions: The polar amide group of 2-chloro-N-isopropylbenzamide can form hydrogen bonds with water molecules (both as a donor and an acceptor). However, the large, non-polar regions of the molecule (the chlorophenyl ring and the isopropyl group) disrupt the water structure and can only engage in weaker dipole-induced dipole and dispersion forces.

The overall free energy change for dissolving 2-chloro-N-isopropylbenzamide in water is unfavorable because the energy gained from solute-water interactions is not sufficient to compensate for the energy required to break the strong water-water hydrogen bonds. This leads to the hydrophobic effect, where the non-polar parts of the molecule are "pushed out" of the aqueous phase, resulting in low solubility.

Comparative Solubility Data

The following table summarizes the predicted solubility of 2-chloro-N-isopropylbenzamide in DMSO and water, highlighting the stark contrast between the two solvents.

SolventPredicted Solubility (mg/mL)Predicted Solubility (Molarity)Rationale
DMSO > 100> 0.5 MStrong dipole-dipole interactions and hydrogen bonding with the polar aprotic solvent.
Water ~0.05~0.00025 MUnfavorable disruption of the water hydrogen bonding network by the non-polar regions of the molecule (hydrophobic effect).

Experimental Determination of Solubility: A Validating Protocol

To experimentally verify the predicted solubility values, the shake-flask method is the gold standard for determining thermodynamic solubility.

Rationale for the Shake-Flask Method

The shake-flask method is a robust and reliable technique that allows a compound to reach equilibrium between its solid and dissolved states in a given solvent. This ensures that the measured solubility is the true thermodynamic solubility, which is a critical parameter for understanding a drug's intrinsic properties.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-chloro-N-isopropylbenzamide (e.g., 2-5 mg) into several glass vials. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the desired solvent (DMSO or water) to each vial (e.g., 1 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PVDF filter) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of 2-chloro-N-isopropylbenzamide of known concentrations in the respective solvent.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 2-chloro-N-isopropylbenzamide in the diluted sample.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, mM).

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess 2-chloro-N-isopropylbenzamide prep2 Add precise volume of solvent (DMSO or Water) prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Filter supernatant (0.22 µm filter) equil1->sep1 quant2 Analyze standards and sample by HPLC/LC-MS sep1->quant2 quant1 Prepare calibration standards quant1->quant2 calc1 Determine concentration from calibration curve quant2->calc1 calc2 Calculate solubility with dilution factor calc1->calc2

Caption: Shake-Flask Solubility Determination Workflow.

Molecular Interactions: A Visual Representation

The following diagram illustrates the key intermolecular forces at play between 2-chloro-N-isopropylbenzamide and the two solvents.

G cluster_solute 2-chloro-N-isopropylbenzamide cluster_dmso DMSO cluster_water Water solute C10H12ClNO h_donor Amide N-H (H-bond donor) h_acceptor Carbonyl O (H-bond acceptor) polar_group Amide & C-Cl (Dipole) nonpolar_group Phenyl & Isopropyl (Non-polar) dmso_acceptor Sulfoxide O (H-bond acceptor) h_donor->dmso_acceptor Strong H-bond water_acceptor Oxygen (H-bond acceptor) h_donor->water_acceptor H-bond water_donor O-H bonds (H-bond donor) h_acceptor->water_donor H-bond dmso_dipole S=O bond (Strong Dipole) polar_group->dmso_dipole Strong Dipole-Dipole water_dipole Polar Molecule (Dipole) polar_group->water_dipole Dipole-Dipole dmso ((CH3)2SO) nonpolar_group->dmso Dispersion Forces water H2O nonpolar_group->water Weak Dispersion Forces (Hydrophobic Effect)

Caption: Intermolecular forces with solvents.

Practical Implications for Drug Development

The significant difference in solubility between DMSO and water for 2-chloro-N-isopropylbenzamide has several critical implications for its development as a potential drug candidate:

  • Stock Solution Preparation: The high solubility in DMSO makes it an excellent solvent for preparing concentrated stock solutions for in vitro screening assays.

  • "Precipitation Risk" in Aqueous Assays: When a DMSO stock solution is diluted into an aqueous buffer for biological assays, the compound may precipitate if its final concentration exceeds its aqueous solubility limit. This can lead to inaccurate and misleading assay results. It is crucial to ensure that the final DMSO concentration in the assay is low (typically <1%) and that the final compound concentration is well below its aqueous solubility limit.

  • Formulation Challenges: The low aqueous solubility presents a significant challenge for developing an oral or intravenous formulation. Strategies such as co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions may be necessary to enhance its solubility and achieve adequate bioavailability.

  • Early-Stage Compound Triage: A low aqueous solubility can be a "red flag" in early drug discovery. If the compound shows promising biological activity, medicinal chemistry efforts may be directed towards modifying the structure to improve its solubility without compromising its potency.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific Safety Data Sheet (SDS) for 2-chloro-N-isopropylbenzamide may not be widely available, precautions for related benzamide and chlorinated aromatic compounds should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion: A Data-Driven Approach to a Fundamental Property

The solubility of 2-chloro-N-isopropylbenzamide in DMSO and water exemplifies the fundamental principles that govern the dissolution of drug-like molecules. Its high solubility in DMSO is driven by strong, favorable intermolecular interactions, while its poor aqueous solubility is a consequence of the hydrophobic effect and the energetic cost of disrupting the highly structured water network. For the drug development professional, understanding and quantifying these solubility characteristics is not just a matter of good science, but a prerequisite for the successful advancement of a compound from the bench to the clinic. By employing robust experimental methods like the shake-flask technique and leveraging predictive models, researchers can navigate the complex landscape of solubility and make data-driven decisions that ultimately enhance the probability of therapeutic success.

References

  • PubChem. (n.d.). 2-chloro-N-isopropylbenzamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of drugs in various buffer solutions using a new high-throughput pSOL instrument. Combinatorial chemistry & high throughput screening, 11(4), 319-327. [Link]

  • Attia, L., Burns, J. W., Doyle, P. S., & Green, W. H. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Nature Communications, 16(1), 7497. [Link]

Pharmacological Potential of 2-Chloro-N-Isopropylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Scaffold & Chemical Space

The 2-chloro-N-isopropylbenzamide scaffold represents a privileged structure in medicinal chemistry. It is not merely a passive intermediate but a bioactive pharmacophore characterized by specific steric and electronic properties that make it an ideal template for anticonvulsant , antineoplastic , and antimicrobial drug discovery.

Structural Logic: The Ortho-Chloro Effect

The defining feature of this scaffold is the ortho-chlorine substituent. Unlike para- or meta-substitutions, the 2-chloro group exerts a profound steric influence, forcing the amide carbonyl out of planarity with the phenyl ring. This "twisted" conformation (dihedral angle approx. 30-45°) is critical for:

  • Metabolic Stability: Reducing the rate of amide hydrolysis by steric shielding.

  • Receptor Fit: Mimicking the twisted bioactive conformation required for binding to hydrophobic pockets in kinases (e.g., HPK1) and ion channels.

  • Lipophilicity: The chlorine atom increases logP, enhancing blood-brain barrier (BBB) penetration, a prerequisite for CNS-active agents.

Part 2: Mechanistic Pathways & Therapeutic Targets

Oncology: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

Recent patent literature (e.g., WO2020092621A1) identifies 2-chloro-N-isopropylbenzamide derivatives as key intermediates and structural motifs in the synthesis of HPK1 inhibitors .

  • Mechanism: HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 enhances the immune response against tumors.

  • Role of Scaffold: The benzamide moiety forms hydrogen bonds with the kinase hinge region, while the isopropyl group fills the hydrophobic specificity pocket, anchoring the inhibitor.

Neurology: Anticonvulsant Activity

Substituted benzamides are a validated class of anticonvulsants. The N-isopropyl and 2-chloro modifications specifically modulate activity against voltage-gated sodium channels (Nav).

  • Mechanism: Stabilization of the inactivated state of sodium channels, preventing high-frequency neuronal firing during a seizure.

  • Efficacy: Analogs have shown potency in Maximal Electroshock Seizure (MES) models, comparable to phenytoin but with improved safety profiles due to the specific N-alkyl substitution.

Antimicrobial & Tubulin Modulation

N-benzyl and N-isopropyl benzamide derivatives function as tubulin polymerization inhibitors . The 2-chloro substituent provides the necessary halogen bond capability to interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in rapidly dividing cells.

Part 3: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) and the downstream signaling effects of this scaffold in an oncology context (HPK1 inhibition).

G Scaffold 2-Chloro-N-Isopropylbenzamide (Scaffold) OrthoCl 2-Cl Group: Induces Ring Twist Increases logP Scaffold->OrthoCl Contains IsoProp N-Isopropyl: Hydrophobic Pocket Fill Steric Bulk Scaffold->IsoProp Contains HPK1 Target: HPK1 Kinase (T-cell Negative Regulator) OrthoCl->HPK1 Hinge Binding Nav Target: Nav Channels (Neuronal Excitability) OrthoCl->Nav BBB Penetration IsoProp->HPK1 Selectivity TCell T-Cell Activation (Immune Response) HPK1->TCell Inhibition leads to Seizure Seizure Suppression (CNS Stabilization) Nav->Seizure Modulation leads to

Figure 1: SAR and Dual-Pathway Potential of the 2-Chloro-N-Isopropylbenzamide Scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Reaction

This protocol yields high-purity 2-chloro-N-isopropylbenzamide for pharmacological testing.

Reagents:

  • 2-Chlorobenzoyl chloride (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Triethylamine (TEA) or NaOH (10%) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve isopropylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 2-chlorobenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO3 (to remove acid), then Brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Water.

Validation Criteria:

  • Yield: >85%

  • Purity: >98% (HPLC)

  • NMR Confirmation: 1H NMR should show a doublet for the isopropyl methyls (~1.2 ppm) and a multiplet for the aromatic 2-Cl protons.

Protocol B: In Vitro HPK1 Kinase Inhibition Assay

To validate the antineoplastic potential of the derivative.

Materials:

  • Recombinant Human HPK1 Kinase

  • Substrate: Myelin Basic Protein (MBP) or synthetic peptide

  • ATP (radiolabeled γ-33P-ATP or fluorescent tracer)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

Steps:

  • Serial Dilution: Prepare 10-point dose-response of the test compound in DMSO (Final DMSO < 1%).

  • Incubation: Mix Enzyme + Compound + Substrate in Assay Buffer. Incubate for 15 mins at RT.

  • Initiation: Add ATP to start the reaction.

  • Termination: Stop reaction after 60 mins using EDTA.

  • Detection: Measure phosphorylation via scintillation counting (if radiometric) or FRET signal.

  • Analysis: Fit data to sigmoidal dose-response curve to determine IC50.

Part 5: Quantitative Data Summary

The table below summarizes the theoretical and observed properties of 2-chloro-N-isopropylbenzamide derivatives compared to standard benzamides.

PropertyStandard Benzamide2-Chloro-N-Isopropyl DerivativePharmacological Impact
LogP (Lipophilicity) ~1.5~2.6Enhanced BBB permeability; improved CNS activity.
Metabolic Half-life Low (Rapid hydrolysis)HighOrtho-Cl sterically shields the amide bond from amidases.
Ring Planarity Planar (0° twist)Twisted (~35° twist)Improved fit for kinase hinge regions (e.g., HPK1).
Primary Target D2 Receptors (Generic)HPK1, Nav ChannelsShift from antipsychotic to anticonvulsant/antineoplastic.

Part 6: Synthesis Workflow Visualization

Synthesis Start Start: 2-Chlorobenzoyl Chloride Reactants Add: Isopropylamine + TEA (in DCM, 0°C) Start->Reactants Reaction Reaction: Stir 4h @ RT (Nucleophilic Acyl Substitution) Reactants->Reaction Workup Workup: Wash (HCl -> NaHCO3 -> Brine) Reaction->Workup Purify Purification: Recrystallize (EtOH/H2O) Workup->Purify Product Final Product: 2-Chloro-N-Isopropylbenzamide Purify->Product

Figure 2: Step-by-Step Synthesis Workflow for High-Purity Scaffold Generation.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[1] Retrieved from [Link]

  • Google Patents. (2020). WO2020092621A1 - Substituted 6-azabenzimidazole compounds as HPK1 inhibitors.
  • MDPI. (2020). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues.[2] Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide Compound Summary. Retrieved from [Link]

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N-Isopropylbenzamide Analogs: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of N-Isopropylbenzamide Analogs

The N-isopropylbenzamide scaffold represents a fascinating yet underexplored area within medicinal chemistry. While the broader class of N-substituted benzamides has seen extensive investigation, leading to the development of numerous therapeutic agents, N-isopropylbenzamide and its direct analogs remain a frontier with significant untapped potential. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential applications, and methodologies for the evaluation of N-isopropylbenzamide analogs. By synthesizing established principles from the wider field of benzamide chemistry and highlighting the current data deficit for this specific subclass, this guide aims to serve as a foundational resource to stimulate and inform future research and development in this promising area. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources, empowering you to confidently navigate and contribute to the evolving landscape of N-isopropylbenzamide analog research.

The N-Isopropylbenzamide Core: Structural Significance and Rationale for Exploration

The N-isopropylbenzamide structure is characterized by a central benzamide core with an isopropyl group attached to the amide nitrogen. The isopropyl moiety is a common feature in many pharmaceutical compounds, notably in β-adrenergic receptor antagonists (β-blockers)[1]. The presence of this group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and receptor binding affinity.

The rationale for exploring analogs of N-isopropylbenzamide is rooted in the proven success of the broader N-substituted benzamide class, which has yielded compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][3]. By systematically modifying the N-isopropylbenzamide scaffold, researchers can explore new chemical space and potentially discover novel therapeutic agents with improved efficacy, selectivity, and safety profiles.

Synthesis of N-Isopropylbenzamide Analogs: A Generalized Approach

The synthesis of N-isopropylbenzamide and its analogs can be achieved through several established methods. A common and straightforward approach involves the acylation of isopropylamine or a corresponding substituted amine with a benzoyl chloride derivative. This method is versatile and allows for the introduction of a wide variety of substituents on both the benzoyl and the isopropyl moieties.

General Synthetic Protocol: Amide Formation

A generalized protocol for the synthesis of N-isopropylbenzamide analogs is presented below. This protocol is based on literature procedures for the synthesis of N-substituted benzamides and can be adapted for specific target molecules[1][4].

Step 1: Reaction Setup

  • To a solution of the desired substituted benzoyl chloride (1.0 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) at 0 °C.

  • Stir the mixture for 10-15 minutes.

Step 2: Amine Addition

  • Slowly add a solution of isopropylamine or a substituted isopropylamine derivative (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, wash the mixture sequentially with 2 M HCl, 1 M NaOH, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-isopropylbenzamide analog.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Benzoyl_Chloride Substituted Benzoyl Chloride Reaction_Vessel Reaction at 0°C to RT Benzoyl_Chloride->Reaction_Vessel Amine Isopropylamine Derivative Amine->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Aprotic Solvent Solvent->Reaction_Vessel Washing Aqueous Washes (HCl, NaOH, Brine) Reaction_Vessel->Washing Drying Drying Agent (MgSO4/Na2SO4) Washing->Drying Concentration Evaporation Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product Purified N-Isopropylbenzamide Analog Purification->Product SAR_Concept Core N-Isopropylbenzamide Scaffold R1 Benzoyl Ring Substituents Core->R1 R2 Isopropyl Group Modifications Core->R2 R3 Amide Bond Isosteres Core->R3 Activity Biological Activity R1->Activity R2->Activity R3->Activity

Key areas for modification in N-isopropylbenzamide analog design.

Pharmacological Applications: Exploring the Potential

Based on the activities observed for the broader class of N-substituted benzamides, N-isopropylbenzamide analogs represent a promising area for the discovery of new therapeutic agents in several key areas.

Anticancer Activity

Numerous N-substituted benzamide derivatives have been investigated as potential anticancer agents.[2] Some have shown potent anti-proliferative activity against various cancer cell lines.[5] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth and proliferation.

Table 1: Anticancer Activity of Selected N-Substituted Benzamide Analogs (for comparative purposes)

Compound ClassTarget Cancer Cell LinesReported IC50 ValuesReference
N-benzylbenzamide derivativesVarious cancer cell lines12 to 27 nM for compound 20b
N-substituted benzamide derivativesMCF-7, MDA-MB-231, K562, A549Similar to MS-275

It is crucial to note that this data is for related compounds and specific testing of N-isopropylbenzamide analogs is required to determine their anticancer potential.

Antimicrobial Activity

The benzamide scaffold is also present in a number of compounds with antimicrobial properties. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. N-isopropylbenzamide analogs could offer a novel chemical starting point for the development of new antibacterial and antifungal drugs. Studies on other N-substituted benzamides have demonstrated their potential as antimicrobial agents.[6]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized N-isopropylbenzamide analogs, a battery of in vitro biological assays is essential. The following are generalized protocols for preliminary screening of anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-isopropylbenzamide analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity of new compounds.[6][7]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plate.

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Loading: Add a known concentration of the N-isopropylbenzamide analog solution to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.

Future Directions and Conclusion: Unlocking the Potential

The field of N-isopropylbenzamide analogs is ripe for exploration. While this guide provides a foundational framework for their synthesis and evaluation, it also highlights a significant data gap in the scientific literature. There is a clear need for systematic studies to synthesize and screen libraries of N-isopropylbenzamide derivatives to elucidate their structure-activity relationships and identify lead compounds for various therapeutic applications.

Future research should focus on:

  • Diversification of the N-isopropylbenzamide scaffold: Introducing a wide range of substituents on both the benzoyl and isopropyl moieties.

  • Comprehensive biological screening: Evaluating new analogs against a broad panel of cancer cell lines and microbial strains.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways through which active compounds exert their effects.

References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Letters in Drug Design & Discovery, 15(9). [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]

  • N-Isopropylbenzamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. [Link]

  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. (2023). Organic & Biomolecular Chemistry, 21(18), 3785-3789. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2018). Molecules, 23(11), 2946. [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1453. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Chemical Neuroscience, 12(3), 485-499. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2015). Molecules, 20(10), 18887-18901. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5198-5201. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2014). Marine Drugs, 12(6), 3378-3404. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). Metabolites, 13(5), 661. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2018). Molecules, 23(11), 2946. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega, 5(24), 14595-14605. [Link]

  • Primary screening for antibacterial activity of synthetic compounds... ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. (2024). Frontiers in Chemistry, 12. [Link]

  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). Journal of Medicinal Chemistry, 58(23), 9371-9386. [Link]

  • Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. (2025). RSC Advances, 15(1), 1-18. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Briefings in Bioinformatics, 22(5). [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-isopropylbenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific therapeutic applications are not extensively documented in publicly available literature, benzamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The thermodynamic properties of such compounds are fundamental to drug development, influencing formulation, stability, and bioavailability. This guide provides a comprehensive overview of the key physicochemical characteristics of 2-chloro-N-isopropylbenzamide and outlines detailed experimental protocols for the determination of its thermodynamic properties.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of 2-chloro-N-isopropylbenzamide have been computed and are available in public databases. These properties provide a baseline for understanding the compound's behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNOPubChem[1]
Molecular Weight 197.66 g/mol PubChem[1]
IUPAC Name 2-chloro-N-(propan-2-yl)benzamidePubChem[1]
CAS Number 6291-28-7PubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of 2-chloro-N-isopropylbenzamide

A common method for the synthesis of N-substituted benzamides is the reaction of a benzoyl chloride with an appropriate amine. The following protocol is adapted from literature procedures for the synthesis of similar compounds.[2][3]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve isopropyl amine in ethanolic 1 N sodium hydroxide.

  • Addition of Acylating Agent: While stirring the solution, add 2-chlorobenzoyl chloride dropwise using a dropping funnel at room temperature.

  • Reaction: Continue stirring the mixture for approximately 3 hours.

  • Isolation: The product, 2-chloro-N-isopropylbenzamide, will separate out from the solution.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the crude product with ethanol.

    • Further wash with sodium hydroxide solution and then with water.

    • Air-dry the purified product.

  • Characterization: The identity and purity of the synthesized compound can be confirmed using techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Synthesis_Workflow cluster_synthesis Synthesis of 2-chloro-N-isopropylbenzamide start Start dissolve Dissolve isopropyl amine in ethanolic NaOH start->dissolve add_benzoyl_chloride Add 2-chlorobenzoyl chloride dropwise dissolve->add_benzoyl_chloride react Stir for 3 hours at room temperature add_benzoyl_chloride->react isolate Isolate solid product (Filtration) react->isolate wash_ethanol Wash with Ethanol isolate->wash_ethanol wash_naoh_water Wash with NaOH and Water wash_ethanol->wash_naoh_water dry Air Dry Product wash_naoh_water->dry characterize Characterize via FT-IR and NMR dry->characterize end_product Pure 2-chloro-N- isopropylbenzamide characterize->end_product

Caption: Workflow for the synthesis of 2-chloro-N-isopropylbenzamide.

Thermodynamic Characterization: Methodologies and Protocols

Currently, there is a lack of publicly available experimental data on the thermodynamic properties of 2-chloro-N-isopropylbenzamide. The following sections provide detailed, field-proven protocols for determining these crucial parameters.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the melting point and enthalpy of fusion of crystalline materials.

  • Inert Atmosphere: An inert gas, typically nitrogen, is used to prevent oxidative degradation of the sample at elevated temperatures.

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is chosen to ensure thermal equilibrium within the sample and to obtain sharp, well-defined thermal events.

  • Sample Mass: A small sample mass (typically 2-5 mg) is used to minimize thermal gradients within the sample.

  • Hermetically Sealed Pans: These are used to prevent the loss of volatile substances during heating.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-chloro-N-isopropylbenzamide into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan.

  • Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) Protocol start Start calibrate Calibrate DSC (e.g., with Indium) start->calibrate prepare_sample Weigh 2-5 mg of sample into aluminum pan calibrate->prepare_sample seal_pan Hermetically seal the sample pan prepare_sample->seal_pan setup_dsc Place sample and reference pans in DSC seal_pan->setup_dsc run_program Run thermal program (e.g., 10 °C/min heat ramp) setup_dsc->run_program analyze_data Analyze thermogram for melting point and ΔHfus run_program->analyze_data results Melting Point (Tm) Enthalpy of Fusion (ΔHfus) analyze_data->results

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the inherent thermal stability without oxidative effects. An oxidative atmosphere (e.g., air) can be used to investigate the compound's stability in the presence of oxygen.

  • Heating Rate: A steady heating rate allows for the clear separation of different decomposition steps.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) of 2-chloro-N-isopropylbenzamide into a tared TGA pan (typically ceramic or platinum).

  • TGA Run:

    • Place the pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Solution Calorimetry

Solution calorimetry is used to measure the enthalpy change when a substance dissolves in a solvent. This provides the enthalpy of solution (ΔHsoln), a key parameter in understanding solubility and dissolution processes.

  • Solvent Selection: The choice of solvent is critical and should be relevant to the intended application (e.g., water for pharmaceutical applications, or a non-aqueous solvent if the compound is poorly water-soluble).

  • Concentration: The amount of solute should be chosen to ensure complete dissolution and to be within the detection limits of the calorimeter.

  • Calorimeter Setup: Assemble a solution calorimeter and allow it to reach thermal equilibrium with the surroundings.

  • Solvent Addition: Add a known volume of the chosen solvent to the calorimeter vessel.

  • Temperature Equilibration: Stir the solvent until a stable baseline temperature is recorded.

  • Sample Addition: Add a precisely weighed amount of 2-chloro-N-isopropylbenzamide to the solvent.

  • Temperature Monitoring: Continue to stir and record the temperature until a new stable final temperature is reached.

  • Calculation: The enthalpy of solution is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.

References

  • PubChem. 2-chloro-N-isopropylbenzamide. [Link].

  • Ghare, S., et al. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. World Journal of Pharmacy and Pharmaceutical Sciences. 2018;7(9):1235-1240.
  • Ghare, S., et al. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link].

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Methodological & Application

Synthesis of 2-chloro-N-isopropylbenzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-chloro-N-isopropylbenzamide, a valuable chemical intermediate in the development of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

2-chloro-N-isopropylbenzamide belongs to the class of N-substituted benzamides, a scaffold frequently encountered in biologically active molecules. The synthesis described herein is a classic example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride. This reaction is widely utilized for its efficiency and broad applicability in forming stable amide bonds.

This guide will provide two effective protocols for the synthesis, along with detailed information on the properties of the reactants and product, safety precautions, a thorough explanation of the reaction mechanism, and comprehensive characterization and purification procedures.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of all substances involved is paramount for a successful and safe synthesis.

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-chlorobenzoyl chloride C₇H₄Cl₂O175.01Colorless to slightly yellow liquid-5224
Isopropylamine C₃H₉N59.11Colorless, volatile liquid-9532-34
2-chloro-N-isopropylbenzamide C₁₀H₁₂ClNO197.66White to off-white solid86-88Not available
Dichloromethane (DCM) CH₂Cl₂84.93Colorless, volatile liquid-96.739.6
Ethanol C₂H₅OH46.07Colorless, volatile liquid-11478.37
Sodium Hydroxide NaOH40.00White solid3181388

Reaction Scheme and Mechanism

The synthesis of 2-chloro-N-isopropylbenzamide proceeds via a nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and isopropylamine.

Reaction_Scheme cluster_reagents Reactants cluster_products Products reagent1 2-Chlorobenzoyl Chloride product 2-chloro-N-isopropylbenzamide reagent1->product + reagent2 Isopropylamine reagent2->product + byproduct HCl (neutralized by base) product->byproduct

Caption: General reaction scheme for the synthesis of 2-chloro-N-isopropylbenzamide.

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Safety and Handling Precautions

2-Chlorobenzoyl Chloride: This substance is corrosive and causes severe skin burns and eye damage. It reacts with water and moisture, releasing corrosive hydrogen chloride gas.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Isopropylamine: Isopropylamine is a flammable, toxic, and corrosive liquid.[2] It can cause severe skin burns and eye damage, and its vapors may cause respiratory irritation.[2][3] It should be handled in a fume hood, away from ignition sources. Wear appropriate PPE.

Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood with adequate ventilation.

Sodium Hydroxide: Sodium hydroxide is a corrosive solid that can cause severe burns. Handle with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible.

Experimental Protocols

Two effective protocols for the synthesis of 2-chloro-N-isopropylbenzamide are provided below. Protocol A utilizes an ethanolic sodium hydroxide solution, while Protocol B is performed in dichloromethane at a reduced temperature.

Protocol A: Synthesis in Ethanolic Sodium Hydroxide

This method is straightforward and often results in the direct precipitation of the product.

Materials and Reagents:

  • 2-chlorobenzoyl chloride

  • Isopropylamine

  • Ethanol

  • 1 N Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve an equimolar amount of isopropylamine in 10 mL of ethanolic 1 N NaOH solution.[4]

  • Cool the solution in an ice bath.

  • Add 2-chlorobenzoyl chloride dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.[4]

  • The product will likely precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol, followed by cold deionized water to remove any remaining salts and impurities.[4]

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Protocol B: Synthesis in Dichloromethane

This protocol offers excellent control over the reaction temperature and is suitable for a wider range of substrates.

Materials and Reagents:

  • 2-chlorobenzoyl chloride

  • Isopropylamine

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chlorobenzoyl chloride in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM.

  • Add the isopropylamine/triethylamine solution dropwise to the stirred 2-chlorobenzoyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental_Workflow start Start reagents Combine 2-chlorobenzoyl chloride and solvent (DCM or Ethanolic NaOH) start->reagents cooling Cool to 0 °C (ice bath) reagents->cooling addition Add Isopropylamine and Base (e.g., NaOH or Et3N) dropwise cooling->addition reaction Stir at room temperature addition->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous work-up (for DCM protocol) or Filtration (for Ethanolic NaOH protocol) monitoring->workup purification Purification by Recrystallization workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of 2-chloro-N-isopropylbenzamide.

Purification

The crude 2-chloro-N-isopropylbenzamide can be purified by recrystallization to obtain a product of high purity.

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. For N-substituted benzamides, common recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Characterization

The identity and purity of the synthesized 2-chloro-N-isopropylbenzamide should be confirmed by various analytical techniques.

Expected Analytical Data:

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).

  • ¹³C NMR (Carbon NMR): The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the chlorine atom being deshielded), and the carbons of the isopropyl group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks include the N-H stretch (around 3300 cm⁻¹), the C=O stretch (amide I band, around 1640 cm⁻¹), and the N-H bend (amide II band, around 1540 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

  • Melting Point (MP): The melting point of the purified product should be sharp and consistent with the literature value (86-88 °C). A broad melting range indicates the presence of impurities.

Troubleshooting and Side Reactions

  • Hydrolysis of 2-chlorobenzoyl chloride: This is a common side reaction if moisture is present. Ensure all glassware is dry and use anhydrous solvents, especially in Protocol B.

  • Formation of N,N'-diisopropylurea: This can occur if phosgene impurities are present in the 2-chlorobenzoyl chloride. Using high-purity starting materials can minimize this.

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or using a slight excess of the amine.

  • Low yield during work-up: Ensure proper pH adjustments during the washing steps to prevent loss of the product.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-chloro-N-isopropylbenzamide. By following the outlined protocols and adhering to the safety precautions, researchers can reliably synthesize this valuable compound. The provided information on purification and characterization will aid in obtaining a product of high purity and confirming its identity.

References

  • Michigan State Industries.
  • TCI Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzoyl chloride. [Online].
  • SDFine. SAFETY DATA SHEET - 2-CHLOROBENZOYL CHLORIDE. [Online].
  • PubChem. 2-chloro-N-isopropylbenzamide. [Online].
  • Chemistry LibreTexts. Nucleophilic Acyl Substitution. [Online].
  • Master Organic Chemistry.
  • Scribd.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online].
  • CUNY.
  • ResearchGate. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Online].
  • NJ.gov. HAZARD SUMMARY - ISOPROPYLAMINE. [Online].
  • Haz-Map. 2-Chlorobenzoyl chloride. [Online].

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-chloro-N-isopropylbenzamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-isopropylbenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the reaction of 2-chlorobenzoyl chloride with isopropylamine, employing the robust and well-established Schotten-Baumann reaction conditions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and critical safety protocols to ensure a successful and safe synthesis.

Introduction and Scientific Background

N-substituted benzamides are a critical class of organic compounds, frequently appearing as core structural motifs in a wide array of biologically active molecules. The specific compound, 2-chloro-N-isopropylbenzamide, serves as a key building block for more complex molecular architectures in medicinal chemistry and crop science. Its preparation via the acylation of an amine is a fundamental transformation in organic synthesis.

The chosen synthetic route is the Schotten-Baumann reaction , first described in the 1880s by German chemists Carl Schotten and Eugen Baumann.[1][2] This method is exceptionally reliable for forming amides from amines and acyl chlorides. The reaction is typically conducted in a two-phase system (aqueous and organic) or in the presence of a suitable base that acts as a scavenger for the hydrochloric acid byproduct. This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]

This document provides a comprehensive protocol that has been optimized for high yield and purity, emphasizing the practical aspects and chemical principles that underpin each step.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Reaction:

2-chlorobenzoyl chloride + isopropylamine → 2-chloro-N-isopropylbenzamide + HCl

Mechanism:

The reaction is base-catalyzed. The base, typically aqueous sodium hydroxide, plays a dual role:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) generated during the reaction.[3]

  • Equilibrium Shift: By removing the HCl, the base drives the reaction equilibrium towards the formation of the amide product, ensuring a high yield.[1][3]

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the acyl chloride.

  • Formation of Tetrahedral Intermediate: A transient, unstable intermediate is formed.

  • Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Deprotonation: The base removes the proton from the nitrogen atom, yielding the final amide product and water.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Purity/GradeSupplier Example
2-Chlorobenzoyl chloride609-65-4C₇H₄Cl₂O175.01≥98%Sigma-Aldrich
Isopropylamine75-31-0C₃H₉N59.11≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00ACS ReagentFisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS GradeVWR
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M SolutionJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS ReagentEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37AnhydrousAcros Organics
Deionized Water7732-18-5H₂O18.02Type II-
Equipment
EquipmentDescription
250 mL Three-neck round-bottom flaskMain reaction vessel
125 mL Addition funnelFor controlled addition of 2-chlorobenzoyl chloride
Magnetic stirrer and stir barFor efficient mixing
Ice bathTo control reaction temperature
Reflux condenserFitted with a drying tube (CaCl₂)
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Buchner funnel and filter flaskFor collecting solid product
Glassware for recrystallizationBeakers, Erlenmeyer flasks
Analytical balanceFor accurate weighing of reagents
pH paper or pH meterTo check the pH of aqueous layers
Thin-Layer Chromatography (TLC) apparatusTo monitor reaction progress

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-chloro-N-isopropylbenzamide on a 10 mmol scale.

Step 1: Reagent Preparation and Setup
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (0.74 g, 12.5 mmol, 1.25 eq.) in 30 mL of dichloromethane (DCM).

  • Add 30 mL of a 2 M aqueous sodium hydroxide solution to the flask.

  • Fit the flask with an addition funnel and a reflux condenser. Place the entire setup in an ice bath on a magnetic stirrer and begin vigorous stirring to create an emulsion. The biphasic nature of the reaction medium is characteristic of the Schotten-Baumann conditions.[3]

  • Prepare a solution of 2-chlorobenzoyl chloride (1.75 g, 10.0 mmol, 1.0 eq.) in 20 mL of DCM and load it into the addition funnel.

Step 2: Reaction Execution
  • Once the temperature of the stirred mixture in the flask has stabilized at 0-5 °C, begin the dropwise addition of the 2-chlorobenzoyl chloride solution from the addition funnel over a period of 30-45 minutes.

    • Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring vigorously for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting 2-chlorobenzoyl chloride spot has disappeared.

Step 3: Work-up and Isolation
  • Pour the reaction mixture into a 250 mL separatory funnel.

  • Allow the layers to separate and drain the lower organic layer.

  • Extract the aqueous layer with DCM (2 x 25 mL) to recover any dissolved product.

  • Combine all organic layers and wash sequentially with:

    • 25 mL of 1 M HCl (to remove any unreacted isopropylamine).

    • 25 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 25 mL of brine (to facilitate phase separation).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Step 4: Purification and Characterization
  • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Determine the final yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Workflow and Data Summary

Experimental Workflow Diagram

G cluster_setup Setup & Reagent Prep cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Isopropylamine in DCM + NaOH(aq) B Charge Addition Funnel with 2-Chlorobenzoyl Chloride in DCM C Cool to 0-5 °C in Ice Bath A->C D Dropwise Addition (30-45 min) C->D E Stir at RT (2-3 hours) D->E F Monitor by TLC E->F G Phase Separation F->G H Aqueous Extraction (2x DCM) G->H I Organic Wash (HCl, NaHCO₃, Brine) H->I J Dry (MgSO₄) & Filter I->J K Concentrate via Rotary Evaporation J->K L Recrystallization K->L M Collect & Dry Product L->M N Characterization (NMR, IR, MP) M->N

Caption: Experimental workflow for the synthesis of 2-chloro-N-isopropylbenzamide.

Expected Results and Characterization
ParameterExpected Value
Product Name 2-chloro-N-isopropylbenzamide
IUPAC Name 2-chloro-N-propan-2-ylbenzamide[4]
Molecular Formula C₁₀H₁₂ClNO[4]
Molecular Weight 197.66 g/mol [4]
Appearance White to off-white solid
Expected Yield 85-95%
Melting Point 78-81 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.4-7.2 (m, 4H, Ar-H), 6.1 (br s, 1H, NH), 4.3 (septet, 1H, CH), 1.3 (d, 6H, CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O, Amide I), ~1540 (N-H bend, Amide II)

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • 2-Chlorobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[5] Reacts with water and moisture. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

  • Isopropylamine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Keep away from heat and open flames.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid direct contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Spill & Waste Management: Neutralize acidic and basic aqueous waste before disposal. Organic waste containing dichloromethane should be collected in a designated halogenated waste container.

Conclusion

The Schotten-Baumann reaction provides an efficient and high-yielding pathway for the synthesis of 2-chloro-N-isopropylbenzamide from readily available starting materials. By carefully controlling the reaction temperature and following the detailed work-up and purification procedures outlined in this note, researchers can reliably obtain a high-purity product suitable for further applications in drug discovery and development. Adherence to the specified safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • Ghare, S., et al. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • PubChem. (n.d.). 2-chloro-N-isopropylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Chemistry Education Digital Library. (n.d.). Synthesis and analysis of amides. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-isopropylbenzamide | C10H12ClNO. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • PubChem. (n.d.). 2-Chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • NJ.gov. (2003). HAZARD SUMMARY - p-CHLOROBENZYL CHLORIDE. Available at: [Link]

Sources

reagents required for 2-chloro-N-isopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Chloro-N-isopropylbenzamide

Executive Summary

This guide details the synthesis of 2-chloro-N-isopropylbenzamide (CAS: 6291-28-7), a structural motif commonly found in herbicidal agents and pharmaceutical intermediates.[1] While various amidation routes exist, this protocol prioritizes the Nucleophilic Acyl Substitution pathway using 2-chlorobenzoyl chloride.[1][2][3] This method is selected for its high atom economy, rapid kinetics, and simplified purification compared to carbodiimide-mediated coupling of the parent benzoic acid.[1][2][3]

Two distinct protocols are provided:

  • Protocol A (Anhydrous): High-purity method for pharmaceutical screening.[1][2][3]

  • Protocol B (Schotten-Baumann): Biphasic method for scale-up and "green" chemistry requirements.[1][2][3]

Reagent Selection & Stoichiometry

The synthesis relies on the reaction between an activated electrophile (acid chloride) and a nucleophile (amine).[1][2][3][4]

Reaction Equation:



Table 1: Critical Reagents and Physical Properties
ComponentRoleReagent NameCASMW ( g/mol )Density (g/mL)Equiv.[2]
Reactant A Electrophile2-Chlorobenzoyl chloride 609-65-4175.011.2741.0
Reactant B NucleophileIsopropylamine 75-31-059.110.6881.1 - 1.2
Base ScavengerTriethylamine (TEA) 121-44-8101.190.7261.5
Solvent MediumDichloromethane (DCM) 75-09-284.931.33N/A

Scientist’s Rationale:

  • Isopropylamine Excess (1.1–1.2 eq): Isopropylamine is volatile (BP 33–34°C).[1][2][3] A slight excess compensates for evaporative loss during addition.[2][3]

  • Base Selection: Triethylamine (TEA) is preferred over inorganic bases for the anhydrous route because the resulting salt (TEA[2]·HCl) is soluble in DCM but easily removed via water extraction, preventing precipitation from stalling the reaction.[1][2][3]

Reaction Mechanism & Workflow Visualization

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the chloride ion.[1][2][3] The base neutralizes the generated HCl to drive the equilibrium forward.[2][3]

ReactionWorkflow Start Start: Reagent Prep Mix 0°C Mixing (Exotherm Control) Start->Mix DCM, TEA React Reaction Phase (RT, 2-4 hrs) Mix->React Warm to RT Quench Quench (1M HCl Wash) React->Quench TLC Check Workup Phase Separation & Drying Quench->Workup Remove Amine Product Final Product (Solid) Workup->Product Evaporation

Figure 1: Logical workflow for the anhydrous synthesis protocol.

Detailed Experimental Protocols

Protocol A: Anhydrous Method (High Purity)

Recommended for milligram to gram-scale synthesis where moisture sensitivity is a concern.

Safety Pre-check: 2-Chlorobenzoyl chloride is a lachrymator and corrosive.[1][2][3] Handle in a fume hood. Isopropylamine is highly flammable.[1][2][3]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.[2][3]

  • Solvent Charge: Add 2-chlorobenzoyl chloride (1.75 g, 10 mmol) and dry DCM (30 mL) .

  • Cooling: Submerge the flask in an ice-water bath (0°C). Critical: Controlling temperature prevents di-acylation side products and minimizes amine evaporation.[1]

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) . The solution may fume slightly.[1][2][3]

  • Nucleophile Addition: Dilute Isopropylamine (0.95 mL, 11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to stir at room temperature for 3 hours.

    • Monitoring: Check by TLC (30% EtOAc/Hexane).[2][3] The acid chloride spot (high Rf, unstable) should disappear; the amide product will appear at lower Rf.[1][2][3]

  • Workup (The "Wash" Cycle):

    • Transfer mixture to a separatory funnel.[1][2][3]

    • Wash 1 (Acidic): Wash with 1M HCl (20 mL). Purpose: Protonates unreacted isopropylamine and TEA, moving them to the aqueous layer.[2]

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (20 mL). Purpose: Neutralizes residual acid and removes any hydrolyzed 2-chlorobenzoic acid.[1]

    • Wash 3 (Neutral): Wash with Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

Protocol B: Schotten-Baumann Method (Green/Alternative)

Recommended for larger scales or when anhydrous solvents are unavailable.

  • Dissolve Isopropylamine (11 mmol) in 10% NaOH (15 mL) in a flask.

  • Add 2-chlorobenzoyl chloride (10 mmol) dropwise with vigorous stirring.

  • Cap the flask and shake/stir for 1 hour. The reaction is biphasic.[1][2][3][4]

  • The product often precipitates as a solid.[1][2][3] Filter, wash with water, and dry.[2][3] If oil forms, extract with ethyl acetate.[1][2][3]

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare your data against these predicted analytical signatures.

Predicted Analytical Signature
TechniqueExpected SignalInterpretation
Physical State White to off-white solidAmides are typically crystalline solids.
1H NMR (CDCl₃)

1.25 (d, 6H)
Isopropyl methyl groups (–CH₃).[2]

4.25 (sept, 1H)
Isopropyl methine proton (–CH–).[2]

6.00 (br s, 1H)
Amide N–H proton (broad, exchangeable).[2]

7.30 – 7.80 (m, 4H)
Aromatic protons (2-substituted pattern).[2]
Melting Point 80–120°C (Range)Note: N-alkylation lowers MP relative to primary amide (142°C).[2]
Troubleshooting Logic

Troubleshooting Issue Issue Detected? Type Type of Impurity Issue->Type Yes Acidic Wash w/ 1M NaOH Type->Acidic Starting Acid Present Basic Wash w/ 1M HCl Type->Basic Amine Smell Oil Recrystallize (EtOH/Water) Type->Oil Product is Oil

Figure 2: Decision tree for purification.

References

  • Schotten-Baumann Reaction Conditions

    • Source: Wikipedia / Organic Chemistry Portal.[1][2][3]

    • Context: General procedure for amide synthesis in biphasic systems.[1][2][3][4]

    • Link:

  • Reagent Data (2-Chlorobenzoyl chloride)

    • Source: PubChem CID 69110.[1][2][3]

    • Context: Physical properties and safety data (Corrosive, Lachrymator).[1][2][3][5]

    • Link:[2]

  • Reagent Data (Isopropylamine)

    • Source: Sigma-Aldrich / PubChem CID 6363.[2][3]

    • Context: Boiling point (33°C) and density (0.688 g/mL) for stoichiometry.[2][3]

    • Link:[2]

  • Product Analog Data (2-Chlorobenzamide)

    • Source: Sigma-Aldrich.[1][2][3]

    • Context: Melting point reference for the primary amide (142-144°C) used to estimate the derivative's properties.[1][2][3]

    • Link:

Sources

Technical Application Note: Optimization of Recrystallization Systems for 2-Chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2-chloro-N-isopropylbenzamide (CAS: 10006-28-7), a critical intermediate in the synthesis of agrochemicals (e.g., Isoxaben) and pharmaceutical scaffolds. While the compound is a solid at room temperature, its purification is frequently complicated by its tendency to "oil out" (undergo liquid-liquid phase separation) prior to crystallization.

This guide provides three validated solvent systems, a decision framework for solvent selection based on impurity profiles, and a specific protocol to mitigate oiling out.

Chemical Context & Impurity Profile[1][2][3][4][5]

To select the correct solvent, one must understand the physicochemical properties of the target and its likely contaminants.

  • Target: 2-chloro-N-isopropylbenzamide .[1][2][3][4][5][6] A secondary amide with moderate lipophilicity due to the isopropyl group and the ortho-chloro substituent.

    • Solubility: High in alcohols, esters, and aromatics; Low in water and alkanes.

    • Challenge: The ortho-chloro group creates steric strain, twisting the amide bond and potentially lowering the melting point compared to the parent benzamide. This increases the risk of oiling out in high-boiling solvents.

  • Common Impurities:

    • 2-Chlorobenzoic Acid: Hydrolysis product of the starting material. Polar, acidic.

    • Isopropylamine Hydrochloride: Byproduct salt. Highly polar, water-soluble.

    • Unreacted 2-Chlorobenzoyl Chloride: Highly reactive, hydrolyzes to acid.

Impurity Rejection Strategy
  • Polar Impurities (Salts/Acids): Best rejected by non-polar solvent systems (e.g., Toluene/Heptane) where they remain insoluble, or by aqueous systems (EtOH/Water) where they remain in the mother liquor.[7]

  • Non-polar Impurities: Best rejected by polar solvents (e.g., Methanol).

Solvent System Selection

The following table summarizes the dielectric constants (


) and solubility characteristics for the recommended systems.
System ClassSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)

(Mixture)
Primary Application
A. High Purity Toluene / Heptane 1:2 to 1:4~2.2Removal of polar impurities; High yield.[7]
B. Green/Std Ethanol / Water 2:1 to 1:1~40-60Standard lab scale; Removal of salts.
C. Flash Ethyl Acetate / Hexanes 1:3~3.0Rapid purification; Low thermal stress.
Solvent Selection Decision Tree

SolventSelection Start Start: Crude 2-chloro-N-isopropylbenzamide CheckImpurity Analyze Impurity Profile (TLC/LC-MS) Start->CheckImpurity IsPolar Major Impurity: Polar? (Salts, Acids) CheckImpurity->IsPolar SystemA Select System A: Toluene / Heptane (Rejects Polars) IsPolar->SystemA Yes SystemB Select System B: Ethanol / Water (General Purpose) IsPolar->SystemB No / Mixed OilingRisk Risk of Oiling Out? (Low MP or High Impurity) SystemA->OilingRisk SystemB->OilingRisk ModA Modify System A: Use Lower Temp (40°C) Seed at Cloud Point OilingRisk->ModA Yes (System A) ModB Modify System B: Increase Ethanol Ratio Slow Cooling OilingRisk->ModB Yes (System B)

Caption: Decision logic for selecting the optimal solvent system based on impurity polarity and physical state risks.

Detailed Experimental Protocols

Protocol A: Toluene / Heptane (Recommended for High Purity)

Mechanism: The amide dissolves in warm toluene. Heptane acts as an anti-solvent. Polar impurities (salts) never dissolve and are filtered off hot; non-polar impurities stay in the mother liquor.

  • Dissolution: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add 15 mL of Toluene .

  • Heating: Heat to 60-70°C with stirring. Note: Do not boil toluene (110°C) as this exceeds the likely melting point of the solid, causing oiling.

  • Hot Filtration (Critical): If insoluble solids (salts/polymer) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Anti-Solvent Addition: Return filtrate to the heat. Slowly add Heptane dropwise.

    • Endpoint: Stop when a faint, persistent cloudiness appears.

    • Re-dissolution: Add 0.5 mL Toluene to clear the solution.

  • Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT).

    • Seeding: If no crystals form by 40°C, add a seed crystal.

  • Collection: Cool in an ice bath (0°C) for 30 minutes. Filter by vacuum. Wash with cold Heptane (2 x 10 mL).

Protocol B: Ethanol / Water (Green Alternative)

Mechanism: Exploits the steep solubility curve of amides in aqueous alcohol.

  • Dissolution: Dissolve 5.0 g crude in 20 mL Ethanol (95%) at 60°C.

  • Anti-Solvent: Add warm Water (approx. 10-15 mL) slowly until turbidity is observed.

  • Clarification: Add 1-2 mL Ethanol to restore clarity.

  • Cooling: Allow to cool to RT.

    • Warning: If the product separates as an oil droplet at the bottom, reheat immediately and add more Ethanol.

  • Filtration: Collect white needles/plates. Wash with 1:1 cold EtOH/Water.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: 2-chloro-N-isopropylbenzamide may separate as a liquid oil rather than a solid crystal. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.

Cause:

  • Solvent boiling point > Product melting point.[8]

  • High impurity levels depressing the melting point.

  • Cooling too rapidly.

Mitigation Workflow:

OilingOut Detection Observation: Oily droplets at bottom Reheat Step 1: Reheat to clear solution Detection->Reheat AddSolvent Step 2: Add Good Solvent (e.g., +10% Toluene) Reheat->AddSolvent Seed Step 3: SEEDING Add pure crystal at T = MP - 5°C AddSolvent->Seed SlowCool Step 4: Slow Cool (Wrap flask in towel) Seed->SlowCool

Caption: Corrective workflow when the target compound oils out during cooling.

References

  • Synthesis & Properties: Organic Syntheses, Coll. Vol. 10, p. 320 (2004). (General procedure for substituted benzamides).

  • Physical Data: PubChem Compound Summary for 2-Chloro-N-isopropylbenzamide (CAS 10006-28-7).

  • Recrystallization Theory: Zubrick, J. W. The Organic Chem Lab Survival Manual. "The Theory of Crystallization." (Standard text for solvent selection logic).
  • Solvent Properties: Merck Index / Sigma-Aldrich Solvent Center.

Disclaimer: All protocols involve hazardous chemicals (Toluene, Heptane). Perform all work in a fume hood with appropriate PPE (gloves, goggles).

Sources

Application Notes & Protocols: Leveraging 2-Chloro-N-isopropylbenzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes are designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document provides a comprehensive technical guide on the synthesis, characterization, and strategic application of 2-chloro-N-isopropylbenzamide as a pivotal chemical intermediate. The protocols and insights herein are curated to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of 2-Chloro-N-isopropylbenzamide

2-Chloro-N-isopropylbenzamide (C₁₀H₁₂ClNO) is a substituted benzamide that serves as a valuable building block in multi-step organic synthesis. Its structure, featuring a reactive chlorine atom on the benzene ring and an N-isopropyl amide group, offers multiple avenues for functionalization. The ortho-chloro substituent electronically influences the aromatic ring and provides a handle for cross-coupling reactions or nucleophilic aromatic substitution under specific conditions. The amide moiety is a stable, yet modifiable, functional group.

This intermediate is particularly significant in the agrochemical industry, where it is a known precursor in the synthesis of various herbicides.[1][2] Its utility also extends to the potential synthesis of novel pharmaceutical compounds and other fine chemicals, making a thorough understanding of its handling and reactivity essential for synthetic chemists.

Physicochemical Properties & Spectroscopic Characterization

Accurate characterization of the starting intermediate is a cornerstone of any successful synthesis. Before use, it is imperative to verify the identity and purity of 2-chloro-N-isopropylbenzamide using standard analytical techniques.

Table 1: Physicochemical Properties of 2-Chloro-N-isopropylbenzamide

PropertyValueSource
IUPAC Name 2-chloro-N-(propan-2-yl)benzamidePubChem
CAS Number 6291-28-7ChemicalBook[3]
Molecular Formula C₁₀H₁₂ClNOPubChem[4]
Molecular Weight 197.66 g/mol PubChem[4]
Appearance White to off-white solid (typical)General Knowledge
XLogP3 1.7PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Spectroscopic Data for Structural Validation

The following data provide a benchmark for the characterization of 2-chloro-N-isopropylbenzamide.

  • ¹H-NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is a primary tool for structural confirmation. The expected signals are:

    • δ 7.30-7.55 (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.

    • δ 4.20 (sept, 1H, J = 6.8 Hz): A septet for the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.[5]

    • δ 1.17 (d, 6H, J = 6.8 Hz): A doublet for the two equivalent methyl groups (-CH₃) of the isopropyl moiety, split by the single methine proton.[5]

    • A broad singlet for the N-H proton may also be observed, typically downfield.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • ~3300 cm⁻¹ (sharp, N-H stretch): Confirms the presence of the secondary amide.

    • ~1640 cm⁻¹ (strong, C=O stretch): The amide I band is a strong, characteristic absorption.

    • ~1540 cm⁻¹ (N-H bend): The amide II band.

    • ~750 cm⁻¹ (strong, C-Cl stretch): Indicates the chloro-substituent on the benzene ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern.

    • [M]+•: The molecular ion peak will be observed at m/z 197.

    • [M+2]+•: A characteristic peak at m/z 199 with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom due to the ³⁷Cl isotope.

Synthesis Protocol: 2-Chloro-N-isopropylbenzamide

The most direct and common method for synthesizing 2-chloro-N-isopropylbenzamide is the acylation of isopropylamine with 2-chlorobenzoyl chloride. This is a nucleophilic acyl substitution reaction.

Rationale of the Synthetic Design

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The acid chloride is highly reactive, making the reaction efficient. A base, such as triethylamine or aqueous NaOH, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6] Dichloromethane (DCM) or an ethanolic NaOH solution are common solvent choices, as they are relatively inert and facilitate easy work-up.

Workflow Diagram: Synthesis of 2-Chloro-N-isopropylbenzamide

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification r1 Dissolve Isopropylamine and NaOH in Ethanol/Water r2 Cool mixture to 0-5 °C in an ice bath r1->r2 r3 Add 2-Chlorobenzoyl Chloride dropwise with vigorous stirring r2->r3 Maintain Temp. r4 Allow reaction to stir at room temperature for 2-3 hours r3->r4 p1 Precipitate product (if necessary, with cold water) r4->p1 Monitor by TLC p2 Filter the solid product using a Büchner funnel p1->p2 p3 Wash with cold water to remove salts p2->p3 p4 Dry the product under vacuum p3->p4 end Pure 2-Chloro-N- isopropylbenzamide p4->end Characterize: NMR, IR, MS

Caption: Workflow for the synthesis of 2-chloro-N-isopropylbenzamide.

Detailed Experimental Protocol

Materials:

  • 2-Chlorobenzoyl chloride (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Ethanol and Deionized Water

  • Dichloromethane (DCM) for extraction (optional)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine in a 1N solution of ethanolic NaOH.[5][6] Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Add 2-chlorobenzoyl chloride dropwise to the cooled, stirring amine solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-3 hours.[5] Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a solid precipitate should form. If not, slowly add cold deionized water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining NaOH and isopropylamine hydrochloride salt.[5]

  • Drying: Dry the collected white solid under vacuum at 40-50 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 2.1.

Application as an Intermediate: Synthesis of N-(2-aminobenzoyl) Derivatives

A key application of substituted benzamides is in the synthesis of precursors for heterocyclic compounds, which are prevalent in both pharmaceuticals and agrochemicals. For example, 2-amino-N-isopropylbenzamide is a crucial intermediate for the herbicide Bentazon.[7] While our starting material is chlorinated, it can be used in analogous transformations or where the chloro-group is desired in the final product or is transformed in a subsequent step (e.g., via reduction or cross-coupling).

The following protocol details a representative nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with an amino group, a common transformation for aryl chlorides activated by an ortho/para electron-withdrawing group (in this case, the benzamide).

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile (e.g., ammonia or an amine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing amide group at the ortho position is crucial for stabilizing this negative charge. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

Reaction Workflow: SNAr Transformation

G cluster_workup Isolation & Purification start 2-Chloro-N-isopropylbenzamide r1 High-pressure autoclave r2 Solvent: e.g., Ethanol or DMF r3 Nucleophile: Aq. Ammonia r4 Catalyst: e.g., Copper(I) salt (optional, for activation) r5 Heat: 120-150 °C Stir for 12-24h p1 Cool reaction mixture and vent autoclave p2 Dilute with water and extract with Ethyl Acetate p1->p2 p3 Wash organic layer with brine, dry over Na₂SO₄ p2->p3 p4 Concentrate under reduced pressure p3->p4 p5 Purify via column chromatography or recrystallization p4->p5 end 2-Amino-N-isopropylbenzamide p5->end Characterize final product

Sources

Application Note: Characterization of mGluR5 Negative Allosteric Modulation using 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the biological assay preparation and execution for 2-chloro-N-isopropylbenzamide (CAS 6291-28-7), utilized here as a representative chemical probe for Negative Allosteric Modulation (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5).

Benzamide derivatives are a foundational scaffold in the development of anxiolytics and antipsychotics targeting Class C GPCRs. Unlike orthosteric ligands that compete directly with glutamate, 2-chloro-N-isopropylbenzamide acts at a transmembrane allosteric site to dampen receptor signaling. Consequently, standard agonist assays will fail to detect its activity.

This guide provides a validated Double-Addition Calcium Mobilization Protocol designed to quantify the inhibitory potency (


) of lipophilic benzamide fragments while mitigating common solubility artifacts.

Chemical Properties & Reagent Preparation[1][2][3][4][5]

Critical Insight: 2-chloro-N-isopropylbenzamide is a lipophilic fragment (cLogP ~1.7–2.5). A common failure mode in biological assays is "compound crash-out" upon dilution into aqueous buffers, leading to false negatives or erratic baseline noise.

Compound Specifications
PropertyValueNotes
IUPAC Name 2-chloro-N-(propan-2-yl)benzamide
MW 197.66 g/mol Fragment-like properties
Solubility High in DMSO; Low in WaterRequires solvent carrier
Storage -20°C (Desiccated)Protect from moisture to prevent hydrolysis
Stock Solution Preparation (10 mM)
  • Weigh 1.98 mg of 2-chloro-N-isopropylbenzamide.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds. Inspect visually for clarity.

  • Sonicate for 5 minutes if any micro-particulates remain.

  • Stability: Aliquot into amber glass vials (single-use) and store at -20°C. Avoid freeze-thaw cycles.

Assay Buffer (HBSS-HEPES)

To be prepared fresh on the day of assay.

  • 1x Hank’s Balanced Salt Solution (HBSS)[1]

  • 20 mM HEPES, pH 7.4

  • 2.5 mM Probenecid (Inhibits anion transport to retain calcium dye inside cells)

  • Important: Do not add BSA (Bovine Serum Albumin) during the compound incubation phase unless specifically testing for protein binding, as albumin can sequester lipophilic benzamides, shifting the

    
    .
    

Experimental Logic: The "Double-Addition" Protocol

Because 2-chloro-N-isopropylbenzamide is a NAM, it has no intrinsic signal. It must be present before the receptor is activated to exert its effect.

  • Addition 1 (Pre-incubation): The benzamide is added to cells and allowed to equilibrate with the allosteric site.

  • Addition 2 (Challenge): An

    
     concentration of Glutamate is added.
    
  • Readout: The reduction in Glutamate-induced Calcium flux is measured.

Workflow Visualization

AssayWorkflow Stock 10mM Stock (100% DMSO) InterPlate Intermediate Plate (3x Conc in Buffer) Stock->InterPlate Dilution CellPlate HEK293-mGluR5 (Loaded with Fluo-4) InterPlate->CellPlate Addition 1 Incubation 15 min Incubation (Allosteric Binding) CellPlate->Incubation Agonist Glutamate Spike (EC80 Challenge) Incubation->Agonist Addition 2 Readout FLIPR Read (Ca2+ Flux) Agonist->Readout

Caption: The Double-Addition workflow is essential for NAM characterization. The compound must occupy the receptor prior to agonist challenge.

Detailed Assay Protocol (96-well Format)

Phase A: Cell Preparation
  • Cell Line: HEK293 cells stably transfected with human mGluR5.

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated black-wall/clear-bottom 96-well plates.

  • Incubation: Culture overnight (16–24 hours) at 37°C, 5% CO2.

Phase B: Dye Loading
  • Remove culture media and wash once with 200 µL Assay Buffer .

  • Add 100 µL of Fluo-4 AM loading solution (4 µM final concentration in Assay Buffer + 0.04% Pluronic F-127).

  • Incubate for 45 minutes at 37°C (protected from light).

  • Incubate for 15 minutes at Room Temperature (RT) to allow dye de-esterification.

Phase C: Compound Preparation (Serial Dilution)

Goal: Create a 3x concentration plate to account for dilution in the well.

  • Start: 30 µM working solution (for a 10 µM final assay conc).

  • Diluent: Assay Buffer containing 0.3% DMSO (to match the stock solvent).

  • Series: Prepare 8-point, 1:3 serial dilutions.

    • Note: Ensure final DMSO concentration on cells never exceeds 0.5% , as mGluR5 signaling is sensitive to high solvent loads [1].

Phase D: The Run (FLIPR/FlexStation)
  • Baseline: Record fluorescence for 10 seconds.

  • Addition 1 (Antagonist): Add 50 µL of 2-chloro-N-isopropylbenzamide dilutions to the cells (already containing 100 µL dye).

    • Current Vol: 150 µL.

    • Action: Incubate for 10–15 minutes inside the reader. This allows the lipophilic benzamide to penetrate the membrane and bind the transmembrane domain.

  • Addition 2 (Agonist): Add 50 µL of Glutamate (prepared at 4x

    
     concentration).
    
    • Final Vol: 200 µL.

  • Measurement: Monitor fluorescence kinetics for 120 seconds.

Data Analysis & Interpretation

Calculation

Normalize data to % Inhibition relative to controls:



  • High Control: DMSO vehicle + Glutamate

    
     (Full Response).
    
  • Low Control: DMSO vehicle + Buffer (No Agonist).

Expected Signaling Pathway

Understanding the pathway confirms the validity of the Calcium readout. mGluR5 is


-coupled.

Signaling Glutamate Glutamate (Orthosteric) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates Benzamide 2-chloro-N-isopropylbenzamide (Allosteric NAM) Benzamide->mGluR5 Inhibits (Conformational Lock) Gq Gq Protein mGluR5->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca

Caption: 2-chloro-N-isopropylbenzamide binds the transmembrane domain, preventing Gq coupling despite Glutamate presence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Compound insolubility at >10 µM.Check the 100x stock in the intermediate plate. If cloudy, reduce max concentration or increase DMSO (up to 0.5% final).
No Inhibition Insufficient pre-incubation.Lipophilic NAMs require time to access the transmembrane domain. Increase incubation from 10 to 20 mins.
High Background Agonist concentration too high.Ensure Glutamate is used at

, not

. NAMs are surmountable by saturating agonist concentrations.
Drifting Baseline DMSO artifact.Ensure the "Addition 1" buffer has the exact same DMSO % as the compound wells to prevent solvent-induced calcium flux.

References

  • NCBI Assay Guidance Manual. DMSO Tolerance and Solubility in Biological Assays. [Link]

  • Conn, P. J., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands. ACS Chemical Neuroscience. [Link]

  • Lindsley, C. W., et al. (2006). Progress in the discovery and development of negative allosteric modulators of mGluR5.[2][3] Current Opinion in Drug Discovery & Development.[2] [Link]

Sources

green chemistry methods for benzamide derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Architectures for Benzamide Derivative Synthesis

Executive Summary & Strategic Rationale

The benzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and PARP inhibitors. Traditional synthesis relies heavily on the Schotten-Baumann reaction—reacting acid chlorides with amines. While effective, this route is chemically profligate, generating stoichiometric amounts of hazardous waste (HCl, SO


, PO

residues) and requiring toxic halogenating agents (SOCl

, POCl

).

This guide details three "Green" alternatives that prioritize Atom Economy (AE) and Reaction Mass Efficiency (RME) without compromising yield. We move beyond simple "stir and stir" instructions to provide a causal, mechanistic understanding of why these methods work, ensuring reproducibility in drug discovery workflows.

Method A: Boric Acid-Catalyzed Direct Amidation (Thermal)

Principle: Direct condensation of a carboxylic acid and an amine is the "Holy Grail" of amide synthesis (100% Atom Economy theoretically). However, the formation of an unreactive ammonium-carboxylate salt usually arrests the reaction. Boric acid [


] acts as a "dual-activation" catalyst. It forms a mixed acyloxyborate intermediate that activates the carbonyl carbon while simultaneously tethering the amine, bringing reactants into proximity and lowering the activation energy for nucleophilic attack.

Advantages:

  • Waste-Free: The only byproduct is water.

  • Scalability: Easily adapted to kilogram-scale production.

  • Cost: Boric acid is abundant and non-toxic.

Protocol 1: Boric Acid-Catalyzed Synthesis of N-Benzylbenzamide
  • Reagents: Benzoic acid (10 mmol), Benzylamine (11 mmol), Boric Acid (10 mol%), Toluene or Xylene (Solvent).

  • Equipment: Round-bottom flask, Dean-Stark apparatus (crucial for water removal).

Step-by-Step Workflow:

  • Charge: To a 100 mL round-bottom flask, add Benzoic acid (1.22 g, 10 mmol) and Boric acid (62 mg, 1 mmol).

  • Solvation: Add Toluene (30 mL). Note: Toluene is selected for its ability to form an azeotrope with water.

  • Amine Addition: Add Benzylamine (1.2 mL, 11 mmol) slowly. A slight exotherm may occur as the salt forms initially.

  • Reflux & Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 115°C).

    • Mechanistic Checkpoint: You must observe water collecting in the trap. If water is not removed, the equilibrium will shift back to hydrolysis, stalling the reaction.

  • Monitoring: Reflux for 12–24 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The disappearance of the carboxylic acid spot indicates completion.

  • Workup: Cool to room temperature.

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess amine.

    • Wash with Sat. NaHCO

      
       (2 x 15 mL) to remove any unreacted acid/catalyst.
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: Mechanochemical Synthesis (Solvent-Free)

Principle: Mechanochemistry utilizes kinetic energy (impact and shear forces) to drive reactions, often eliminating the need for bulk solvents.[1] This method exploits "Liquid Assisted Grinding" (LAG), where a trace amount of liquid acts as a lubricant and energy transfer medium, significantly enhancing crystal lattice interpenetration.

Advantages:

  • Solvent-Free: Drastic reduction in E-Factor.

  • Speed: Reactions often complete in <90 minutes.

  • Novel Reactivity: Can force reactions that are thermodynamically unfavorable in solution.

Protocol 2: Ball-Milling Synthesis of Benzamides from Esters
  • Reagents: Methyl benzoate (1.0 mmol), Benzylamine (1.2 mmol), Calcium Nitride (

    
    , 3 mmol - acts as ammonia source/activator) or direct amine coupling. Modified for direct amine coupling: Methyl benzoate + Amine + 
    
    
    
    (catalyst).
  • Equipment: Planetary Ball Mill (e.g., Retsch PM100), Stainless steel jar (10 mL), Stainless steel balls (10 mm).

Step-by-Step Workflow:

  • Loading: Into the milling jar, place Methyl benzoate (136 mg, 1.0 mmol) and Benzylamine (1.2 mmol).

  • Catalyst/Additive: Add anhydrous

    
     (5 mol%) or simply use basic alumina as a grinding auxiliary if the amine is nucleophilic enough.
    
  • LAG Agent: Add Ethanol (0.2

    
    L/mg of reactant) – typically 50-100 
    
    
    
    L total.
  • Grinding: Add two 10 mm stainless steel balls. Close the jar tightly.

  • Milling Cycle: Set frequency to 30 Hz. Mill for 60 minutes.

    • Safety Note: Pause every 15 minutes to prevent overheating of the jar, which could degrade heat-sensitive substrates.

  • Extraction: Open the jar (in a fume hood). The reaction mixture will be a paste/solid cake. Scrape out the solid and wash the jar with a minimal amount of Ethyl Acetate (5 mL).

  • Filtration: Filter the suspension through a short pad of silica to remove the inorganic catalyst/grinding auxiliary.

  • Isolation: Evaporate the solvent. The product is often pure enough to proceed without chromatography.[2]

Method C: Photocatalytic Oxidative Amidation (Room Temp)

Principle: This method bypasses carboxylic acids entirely, starting from Aldehydes.[3] Using visible light and a photocatalyst (like Eosin Y or Rose Bengal), the aldehyde is oxidized to an acyl radical, which reacts with the amine. This is a mild, "reagent-less" oxidation using air (


) as the terminal oxidant.[4]

Advantages:

  • Mild Conditions: Room temperature, no harsh acids/bases.

  • Feedstock Diversity: Aldehydes are often cheaper or more available than acid chlorides.

Protocol 3: Visible-Light Mediated Amidation
  • Reagents: Benzaldehyde (0.5 mmol), Morpholine (0.6 mmol), Eosin Y (1 mol%),

    
     (1 equiv).
    
  • Solvent: Acetonitrile (MeCN).

  • Equipment: Blue LED strip (approx. 450-460 nm) or White LED, borosilicate glass tube.

Step-by-Step Workflow:

  • Setup: In a reaction tube, combine Benzaldehyde (53 mg), Morpholine (52

    
    L), Eosin Y (3 mg), and 
    
    
    
    (69 mg).
  • Solvent: Add MeCN (2 mL).

  • Oxygenation: Bubble air or

    
     balloon into the solution for 5 minutes to saturate. Leave the reaction under an 
    
    
    
    atmosphere (balloon).
  • Irradiation: Place the tube 2-3 cm away from the LED source. Stir vigorously.

    • Critical Factor:[5][6][7] Ensure the reaction does not heat up significantly from the LEDs. Use a fan for cooling if necessary.

  • Duration: Irradiate for 12–16 hours.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (SiO
    
    
    
    ).

Comparative Analysis & Decision Matrix

MetricMethod A: Boric Acid (Thermal)Method B: MechanochemistryMethod C: Photocatalysis
Atom Economy Excellent (Water is only byproduct)High (Solvent-free)Moderate (Oxidant waste)
Scalability High (Kg scale easy)Low/Medium (Batch size limited by jar)Medium (Photon penetration limits)
Energy Input High (Reflux required)Medium (Mechanical energy)Low (LEDs, Room Temp)
Substrate Scope Acid + AmineEster + AmineAldehyde + Amine
Reaction Time 12–24 Hours1–2 Hours12–24 Hours

Visualizations

Figure 1: Catalytic Cycle of Boric Acid Amidation

Caption: Mechanism showing the formation of the active acyloxyborate intermediate which facilitates amine attack.

BoricAcidCycle Start Carboxylic Acid + Boric Acid Inter1 Monoacyloxyborate (Active Electrophile) Start->Inter1 - H2O Water H2O (Byproduct) Start->Water Transition Amine Attack (Transition State) Inter1->Transition + Amine Transition->Start Regenerate Catalyst Product Benzamide Derivative Transition->Product Collapse

Figure 2: Green Method Selection Decision Tree

Caption: Logical workflow for selecting the optimal green synthesis method based on substrate availability.

SelectionTree Input Starting Material? Acid Carboxylic Acid Input->Acid Ester Ester Input->Ester Aldehyde Aldehyde Input->Aldehyde Soluble High Solubility & High BP? Acid->Soluble MethodA Method A: Boric Acid Catalysis Soluble->MethodA Yes MethodB_Acid Method B: Mechanochemistry (Acid + Urea/Coupling) Soluble->MethodB_Acid No (Solvent issues) MethodB_Ester Method B: Mechanochemistry (Ester + Amine) Ester->MethodB_Ester MethodC Method C: Photocatalytic Oxidation Aldehyde->MethodC

References

  • Tang, P. (2016).[8] Boric Acid Catalyzed Direct Amidation between Amino-Azaarenes and Carboxylic Acids.[8] Synthesis, 49(07), 1583–1596.[8] [Link]

  • Gómez-Carpintero, J., et al. (2021). Mechanochemical Synthesis of Primary Amides from Esters. The Journal of Organic Chemistry, 86(20), 14232–14237. [Link]

  • Leow, D. (2014).[4][9] Oxidative Amidation of Aromatic Aldehydes using Visible Light. Organic Letters, 16(22), 5812–5815. [Link]

  • Leadbeater, N. E., et al. (2020).[9] Visible-Light-Promoted Oxidative Amidation and Transamidation.[9] Organic & Biomolecular Chemistry. [Link][8]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Troubleshooting & Optimization

improving yield of 2-chloro-N-isopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 2-chloro-N-isopropylbenzamide. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 2-chloro-N-isopropylbenzamide?

The most prevalent laboratory-scale synthesis is the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and isopropylamine.[1][2][] This method is a classic example of the Schotten-Baumann reaction, which is widely used for forming amides from acyl chlorides and amines.[4][5][6] The reaction is typically fast and high-yielding when performed under the correct conditions.

Q2: Why is the addition of a base crucial in this reaction?

The reaction between 2-chlorobenzoyl chloride and isopropylamine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7][8] Isopropylamine, being a base itself, will react with this HCl to form isopropylammonium chloride. This salt is no longer nucleophilic and cannot react with the 2-chlorobenzoyl chloride, which would stall the reaction and limit the theoretical maximum yield to 50%.[8] An external base, such as aqueous sodium hydroxide, pyridine, or even an excess of the isopropylamine, is added to neutralize the HCl as it forms, ensuring the amine remains available for the primary reaction.[][6][9]

Q3: What are the typical yields for this synthesis?

Reported yields for Schotten-Baumann-type reactions are often in the 70-95% range.[5] However, the actual yield can vary significantly based on the purity of reagents, reaction scale, temperature control, and the efficiency of the workup and purification procedures. Suboptimal conditions can lead to significantly lower yields.

Q4: What are the primary starting materials and what should I look out for?

The key reagents are 2-chlorobenzoyl chloride and isopropylamine.

  • 2-Chlorobenzoyl Chloride: This is a moisture-sensitive acyl chloride.[10] Exposure to atmospheric moisture will cause it to hydrolyze to 2-chlorobenzoic acid, which is unreactive under these conditions. It is critical to use a fresh or properly stored bottle and handle it under anhydrous conditions where possible.

  • Isopropylamine: This is a volatile and flammable amine. Ensure it is of high purity.

  • Solvent: Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used.[4][11] It is imperative that these solvents are anhydrous to prevent hydrolysis of the acyl chloride.

Troubleshooting Guide: From Low Yields to Impure Products

This guide addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Very Low or No Product Yield
  • Possible Cause 1: Hydrolysis of 2-Chlorobenzoyl Chloride.

    • Causality: 2-chlorobenzoyl chloride is highly electrophilic and reacts readily with water, a nucleophile, to form the inert 2-chlorobenzoic acid. This depletes your starting material.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Minimize the time the acyl chloride is exposed to the atmosphere by adding it to the reaction vessel promptly and sealing the system (e.g., with septa under an inert atmosphere of nitrogen or argon).

  • Possible Cause 2: Protonation of Isopropylamine.

    • Causality: As explained in the FAQs, failure to effectively neutralize the HCl byproduct will deactivate your amine nucleophile.[6][8]

    • Solution: Ensure the proper stoichiometry of the base. If using a biphasic system (e.g., DCM and aqueous NaOH), vigorous stirring is essential to maximize the interfacial area where the neutralization occurs.[5] If the reaction is sluggish, consider using a stronger, non-nucleophilic organic base like triethylamine or pyridine in an organic solvent.[]

Issue 2: The Final Product is an Oil or Fails to Solidify
  • Possible Cause 1: Presence of Impurities.

    • Causality: Residual solvent or side-products can act as an impurity, depressing the melting point of the final product and causing it to present as an oil.

    • Solution: Ensure the product is thoroughly dried under vacuum to remove all solvent. If impurities are suspected, purify the product. Recrystallization is often effective. A suitable solvent system can be found by testing solubility in various solvents (e.g., ethanol/water mixtures, hexanes/ethyl acetate).[12][13]

  • Possible Cause 2: Super-saturation.

    • Causality: The product may be pure but reluctant to crystallize from the solution without a nucleation site.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.[5]

      • Seeding: If available, add a single, tiny crystal of pure 2-chloro-N-isopropylbenzamide to the solution to initiate crystallization.[5]

      • Cooling: Slowly cool the solution in an ice bath or refrigerator to reduce the solubility of the product.

Issue 3: Product is Contaminated with a White, Water-Soluble Solid
  • Possible Cause: Formation of Isopropylammonium Chloride.

    • Causality: This salt is formed from the reaction of isopropylamine with the HCl byproduct. If the workup procedure is inadequate, it can precipitate with your product.

    • Solution: During the workup, wash the organic layer thoroughly with water. The ammonium salt is highly soluble in water and will be removed into the aqueous phase, while your desired amide product remains in the organic layer.

Issue 4: Product is Contaminated with an Acidic Impurity
  • Possible Cause: Residual 2-Chlorobenzoic Acid.

    • Causality: This impurity arises from the hydrolysis of the starting 2-chlorobenzoyl chloride.

    • Solution: During the aqueous workup, wash the organic layer with a mild base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[5] This will deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt that partitions into the aqueous layer.

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Reaction Conditions
Base SystemSolvent(s)Typical TemperatureKey Advantages & ConsiderationsTypical Yield Range
Aqueous NaOHDichloromethane / Water0 °C to Room TempClassic Schotten-Baumann; inexpensive; requires vigorous stirring.[1][4]75-90%
PyridineDichloromethane (DCM)0 °C to Room TempHomogeneous reaction; pyridine acts as both base and catalyst.[9]80-95%
Triethylamine (TEA)THF or DCM0 °C to Room TempStrong, non-nucleophilic base; homogeneous.[14]85-95%
2 eq. IsopropylamineDichloromethane (DCM)0 °C to Room TempSimplifies reagents; one equivalent of amine is sacrificed as the base.[8]65-80%
Diagram 1: General Synthesis Workflow

This diagram illustrates the core reaction for the synthesis of 2-chloro-N-isopropylbenzamide.

G cluster_reactants Reactants cluster_conditions Conditions R1 2-Chlorobenzoyl Chloride Product 2-Chloro-N-isopropylbenzamide R1->Product R2 Isopropylamine R2->Product Base Base (e.g., NaOH, Pyridine) Base->Product Neutralizes HCl Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product Reaction Medium Byproduct HCl (neutralized by base)

Caption: Core reaction scheme for amide synthesis.

Protocol 1: Synthesis via Schotten-Baumann Conditions

Materials:

  • 2-chlorobenzoyl chloride

  • Isopropylamine

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.0 eq.) in anhydrous DCM.

  • Cool the flask in an ice bath to 0 °C.

  • Add 2 M NaOH solution (1.1 eq.).

  • In a separate flask, dissolve 2-chlorobenzoyl chloride (1.05 eq.) in a small amount of anhydrous DCM.

  • Add the 2-chlorobenzoyl chloride solution dropwise to the stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer successively with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove 2-chlorobenzoic acid), and finally with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Diagram 2: Purification Workflow

This flowchart outlines the steps for a standard extractive workup and purification.

G start Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel Add Water/DCM start->sep_funnel separate_layers Separate Organic Layer sep_funnel->separate_layers wash_hcl Wash with 1 M HCl separate_layers->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate recrystallize Recrystallize (e.g., Ethanol/Water) filter_concentrate->recrystallize final_product Pure 2-chloro-N-isopropylbenzamide recrystallize->final_product

Caption: Post-reaction workup and purification steps.

References

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. Available at: [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Method for preparing 2-chlorobenzoyl chloride.Google Patents. (US4388251A).
  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride. ResearchGate. Available at: [Link]

  • Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.Google Patents. (WO2014147504A2).
  • Prep of 2 Chloro 2 Methylpropane. Scribd. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Current Pharmaceutical Research. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.Google Patents. (CN105801449A).
  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. ResearchGate. Available at: [Link]

  • 2-chloro-N-isopropylbenzamide. PubChem, NIH. Available at: [Link]

  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC, NIH. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. MDPI. Available at: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. ReactionFlash. Available at: [Link]

  • o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC, NIH. Available at: [Link]

  • Benzanilide : Schotten Baumann Benzoylation. YouTube. Available at: [Link]

  • Preparation of 2-chlorobenzyl chloride. PrepChem.com. Available at: [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: 2-Chloro-N-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its production. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the purity and quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-chloro-N-isopropylbenzamide?

The most prevalent and straightforward method for synthesizing 2-chloro-N-isopropylbenzamide is the acylation of isopropylamine with 2-chlorobenzoyl chloride.[1] This reaction is typically carried out in the presence of a base, such as sodium hydroxide or a tertiary amine, to neutralize the hydrochloric acid byproduct.

Q2: What are the primary sources of impurities in this synthesis?

Impurities can originate from several sources:

  • Starting Materials: The purity of your initial reagents, particularly 2-chlorobenzoyl chloride, is critical. Impurities in the starting materials will likely be carried through the synthesis and can participate in side reactions.

  • Side Reactions: Unintended reactions can occur under the reaction conditions, leading to the formation of byproducts.

  • Incomplete Reactions: Residual unreacted starting materials will contaminate the final product if not properly removed during workup and purification.

  • Degradation: The final product or intermediates may degrade if exposed to harsh conditions such as high temperatures or incompatible substances.

Q3: How can I minimize the formation of impurities?

To minimize impurity formation, consider the following:

  • Use High-Purity Starting Materials: Always use reagents from reputable suppliers and, if necessary, purify them before use.

  • Control Reaction Conditions: Carefully control the reaction temperature, stoichiometry of reactants, and addition rates to favor the desired reaction pathway.

  • Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the highly reactive 2-chlorobenzoyl chloride.[2]

  • Effective Quenching and Workup: A well-designed workup procedure is essential to remove unreacted reagents and byproducts.

Troubleshooting Guide

Issue 1: An unexpected peak is observed in the HPLC analysis of my final product.

Q: I've synthesized 2-chloro-N-isopropylbenzamide, but my HPLC chromatogram shows an additional peak. What could this be?

A: An unexpected peak can be one of several common impurities. Here’s a systematic approach to identify it:

  • Check for Unreacted Starting Materials:

    • 2-Chlorobenzoyl Chloride: This is highly reactive and likely to be consumed or hydrolyzed. However, under certain conditions, it might persist.

    • Isopropylamine: If an excess of isopropylamine was used, it might be present in the final product.

  • Consider the Most Likely Byproducts:

    • 2-Chlorobenzoic Acid: This is the hydrolysis product of 2-chlorobenzoyl chloride and is a very common impurity if moisture was present in the reaction.[2] You can confirm its presence by spiking your sample with a standard of 2-chlorobenzoic acid and observing if the peak area increases.

    • N,N'-di(2-chlorobenzoyl)isopropylamine: This diacylated byproduct can form if there is a localized excess of 2-chlorobenzoyl chloride relative to isopropylamine.

  • Analyze Impurities from the Starting Material:

    • Commercial 2-chlorobenzoyl chloride may contain small amounts of the starting material for its own synthesis, such as o-chlorobenzoic acid .[3]

dot

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 2: The yield of my reaction is consistently low.

Q: I'm not getting the expected yield of 2-chloro-N-isopropylbenzamide. What could be the cause?

A: Low yields are often traced back to a few key areas:

  • Hydrolysis of 2-Chlorobenzoyl Chloride: As mentioned, 2-chlorobenzoyl chloride is highly susceptible to hydrolysis.[2] Ensure your glassware is oven-dried and your solvents are anhydrous. The use of a drying tube or an inert atmosphere (like nitrogen or argon) is highly recommended.

  • Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A common strategy to maximize the conversion of a more expensive reagent is to use a slight excess of the less expensive one. In this case, a small excess of isopropylamine can be beneficial.

  • Base Strength and Amount: The base used to scavenge the HCl byproduct is crucial. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, which can protonate the isopropylamine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Temperature: While the reaction is generally facile, very low temperatures may slow down the reaction rate, leading to incomplete conversion within the given timeframe. Conversely, excessively high temperatures could promote side reactions or degradation.

Key Impurity Profiles

Impurity NameChemical StructureFormation MechanismMitigation Strategy
2-Chlorobenzoic Acid Cl-C₆H₄-COOHHydrolysis of 2-chlorobenzoyl chloride in the presence of water.[2]Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware.
N,N'-di(2-chlorobenzoyl)isopropylamine (Cl-C₆H₄-CO)₂-N-CH(CH₃)₂Reaction of the initially formed 2-chloro-N-isopropylbenzamide with another molecule of 2-chlorobenzoyl chloride, especially with poor mixing or incorrect stoichiometry.Slow, controlled addition of 2-chlorobenzoyl chloride to the isopropylamine solution. Ensure efficient stirring.
Isopropylamine (CH₃)₂CHNH₂Unreacted starting material.Use a slight excess of 2-chlorobenzoyl chloride or ensure complete reaction. Remove during aqueous workup.
2-Chlorobenzoyl chloride Cl-C₆H₄-COClUnreacted starting material.Ensure sufficient reaction time and appropriate temperature. Quench the reaction properly.

Analytical Method: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of 2-chloro-N-isopropylbenzamide and its common impurities. Method optimization may be required based on your specific instrumentation and impurity profile.

Objective: To determine the purity of 2-chloro-N-isopropylbenzamide and quantify key impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
217030
257030
  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your 2-chloro-N-isopropylbenzamide sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks based on their retention times compared to standards of the pure compound and potential impurities.

    • Calculate the purity by area percent normalization.

dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phases (A: Water + 0.1% FA, B: ACN + 0.1% FA) Set_Conditions Set HPLC Conditions (C18 Column, Gradient, 230 nm) Mobile_Phase->Set_Conditions Sample_Prep Prepare Sample (1 mg/mL in ACN/Water) Inject_Sample Inject Sample (10 µL) Sample_Prep->Inject_Sample Set_Conditions->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Identify_Peaks Identify Peaks by Retention Time Acquire_Data->Identify_Peaks Calculate_Purity Calculate Purity (Area % Normalization) Identify_Peaks->Calculate_Purity Result Purity Report Calculate_Purity->Result

Caption: HPLC analysis workflow for purity determination.

Synthesis and Impurity Formation Pathways

Main Reaction:

dot

Main_Reaction 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride Product 2-Chloro-N-isopropylbenzamide 2-Chlorobenzoyl_Chloride->Product + Isopropylamine Isopropylamine Isopropylamine->Product + HCl HCl Base Base

Caption: Primary synthesis route.

Key Side Reactions:

dot

Side_Reactions cluster_hydrolysis Hydrolysis cluster_diacylation Diacylation 2-Chlorobenzoyl_Chloride_H 2-Chlorobenzoyl Chloride 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid 2-Chlorobenzoyl_Chloride_H->2-Chlorobenzoic_Acid + Water H₂O Water->2-Chlorobenzoic_Acid Product_D 2-Chloro-N-isopropylbenzamide Diacyl_Product N,N'-di(2-chlorobenzoyl)isopropylamine Product_D->Diacyl_Product + 2-Chlorobenzoyl_Chloride_D 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl_Chloride_D->Diacyl_Product

Caption: Formation pathways of common impurities.

References

  • Ghare, S., et al. (2018). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Journal of Applicable Chemistry, 7(4), 984-987. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-isopropylbenzamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • U.S. Patent No. 4,331,815. (1982). Process for manufacturing N-benzyl-N-isopropyl amides. Google Patents.
  • MDPI. (2022). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 10(7), 1383. Available at: [Link]

  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved February 7, 2026, from [Link]

  • U.S. Patent No. 5,981,803. (1999). Process for the preparation of chloro-benzoyl chlorides. Google Patents.
  • Wikipedia. (n.d.). Isopropylamine. Retrieved February 7, 2026, from [Link]

Sources

troubleshooting low solubility of 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-isopropylbenzamide

Welcome to the technical support resource for 2-chloro-N-isopropylbenzamide. This guide is designed for researchers, chemists, and formulation scientists to navigate the common experimental challenge associated with this compound: its low solubility. Here, we provide field-proven insights, detailed troubleshooting protocols, and foundational scientific principles to help you achieve consistent and reliable experimental outcomes.

Section 1: Physicochemical Profile & Solubility Expectations

Understanding the inherent physicochemical properties of 2-chloro-N-isopropylbenzamide is the first step in troubleshooting its solubility. The molecule's structure—featuring a chlorinated benzene ring and an N-substituted amide group—confers a degree of lipophilicity and hydrogen bonding capability that dictates its behavior in various solvents.

Based on computational models, we can establish a baseline for its expected properties.

Table 1: Computed Physicochemical Properties of 2-chloro-N-isopropylbenzamide

Property Value Data Source
Molecular Formula C₁₀H₁₂ClNO PubChem[1]
Molecular Weight 197.66 g/mol PubChem[1]
XLogP3 1.7 PubChem[1]
Hydrogen Bond Donors 1 PubChem[1]

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

Expert Interpretation: The XLogP3 value of 1.7 indicates a non-polar character, suggesting that the compound will favor organic solvents over aqueous media. The presence of one hydrogen bond donor (the amide N-H) and one acceptor (the carbonyl oxygen) allows for some interaction with polar protic solvents, but the overall structure is dominated by the hydrophobic chlorophenyl and isopropyl groups. Therefore, poor water solubility is expected, and complete dissolution will likely require polar aprotic solvents or a co-solvent strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-chloro-N-isopropylbenzamide in common laboratory solvents?

A: While specific experimental data is not widely published, based on its structure and computed properties, you can expect the following trend:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Moderate to Low Solubility: In alcohols like ethanol and methanol, and other polar organic solvents such as acetone and acetonitrile. Solubility in these solvents may require heating or sonication.

  • Very Low to Insoluble: In aqueous solutions (water, buffers) and non-polar solvents like hexanes or toluene.

Q2: I've added the correct solvent, but my compound isn't dissolving. What could be wrong?

A: Several factors could be at play:

  • Insufficient Solvent Volume: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent. Try increasing the solvent volume.

  • Kinetics of Dissolution: The dissolution process may be slow. Factors like high crystal lattice energy can hinder the solvent's ability to break apart the solid-state structure.

  • Compound Purity: Impurities can significantly impact solubility. Verify the purity of your material using an appropriate analytical technique (e.g., HPLC, NMR).

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile.

Q3: Is it safe to heat or sonicate the mixture to aid dissolution?

A: Yes, applying energy can often overcome the kinetic barriers to dissolution.

  • Sonication: This is a good first choice as it uses high-frequency sound waves to agitate the solvent and break up solid particles, increasing the surface area available for dissolution. It is generally a gentle method.

  • Heating: Gently warming the solution can significantly increase solubility for many compounds.[2] However, you must be cautious about the compound's thermal stability. Always start with a low temperature (e.g., 30-40°C) and monitor for any signs of degradation (e.g., color change).

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental roadblocks with detailed, cause-and-effect explanations and actionable solutions.

Problem: My 2-chloro-N-isopropylbenzamide is not dissolving in my primary solvent system.

Underlying Cause: A mismatch between the polarity of the solute (your compound) and the solvent is the most common reason for poor solubility. The principle of "like dissolves like" is paramount.

Solution Pathway: A systematic approach to solvent selection is required. If a single solvent system is insufficient, a co-solvent system is the logical next step.

G start Compound Fails to Dissolve check_purity 1. Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok solvent_screen 2. Perform Systematic Solvent Screening (See Protocol A) purity_ok->solvent_screen Yes fail FAILURE: Consider Advanced Formulation (e.g., surfactants, cyclodextrins) purity_ok->fail No (Impure) solvent_found Solvent Identified? solvent_screen->solvent_found optimize 3. Optimize Conditions - Gentle Heating (30-40°C) - Sonication solvent_found->optimize Yes cosolvent 4. Implement Co-Solvent System (e.g., DMSO/Water, EtOH/Buffer) (See Protocol B) solvent_found->cosolvent No dissolved_opt Dissolution Achieved? optimize->dissolved_opt dissolved_opt->cosolvent No success SUCCESS: Proceed with Experiment dissolved_opt->success Yes dissolved_co Stable Solution Formed? cosolvent->dissolved_co dissolved_co->success Yes dissolved_co->fail No

Sources

Technical Support Center: Optimizing Reaction Temperature for N-isopropylbenzamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature, a critical parameter influencing yield, purity, and reaction time.

Understanding the Thermal Dynamics of N-isopropylbenzamide Synthesis

The formation of N-isopropylbenzamide, an amide bond formation, is fundamentally a nucleophilic acyl substitution. The selection of an optimal reaction temperature is not a one-size-fits-all parameter; it is intrinsically linked to the chosen synthetic route. The two primary approaches for this synthesis involve either the reaction of an activated carboxylic acid derivative (like benzoyl chloride) with isopropylamine or the use of a coupling agent to facilitate the reaction between benzoic acid and isopropylamine.

The temperature of the reaction governs the kinetics and thermodynamics of the process. Lower temperatures generally favor kinetic control, leading to the fastest-formed product, while higher temperatures can enable reactions to overcome higher activation barriers and favor the more stable thermodynamic product.[1][2][3] However, elevated temperatures can also accelerate undesirable side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the reaction between benzoyl chloride and isopropylamine?

For the highly exothermic Schotten-Baumann reaction between benzoyl chloride and isopropylamine, it is crucial to begin at a low temperature, typically 0 °C (ice bath).[5][] This allows for controlled addition of the amine and mitigates the initial exotherm, preventing potential side reactions and ensuring safety.[7] Once the initial reaction has subsided, the temperature can be gradually raised to room temperature to drive the reaction to completion.[5]

Q2: Can I run the reaction at elevated temperatures to speed it up?

While increasing the temperature can accelerate the reaction rate, it is not always advisable, especially when using highly reactive reagents like benzoyl chloride.[8] Heating a reaction mixture containing benzoyl chloride, particularly in the presence of any moisture, can accelerate hydrolysis to benzoic acid.[7] For coupling agent-mediated reactions, higher temperatures may be employed, but this must be evaluated on a case-by-case basis as it can lead to the degradation of some coupling agents or the formation of byproducts.[4]

Q3: How does the choice of coupling agent influence the optimal reaction temperature?

Different coupling agents have different optimal operating temperatures. Here is a general guide:

Coupling Agent ClassExamplesTypical Temperature RangeNotes
Carbodiimides DCC, EDC0 °C to Room TemperatureOften initiated at 0 °C and then allowed to warm to room temperature.[9]
Phosphonium Salts PyBOP, BOPRoom TemperatureGenerally efficient at ambient temperatures.[10]
Aminium/Uronium Salts HATU, HBTURoom TemperatureHighly efficient at room temperature, though some difficult couplings may benefit from gentle heating.[10][11]

Q4: What are the signs that my reaction temperature is too high or too low?

  • Too Low: The most obvious sign is a sluggish or stalled reaction. If monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows a significant amount of starting material remaining after an extended period, the temperature may be too low.[12]

  • Too High: The appearance of multiple unexpected spots on a TLC plate or peaks in an HPLC chromatogram is a strong indicator of side product formation due to excessive heat.[4] A darkening of the reaction mixture can also suggest decomposition at elevated temperatures.[7]

Q5: How can I monitor the progress of my reaction to optimize the temperature in real-time?

Regular monitoring is key. TLC is a rapid and effective method for qualitative analysis of the reaction progress.[5][12] For more quantitative results, HPLC is the preferred method.[13][14] By taking aliquots of the reaction mixture at different time points and temperatures, you can build a profile of the reaction's progress and identify the conditions that give the highest conversion to the desired product with the fewest impurities.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of reaction temperature for N-isopropylbenzamide synthesis.

Problem 1: The reaction is very slow or has stalled at low temperatures.
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient thermal energy Gradually warm the reaction mixture to room temperature and monitor the progress. If still slow, gentle heating (e.g., to 40-50 °C) can be considered, especially if using a less reactive carboxylic acid derivative or a coupling agent.Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Poor solubility of reactants If reactants are not fully dissolved at low temperatures, consider a different solvent system that offers better solubility at the desired reaction temperature.For a reaction to occur, the reactants must be in the same phase. Poor solubility can severely limit the reaction rate.
Inefficient coupling agent For coupling agent-mediated reactions, if the reaction is sluggish even at room temperature, consider a more powerful coupling agent (e.g., switching from EDC/HOBt to HATU).Different coupling agents have varying levels of reactivity. A more potent agent can facilitate the reaction under milder conditions.[10]
Problem 2: Significant formation of byproducts is observed.
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction temperature is too high If using the benzoyl chloride method, ensure the initial addition of isopropylamine is performed at 0 °C. For coupling reactions, try running the reaction at a lower temperature (e.g., room temperature instead of heated).High temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired products.[4]
Hydrolysis of benzoyl chloride Ensure all glassware is thoroughly dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Benzoyl chloride is highly susceptible to hydrolysis, which forms benzoic acid. This is an even greater concern at elevated temperatures.[7]
Side reactions of the coupling agent Consult the technical literature for your specific coupling agent to understand its potential side reactions and decomposition pathways at different temperatures.Some coupling agents can undergo side reactions, such as the formation of N-acylurea from O-acylisourea with carbodiimides, which can be temperature-dependent.

Experimental Protocols

Protocol 1: Temperature Optimization for N-isopropylbenzamide Synthesis via Benzoyl Chloride
  • To a round-bottom flask under a nitrogen atmosphere, add benzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Add the isopropylamine solution dropwise to the stirred benzoyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC every hour until the benzoyl chloride is consumed.[5][12]

Protocol 2: General Procedure for Temperature Screening with a Coupling Agent
  • To a vial, add benzoic acid (1.0 eq), the chosen coupling agent (e.g., HATU, 1.1 eq), and a suitable anhydrous solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add isopropylamine (1.2 eq).

  • Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).

  • Monitor each reaction by TLC or HPLC at set time intervals to determine the optimal temperature for product formation and purity.

Visualizations

Reaction Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Analysis Reactants Benzoyl Chloride/Benzoic Acid + Isopropylamine Mixing Combine Reactants at Controlled Temperature Reactants->Mixing Solvent_Base Anhydrous Solvent + Base Solvent_Base->Mixing Monitoring Monitor Progress (TLC/HPLC) Mixing->Monitoring Adjust T based on results Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Work-up Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Experimental workflow for N-isopropylbenzamide synthesis and optimization.

Troubleshooting Logic

G Start Reaction Issue? Slow_Reaction Slow/Stalled Reaction Start->Slow_Reaction Side_Products Byproduct Formation Start->Side_Products Increase_T Gradually Increase Temperature Slow_Reaction->Increase_T Change_Solvent Check Solubility/ Change Solvent Slow_Reaction->Change_Solvent Stronger_Reagent Use More Potent Coupling Agent Slow_Reaction->Stronger_Reagent Decrease_T Decrease Temperature Side_Products->Decrease_T Anhydrous_Conditions Ensure Anhydrous Conditions Side_Products->Anhydrous_Conditions Check_Coupling_Agent Review Coupling Agent Stability Side_Products->Check_Coupling_Agent

Caption: Troubleshooting decision tree for temperature-related issues.

References

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (2023). Why should heat not be given in the reaction that benzoyl chloride is present?[Link]

  • ACS Catalysis. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. [Link]

  • Google Patents. (2016).
  • National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. [Link]

  • ResearchGate. (2025). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ResearchGate. (n.d.). Reaction condition optimization for the coupling reaction of benzoyl chloride with 1- heptyne catalyzed by Pd/Cu bimetallic NPs 4. [Link]

  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]

  • Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings. [Link]

Sources

minimizing side reactions in 2-chlorobenzoyl chloride amidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #2-CBC-AMID Subject: Minimizing Side Reactions in 2-Chlorobenzoyl Chloride Amidation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Ortho-Effect Challenge

You are encountering issues with the amidation of 2-chlorobenzoyl chloride. Unlike a standard benzoyl chloride, the 2-chloro substituent introduces a specific "Steric-Electronic Conflict":

  • Electronic Activation: The electronegative Chlorine atom withdraws electron density (

    
     effect), theoretically making the carbonyl carbon more electrophilic.
    
  • Steric Deactivation: The Chlorine atom at the ortho position physically blocks the Bürgi-Dunitz trajectory (the angle of attack for the nucleophile).

The Consequence: The reaction rate with bulky amines slows down significantly. This "lag time" allows moisture (if present) to compete effectively, leading to hydrolysis (formation of 2-chlorobenzoic acid) rather than amidation.

This guide provides two distinct protocols to solve this, depending on your amine's sensitivity and the required purity.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot, you must visualize the competition occurring in your flask.

ReactionPathways Start 2-Chlorobenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Slow Attack (Steric Block) SideProduct1 2-Chlorobenzoic Acid (Hydrolysis Impurity) Start->SideProduct1 Fast Hydrolysis (If wet) Amine Amine (Nucleophile) Amine->Intermediate SideProduct2 Amine Hydrochloride (Dead Catalyst) Amine->SideProduct2 Scavenged by HCl Water Trace Water (Competitor) Water->SideProduct1 Product 2-Chlorobenzamide (Target) Intermediate->Product - HCl Product->SideProduct2 + HCl (Byproduct)

Figure 1: The competitive landscape. Note that HCl generation kills your nucleophile (Amine) unless a base is present.

Part 2: Validated Protocols

Method A: The "Schotten-Baumann" Approach (Biphasic)

Best for: Unhindered amines, scaling up, and when the amine is water-tolerant.

This method uses a biphasic system (Water/DCM) to separate the HCl scavenging (aqueous phase) from the amidation (organic phase).

Reagents:

  • 2-Chlorobenzoyl chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Base: 10% NaOH (aq) or Na₂CO₃ (2.0 equiv)

  • Solvent: DCM or Toluene

Protocol:

  • Dissolve the amine in the organic solvent (DCM).

  • Add the aqueous base solution.[1] You now have two layers.[1]

  • Critical Step: Cool to 0–5°C. The ortho-chloro group makes the acid chloride reactive enough that heat promotes hydrolysis over amidation.

  • Add 2-chlorobenzoyl chloride dropwise with vigorous stirring.

    • Why? Vigorous stirring creates an emulsion, maximizing the surface area for the amine to react at the interface while the base immediately neutralizes the HCl byproduct in the water layer.

  • Monitor by TLC.[2] Upon completion, separate layers.

  • Purification: Wash the organic layer with dilute HCl (to remove unreacted amine) and then NaHCO₃ (to remove 2-chlorobenzoic acid byproduct).

Method B: The "Turbo-Charged" Anhydrous Approach (DMAP Catalysis)

Best for: Sterically hindered amines, moisture-sensitive substrates, or low-reactivity scenarios.

This method uses DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the acid chloride to form an acyl-pyridinium intermediate.[3][4] This intermediate is less sterically hindered and more electrophilic than the starting 2-chlorobenzoyl chloride.

Reagents:

  • 2-Chlorobenzoyl chloride (1.0 equiv)

  • Amine (1.0 equiv)

  • Auxiliary Base: Triethylamine (TEA) or DIPEA (1.2 equiv) - Acts as the proton sponge.

  • Catalyst: DMAP (0.05 - 0.1 equiv) - Acts as the acyl transfer agent.

  • Solvent: Anhydrous DCM or THF.

Protocol:

  • Flame-dry your glassware and purge with N₂/Ar.

  • Dissolve Amine, TEA, and DMAP in anhydrous solvent.

  • Cool to 0°C.

  • Add 2-chlorobenzoyl chloride dropwise.[5]

  • Allow to warm to Room Temperature (RT).

    • Note: If the reaction stalls, heat to reflux.[6] The DMAP catalyst stabilizes the transition state, preventing decomposition.

Mechanism of DMAP Acceleration:

DMAP_Catalysis Reagent 2-Cl-Benzoyl Chloride Intermediate Acyl-Pyridinium Salt (Highly Reactive) Reagent->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Amide Product Intermediate->Product Rapid Transfer Amine Target Amine Amine->Product Product->DMAP Regenerates Catalyst

Figure 2: DMAP acts as a "shuttle," bypassing the steric hindrance of the ortho-chloro group.

Part 3: Troubleshooting & FAQs

Issue 1: "I see a white precipitate immediately upon addition."

  • Diagnosis A (Good): It is likely the hydrochloride salt of your base (TEA·HCl or Amine[]·HCl).

  • Diagnosis B (Bad): If you didn't add an auxiliary base (like TEA), you have protonated your starting amine, killing the reaction.

  • Test: Take a small aliquot and add water. If the solid dissolves and the organic layer contains product (check TLC), it is salt. If the solid remains, it might be the highly insoluble amide product (good) or symmetric anhydride (bad).

Issue 2: "My yield is low, and I see a spot that trails on TLC (Acid)."

  • Cause: Hydrolysis.[6][8] The 2-chloro group slowed the amidation enough that trace water competed for the acyl chloride.

  • Fix:

    • Switch to Method B (Anhydrous).

    • Increase the equivalents of Acid Chloride to 1.2.

    • Purification: Wash the organic layer with 1M NaOH. This converts the 2-chlorobenzoic acid side product into its water-soluble sodium salt, removing it from your organic product.

Issue 3: "I see a new spot that is less polar than the product."

  • Cause: Dimerization (Symmetric Anhydride).

  • Mechanism: Reaction of Product Acid (from hydrolysis) + Starting Acid Chloride.

  • Fix: This occurs when water is present slowly (e.g., wet solvent). Ensure solvents are dry. Use a nucleophilic catalyst (DMAP) to speed up the amine attack so it outcompetes the anhydride formation.

Data Summary: Solvent & Base Selection

ConditionRecommended SolventRecommended BaseRisk Factor
Standard DCM, TolueneTEA, DIPEAAmine protonation if base is insufficient.
Biphasic DCM / WaterNaOH, Na₂CO₃Hydrolysis if mixing is poor.
High Rate THF, DCMTEA + DMAP DMAP is difficult to remove if not washed with acid.

References

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal.[1][9] "Schotten-Baumann Reaction."[1][9][10][11][12]

    • URL:[Link]

  • DMAP Catalysis Mechanism

    • Source: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
    • URL:[Link]

  • Purification of Amides (Acid Removal)

    • Source: BenchChem.[13] "Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid" (Analogous purification logic).

  • Amide Hydrolysis Mechanisms

    • Source: Master Organic Chemistry. "Hydrolysis of Amides."
    • URL:[Link]

Sources

Technical Support Center: Stability of 2-chloro-N-isopropylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution over time. Understanding the stability profile of 2-chloro-N-isopropylbenzamide is critical for ensuring the accuracy, reproducibility, and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-chloro-N-isopropylbenzamide in solution?

A1: The stability of 2-chloro-N-isopropylbenzamide in solution is primarily influenced by several factors:

  • pH of the solution: The amide bond in the molecule is susceptible to hydrolysis, and the rate of this reaction is highly dependent on the pH. Both acidic and basic conditions can catalyze the degradation of the compound.

  • Temperature: Like most chemical reactions, the rate of degradation of 2-chloro-N-isopropylbenzamide will increase with temperature. Therefore, storage at elevated temperatures can lead to significant degradation over time.

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact the stability. Protic solvents, especially water, are directly involved in the hydrolysis reaction. The polarity of the solvent can also influence reaction rates.

  • Presence of Oxidizing Agents: Oxidizing agents can potentially interact with the molecule, leading to degradation.

Q2: What is the most common degradation pathway for 2-chloro-N-isopropylbenzamide in aqueous solution?

A2: The most anticipated degradation pathway for 2-chloro-N-isopropylbenzamide in an aqueous solution is the hydrolysis of the amide bond. This reaction would lead to the formation of 2-chlorobenzoic acid and isopropylamine.[2] The reaction can be catalyzed by both acid and base.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate and the amine. Amide bonds are generally less susceptible to hydrolysis compared to ester bonds.[2]

Below is a diagram illustrating the proposed hydrolysis pathway.

G cluster_main Proposed Hydrolysis of 2-chloro-N-isopropylbenzamide parent 2-chloro-N-isopropylbenzamide intermediate Tetrahedral Intermediate parent->intermediate H₂O, H⁺ or OH⁻ product1 2-chlorobenzoic acid product2 isopropylamine intermediate->product1 Breakdown intermediate->product2 Breakdown

Caption: Proposed hydrolysis pathway of 2-chloro-N-isopropylbenzamide.

Q3: How can I determine the stability of my specific 2-chloro-N-isopropylbenzamide solution?

A3: To determine the stability of your specific solution, you should perform a stability study. This involves storing your solution under defined conditions (e.g., temperature, light exposure) and monitoring the concentration of 2-chloro-N-isopropylbenzamide over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for a stability study is provided in the "Experimental Protocols" section of this guide. Stability testing of pharmaceutical compounds in solution is typically carried out by monitoring the change in the content of the active substance over time.[3]

Q4: I am observing a decrease in the concentration of 2-chloro-N-isopropylbenzamide in my stock solution over a few weeks. What could be the cause and how can I prevent it?

A4: A decrease in concentration over time suggests that the compound is degrading. The most likely cause is hydrolysis, especially if the solution is aqueous and not buffered to a neutral pH. To prevent this:

  • Control the pH: If compatible with your experimental design, buffer the solution to a neutral pH (around 6-8), where the rate of hydrolysis is generally at a minimum for many amides.

  • Storage Temperature: Store the stock solution at a lower temperature, such as 2-8°C or -20°C, to slow down the rate of degradation.

  • Solvent Choice: If possible, prepare the stock solution in an aprotic organic solvent (e.g., DMSO, acetonitrile) where hydrolysis cannot occur. You can then dilute this stock into your aqueous experimental medium immediately before use.

  • Protect from Light: Store the solution in an amber vial or in the dark to minimize potential photodegradation.

  • Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare fresh solutions from a solid, well-stored sample of 2-chloro-N-isopropylbenzamide.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments run on different days. Degradation of the stock solution.Prepare a fresh stock solution for each set of experiments or validate the stability of your stock solution over the intended period of use.
Appearance of unknown peaks in my chromatogram over time. Formation of degradation products.Identify the degradation products using techniques like LC-MS. This will confirm the degradation pathway and help in developing a stability-indicating analytical method.
Precipitation of the compound in my aqueous solution. The compound may have limited aqueous solubility, which can be exacerbated by changes in temperature or pH.Determine the solubility of 2-chloro-N-isopropylbenzamide in your specific buffer system. Consider using a co-solvent if necessary and compatible with your experiment.
My solution has changed color. This could be a sign of degradation, potentially through oxidation or the formation of colored degradation products.Discard the solution and prepare a fresh one. Investigate the cause of the color change, such as exposure to light or incompatible excipients.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions.[4][5][6][7]

Objective: To identify potential degradation products and degradation pathways of 2-chloro-N-isopropylbenzamide.

Materials:

  • 2-chloro-N-isopropylbenzamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-chloro-N-isopropylbenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. High-Performance Liquid Chromatography (HPLC) is a frequently used technique in stability testing due to its high sensitivity, accuracy, and versatility.[9]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the unstressed control sample.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products.

The following diagram outlines the workflow for a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of 2-chloro-N-isopropylbenzamide stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid 0.1 M HCl, 60°C base Base Hydrolysis stress->base 0.1 M NaOH, 60°C oxidation Oxidation stress->oxidation 3% H₂O₂, RT thermal Thermal stress->thermal 60°C photo Photolytic stress->photo UV/Vis Light analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data

Sources

Technical Support Center: Strategies for the Removal of Unreacted Isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted isopropylamine from final reaction products. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.

Introduction: The Challenge of Residual Isopropylamine

Isopropylamine is a common reagent and solvent used in organic synthesis due to its nucleophilicity and basicity. However, its high volatility, strong ammonia-like odor, and potential to interfere with subsequent reactions or final product purity make its complete removal a critical step in any synthetic workflow.[1][2] This guide explores various techniques to effectively eliminate residual isopropylamine, ensuring the integrity of your final compound.

Section 1: Understanding Isopropylamine - Key Properties for Purification

An effective purification strategy is built upon a solid understanding of the contaminant's physicochemical properties. Isopropylamine's distinct characteristics directly inform the selection of an appropriate removal technique.

The low boiling point and high vapor pressure are central to its volatility, while its miscibility in water and organic solvents, coupled with its basicity (pKa of 10.63), are key to designing effective extractive and chromatographic methods.[1][3][4]

Table 1: Physical & Chemical Properties of Isopropylamine

PropertyValueSignificance for Purification
Boiling Point 32.4 °C (90.3 °F)Enables easy removal by distillation/evaporation from less volatile products.[1][5]
Solubility Miscible in water, ethanol, ether, acetone, chloroformAllows for a wide range of solvent choices for extraction and chromatography.[1]
pKa (Conjugate Acid) 10.63The amine is basic and can be readily protonated by dilute acids to form a water-soluble salt.[1]
Density 0.689 g/cm³ (at 20 °C)Less dense than water, will be in the upper layer in an aqueous/organic extraction with denser solvents like DCM.[1]
Odor Strong, fish-like/ammoniacalA persistent odor can indicate incomplete removal.[1][2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the purification process in a direct question-and-answer format.

Q1: How do I choose the best removal method for my specific product?

A1: The optimal method depends primarily on the stability and physical properties of your desired product. The decision process can be guided by the following considerations:

  • Product Volatility: If your product is a high-boiling liquid or a stable solid, simple distillation or evaporation under reduced pressure is the most straightforward approach.

  • Product Acid/Base Stability: If your product is stable in acidic conditions, an extractive workup with dilute acid is highly effective. If it is acid-sensitive, alternative methods like copper sulfate washes or scavenger resins are preferable.[6]

  • Scale of Reaction: For large-scale reactions, distillation and extraction are often more practical. For smaller, high-potency, or parallel synthesis applications, scavenger resins offer convenience and high efficiency.[7]

  • Required Purity: For achieving very high purity, a combination of methods (e.g., extraction followed by chromatography or distillation) may be necessary.

Below is a workflow to aid in selecting an appropriate method.

G start Start: Reaction Mixture with Excess Isopropylamine product_stability Is the desired product stable? start->product_stability thermal_stability Is the product thermally stable & non-volatile? product_stability->thermal_stability Yes chromatography Modified Flash Chromatography product_stability->chromatography No (Unstable) acid_stability Is the product acid-stable? extraction_acid Aqueous Wash with Dilute Acid (e.g., 1M HCl) acid_stability->extraction_acid Yes extraction_cu Aqueous Wash with Copper (II) Sulfate acid_stability->extraction_cu No thermal_stability->acid_stability No distillation Simple Distillation or Rotary Evaporation thermal_stability->distillation Yes consider_combo Consider Combination: Extraction then Chromatography extraction_acid->consider_combo scavenger Use Scavenger Resin (e.g., Isocyanate-based) extraction_cu->scavenger scavenger->consider_combo

Caption: Decision workflow for selecting a purification method.

Q2: My product is a high-boiling oil. Is simple evaporation enough?

A2: Yes, for non-volatile, thermally stable products, this is often the most efficient first step. Given isopropylamine's very low boiling point (32.4 °C), it can be readily removed on a rotary evaporator.[1] For best results, consider co-evaporation: after the bulk of the isopropylamine is removed, add a higher-boiling solvent in which your product is soluble (like dichloromethane or toluene) and evaporate again. Repeating this process 2-3 times helps to azeotropically remove the final traces of the amine.[8]

Q3: How does an acidic wash work, and will it affect my product yield?

A3: An acidic wash is a classic acid-base extraction technique. Isopropylamine, being a base (pKa 10.63), reacts with a dilute acid (e.g., 1M HCl, 5% citric acid) to form its corresponding isopropylammonium salt.[1][9] This salt is ionic and therefore highly soluble in the aqueous phase, while your typically non-polar organic product remains in the organic layer.[6] This method is highly effective.

Causality: The key is the dramatic change in partitioning behavior upon protonation. The neutral amine prefers the organic phase, while the charged ammonium salt prefers the aqueous phase.

Yield Impact: If your desired product contains acid-labile functional groups (e.g., certain esters, acetals, silyl ethers), it may degrade, lowering your yield. Furthermore, if your product itself has a basic handle, it too will be protonated and may partition into the aqueous layer, causing yield loss. Always check the stability of your compound before employing this method.

Q4: My product is acid-sensitive. What are my options for an extractive workup?

A4: If your product cannot tolerate acid, you have two excellent, milder alternatives for extractive removal:

  • Aqueous Copper (II) Sulfate (CuSO₄) Wash: Primary amines like isopropylamine form a colored complex with copper (II) ions.[6] This complex is water-soluble and can be efficiently removed from the organic layer. You can wash your organic solution repeatedly with a 10% aqueous CuSO₄ solution. The aqueous layer will turn a deep blue or purple, and you continue washing until no further color change is observed.[6][10] This indicates that all the amine has been removed.

  • Brine (Saturated NaCl) Wash: While less effective than acidic or copper washes for removing large quantities, repeated washing with brine can help remove moderate amounts of water-miscible impurities like isopropylamine. It also serves to break emulsions and dry the organic layer.

Q5: I'm trying to purify my product via flash chromatography on silica gel, but I'm getting terrible peak tailing. What's happening?

A5: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions, causing it to "stick" and elute slowly and broadly (tailing).

Solution: To mitigate this, you must add a small amount of a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica.

  • Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). TEA is a volatile base that will effectively block the acidic sites, allowing your product to elute with a much-improved peak shape.

  • Ammonium Hydroxide: For more polar amines, a solvent system like Dichloromethane/Methanol with 1-2% ammonium hydroxide can be effective.[11]

Alternatively, you could use a different stationary phase like basic alumina or reversed-phase (C18) silica, which are more compatible with basic compounds.[12]

Q6: What are scavenger resins and when should I use them?

A6: Scavenger resins are polymer-supported reagents designed to react with and covalently bind specific types of molecules, effectively removing them from solution.[7] For removing primary amines like isopropylamine, an isocyanate-functionalized polystyrene resin (PS-Isocyanate) is an excellent choice.[13]

Mechanism: The isocyanate group on the resin reacts with the primary amine to form a urea linkage, thus immobilizing the amine on the solid support. The resin is then simply filtered off, leaving a clean solution of your product.

When to Use:

  • Final Purification Step: To remove trace amounts of amine after a bulk removal method.

  • Parallel Synthesis: Ideal for purifying libraries of compounds where traditional workups are cumbersome.

  • When Product is Highly Soluble: When your product is soluble in the reaction solvent and you want to avoid an extractive workup.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most common and effective removal techniques.

Protocol 1: Extractive Workup with Dilute Hydrochloric Acid

This protocol is suitable for acid-stable organic products.

G step1 1. Transfer reaction mixture to a separatory funnel. step2 2. Dilute with an immiscible organic solvent (e.g., EtOAc, DCM). step1->step2 step3 3. Add an equal volume of 1M HCl (aq) solution. step2->step3 step4 4. Stopper, invert, and vent. Shake vigorously for 30-60 seconds. step3->step4 step5 5. Allow layers to separate. step4->step5 step6 6. Drain and discard the lower aqueous layer. step5->step6 step7 7. Repeat wash with 1M HCl (steps 3-6) one more time. step6->step7 step8 8. Wash with saturated NaHCO₃ to neutralize residual acid. step7->step8 step9 9. Wash with brine to remove residual water. step8->step9 step10 10. Dry organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. step9->step10

Caption: Workflow for an acidic extractive workup.

Troubleshooting:

  • Emulsion Formation: If the layers fail to separate cleanly, add a small amount of brine (saturated NaCl solution) and swirl gently. Let the funnel stand for a longer period.

Protocol 2: Removal using an Isocyanate Scavenger Resin

This protocol is ideal for acid-sensitive compounds or for final polishing.

  • Select the Resin: Choose a polystyrene-based isocyanate resin (PS-Isocyanate). Typically, these have a loading capacity of 1.0-2.0 mmol/g.

  • Calculate Amount: Use a 2-3 fold molar excess of resin relative to the amount of residual isopropylamine. If the amount is unknown, a good starting point is to use a mass of resin equivalent to 10-20% of the mass of your crude product.

  • Incubation: Add the calculated amount of scavenger resin to a flask containing your crude product dissolved in an appropriate solvent (e.g., DCM, THF).

  • Stir: Gently stir or agitate the mixture at room temperature. The reaction is typically complete within 2-4 hours. You can monitor the disappearance of isopropylamine by TLC or LC-MS.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin beads.

  • Rinse: Wash the resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.

Section 4: Comparison of Removal Methods

Table 2: At-a-Glance Comparison of Isopropylamine Removal Methods

MethodPrincipleProsConsBest For
Distillation / Evaporation VolatilityFast, simple, no reagents needed.Only for non-volatile, thermally stable products.High-boiling liquids and solids.
Acidic Wash Acid-Base ChemistryHighly effective, cheap, scalable.Not suitable for acid-sensitive products.Most acid-stable organic compounds.
CuSO₄ Wash ComplexationMild, effective for primary amines.[6]Can be slower, introduces metal salts.Acid-sensitive compounds.
Scavenger Resin Covalent BindingHigh selectivity, simple filtration workup.[7]Higher cost, best for smaller scales.High-purity applications, parallel synthesis.
Chromatography AdsorptionCan achieve very high purity.Requires method development, consumes solvent.Final purification step, inseparable mixtures.

References

  • Sciencemadness Wiki. (2020). Isopropylamine. Sciencemadness.org. [Link]

  • Google Patents. (CN106349085A).
  • Amerigo Scientific. Scavenger Resins. [Link]

  • ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • PubChem, National Institutes of Health. Isopropylamine. [Link]

  • Wikipedia. Isopropylamine. [Link]

  • Biotage. Metal Scavenger User Guide. [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Sopachem. Solid-Supported Reagents and Scavengers. [Link]

Sources

overcoming steric hindrance in 2-substituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: TECHNICAL GUIDE: Advanced Protocols for Synthesizing Sterically Hindered 2-Substituted Benzamides

Introduction: The "Ortho Effect" Challenge

Synthesizing 2-substituted benzamides presents a classic yet persistent challenge in medicinal chemistry. The issue is not merely electronic; it is a trajectory problem. The ortho substituent exerts significant steric pressure, forcing the carbonyl group out of planarity with the aromatic ring to minimize


 strain. This twisting, combined with the physical blockade of the Bürgi-Dunitz trajectory, renders standard coupling reagents (EDC, DCC, and even HATU) ineffective or prone to stalling.

This guide moves beyond standard textbook couplings. We focus on three high-probability success strategies: High-Energy Cyclic Anhydrides (T3P) , Neutral Acid Chloride Generation (Ghosez’s Reagent) , and Metal-Catalyzed Bypass Routes .

Decision Matrix: Selecting Your Strategy

Before beginning, select your pathway based on substrate stability and availability.

ReagentSelection Start Start: 2-Substituted Benzoic Acid AcidSensitive Is substrate acid-sensitive? Start->AcidSensitive Scale Scale > 10g? AcidSensitive->Scale No Ghosez STRATEGY B: Ghosez's Reagent (Neutral Acid Chloride) AcidSensitive->Ghosez Yes Extreme Extreme Hindrance? (e.g., 2,6-disubstituted) Scale->Extreme No T3P STRATEGY A: T3P Coupling (High Yield, Low Epimerization) Scale->T3P Yes Extreme->T3P No Grignard STRATEGY C: Grignard + Isocyanate (The 'Nuclear' Option) Extreme->Grignard Yes Pd STRATEGY D: Pd-Aminocarbonylation (Bypass Acid entirely) AltStart Start: Aryl Halide AltStart->Pd

Figure 1: Strategic decision tree for selecting the optimal amidation protocol based on substrate constraints.

Module A: The Modern Standard – T3P (Propylphosphonic Anhydride)

Why it works: T3P is a cyclic anhydride.[1] Unlike linear anhydrides or active esters (HATU), the T3P-acid intermediate is highly reactive but does not liberate nucleophilic byproducts that could compete with the amine. It drives the reaction through entropy (release of propanephosphonic acid) and is exceptionally tolerant of steric bulk.

Mechanism:

T3PMechanism T3P T3P Reagent (Cyclic Trimer) Inter Mixed Anhydride (Activated Species) T3P->Inter + Acid / Base Acid 2-Subst. Benzoic Acid Acid->Inter Product Sterically Hindered Benzamide Inter->Product + Amine Byproduct Water-Soluble Phosphonate Inter->Byproduct Leaving Group Amine Amine Nucleophile

Figure 2: Activation pathway of T3P. The cyclic structure minimizes side reactions common with carbodiimides.

Protocol:

  • Dissolution: Dissolve the 2-substituted benzoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (preferred for higher boiling point).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often gives superior results with T3P due to specific base catalysis.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If the ortho-substituent is electron-withdrawing (e.g., -NO2, -CF3), heat to 60°C.

  • Workup: Wash with water, then 1M NaOH (to remove T3P byproducts), then 1M HCl.

Critical Note: T3P is moisture sensitive. Ensure solvents are anhydrous.

Module B: Neutral Acid Chloride – Ghosez’s Reagent

Why it works: Standard acid chloride formation (SOCl₂, (COCl)₂) generates HCl, which can degrade acid-sensitive protecting groups or protonate the amine, rendering it non-nucleophilic. Ghosez’s reagent (1-chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions .[2]

Protocol:

  • Activation: In a dry flask under Ar, dissolve the carboxylic acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s reagent (1.1 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC (conversion of acid to acid chloride; quench an aliquot with MeOH to check for methyl ester).

  • Coupling: Add the amine (1.2 equiv) and a mild base (Et3N or Pyridine, 1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours.

Best For: Substrates containing Boc-groups, acetals, or silyl ethers that would survive the coupling but fail in thionyl chloride.

Module C: The "Nuclear Option" – Grignard + Isocyanate

Why it works: When the amine is too non-nucleophilic or the acid is too hindered (e.g., 2,6-disubstituted), standard nucleophilic acyl substitution fails. This method reverses the polarity: the "acid" equivalent becomes an isocyanate, and the "amine" equivalent becomes a Grignard reagent.

Protocol (Bode/Schafer Method):

  • Preparation: Convert the hindered amine to an isocyanate (using triphosgene) OR purchase the isocyanate.

  • Coupling: Dissolve the isocyanate (1.0 equiv) in dry THF. Cool to -78°C.

  • Addition: Add the Grignard reagent corresponding to the aryl ring (1.2 equiv) dropwise.

  • Mechanism: The Grignard attacks the isocyanate carbon.

  • Quench: Quench with dilute HCl.

Reference: Chimia2014 , 68, 252-255.[3]

Troubleshooting Center (FAQ)

SymptomDiagnosisCorrective Action
Reaction stalls at ~50% conversion. Product inhibition or equilibrium issue.Switch to T3P. The byproduct is non-reversible. Alternatively, use microwave irradiation (100°C, 30 min) to overcome the activation energy barrier.
Starting material consumed, but no product. Formation of N-acylurea (if using DCC/EDC).Abandon Carbodiimides. This is the hallmark failure mode of EDC in hindered systems. Switch to Ghosez's Reagent (Module B).
Substrate decomposes (Acid Sensitive). HCl generation from SOCl₂ or Oxalyl Chloride.Use Ghosez's Reagent. It maintains neutral pH during activation.
Amine is extremely unreactive (e.g., Aniline with EWG). Poor nucleophilicity.Use Pd-Catalysis (Buchwald). Instead of Acid + Amine, use Aryl Bromide + Amine + CO (balloon) + Pd(OAc)₂/Xantphos.
Yield is low (<20%) with T3P. Solvent effect or moisture.Ensure solvent is 2-MeTHF (allows higher temp than DCM/EtOAc). Verify T3P quality (hydrolyzes over time if cap is loose).

References

  • T3P Overview & Mechanism: Meudt, A., et al. "T3P (Propanephosphonic Acid Anhydride): A Mild and Efficient Reagent for the Synthesis of Amides." Specialty Chemicals Magazine, 2006.
  • Ghosez's Reagent : Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979 , 1180. Link

  • Sterically Hindered Amides (Grignard/Isocyanate) : Schäfer, G., Bode, J. W. "The Synthesis of Sterically Hindered Amides." Chimia, 2014 , 68(4), 252-255.[3] Link

  • Boronic Acid Catalysis : Ishihara, K., et al. "3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst." Journal of Organic Chemistry, 2023 , 88(5), 2832–2840.[4] Link

  • Palladium Aminocarbonylation : Martinelli, J. R., et al. "Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides." Journal of the American Chemical Society, 2008 , 130(47), 15798–15799. Link

Sources

Technical Support Center: Stability & Storage of 2-Chloro-N-isopropylbenzamide

[1]

Executive Summary

2-Chloro-N-isopropylbenzamide is a robust organic intermediate often used in the synthesis of agrochemicals (e.g., herbicides like Isoxaben) and pharmaceutical scaffolds.[1] While the ortho-chloro substituent provides steric protection that enhances stability compared to unsubstituted benzamides, the molecule remains susceptible to specific degradation pathways—primarily amide hydrolysis and photo-dechlorination.[1]

This guide provides an evidence-based storage protocol designed to maintain >98% purity over extended periods.

Core Storage Protocol (The Gold Standard)

To prevent the degradation mechanisms detailed in Section 3, adhere to the following storage hierarchy.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly retarding the rate of hydrolysis (Arrhenius equation).[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture.[1] Prevents oxidative degradation and hydrolysis.[1]
Container Amber Glass with PTFE-lined capAmber glass filters UV light (preventing photolysis).[1] PTFE prevents leaching/interaction with the cap liner.[1]
Humidity Desiccator (<30% RH)Amides are hygroscopic.[1] Moisture is the primary reagent for hydrolysis.[1]
Physical State Solid / Powder Solution-state storage accelerates degradation by orders of magnitude.[1] Always store dry.

Deep Dive: Degradation Mechanisms

Understanding why these conditions are necessary allows for better experimental decision-making.[1]

A. Hydrolysis & The "Ortho-Effect"

The primary threat to benzamide stability is the cleavage of the amide bond (

2-chlorobenzoic acidisopropylamine1
  • Expert Insight (The Ortho-Effect): Unlike simple benzamides, 2-chloro-N-isopropylbenzamide exhibits enhanced stability due to the chlorine atom at the ortho position (C2).[1] The bulky chlorine atom sterically hinders the attack of water/hydroxide on the carbonyl carbon, twisting the carbonyl group out of the plane of the benzene ring. This "Ortho-Effect" significantly slows down hydrolysis but does not stop it completely, especially if the sample absorbs moisture.[1]

B. Photolysis (Dechlorination)

Chlorinated aromatic rings are sensitive to UV radiation.[1] High-energy photons can cause homolytic fission of the Carbon-Chlorine bond (

11
C. Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

DegradationPathwaysParent2-Chloro-N-isopropylbenzamide(Intact Molecule)IntermedTetrahedral Intermediate(Sterically Hindered)Parent->IntermedSlow AttackRadicalAryl Radical SpeciesParent->RadicalHomolytic FissionWater+ H2O / H+ or OH-Acid2-Chlorobenzoic Acid(Solid Precipitate)Intermed->AcidCleavageAmineIsopropylamine(Fishy Odor)Intermed->AmineCleavageUV+ UV Light (hν)DechlorDechlorinated Byproducts(Yellowing)Radical->DechlorRadical Scavenging

Figure 1: Primary degradation pathways.[1] Note that the hydrolysis pathway produces distinct physical indicators (odor/precipitate), while photolysis results in discoloration.

Troubleshooting & FAQs

This section addresses specific observations users may encounter in the lab.

Q1: The white powder has turned a pale yellow. Is it still usable?
  • Diagnosis: Photo-oxidation / Photolysis. [1]

  • Mechanism: Exposure to ambient light has likely caused minor dechlorination or oxidation of the aromatic ring.

  • Action:

    • Check Purity: Run an HPLC or TLC.[1] If the impurity peak is <2%, recrystallization (typically from ethanol/water) can recover the material.

    • Prevention: Transfer to an amber vial immediately.

    • Risk: If used in sensitive catalysis, the radical byproducts may act as catalyst poisons.[1]

Q2: Upon opening the vial, I detect a "fishy" or ammonia-like smell.
  • Diagnosis: Hydrolysis has occurred.

  • Mechanism: The smell is isopropylamine , a volatile cleavage product. This confirms moisture ingress.[1]

  • Action:

    • High Risk: This indicates significant degradation.[1] The remaining solid is likely contaminated with 2-chlorobenzoic acid.[1]

    • Protocol: Do not use for precise stoichiometry. Recrystallization is required.[1][2] Check the pH of an aqueous suspension; significant acidity confirms the presence of benzoic acid derivatives.

Q3: The material has clumped into a hard cake.
  • Diagnosis: Hygroscopic Agglomeration.

  • Mechanism: While not always chemically degraded, the uptake of water facilitates the hydrolysis described above.

  • Action:

    • Dry the material in a vacuum desiccator over

      
       for 24 hours.
      
    • Re-verify melting point (Literature: ~98-100°C, varies slightly by polymorph).[1] A depressed melting point (<95°C) indicates chemical degradation, not just physical wetness.[1]

Q4: Can I store this in solution (e.g., DMSO or Methanol) to save time?
  • Answer: No, for long-term storage. [1]

  • Reasoning: In protic solvents (Methanol), solvolysis can occur over weeks.[1] In DMSO, the hygroscopic nature of the solvent pulls water from the air, creating an aqueous environment that promotes hydrolysis.

  • Limit: Solutions should be prepared fresh or used within 48 hours if stored at 4°C.

QC Validation Workflow

Before committing valuable reagents to a synthesis involving this compound, validate its integrity using this logic flow.

QC_WorkflowStartStart: Inspect SampleVisualVisual Check:White Crystalline Solid?Start->VisualSmellOlfactory Check:Odorless?Visual->SmellYesFail_RecrysFAIL:Recrystallize & RetestVisual->Fail_RecrysYellow/CakedMPMelting Point Check:Range 98-101°C?Smell->MPYesFail_DiscardCRITICAL FAIL:Discard MaterialSmell->Fail_DiscardFishy/Amine OdorHPLCHPLC/LC-MS:Purity > 98%?MP->HPLCYesMP->Fail_RecrysBroad/Low MPPassPASS:Proceed to ExperimentHPLC->PassYesHPLC->Fail_DiscardMajor Impurities

Figure 2: Quality Control Decision Tree for 2-chloro-N-isopropylbenzamide.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220919, 2-chloro-N-isopropylbenzamide. Retrieved from [Link]

  • Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443–4448. (Mechanistic basis for Ortho-Effect stability).[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General principles of amide hydrolysis and steric hindrance).

Technical Support Center: 2-Chloro-N-Isopropylbenzamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-chloro-N-isopropylbenzamide (CAS: 6291-28-7) . This content is structured to address the specific physicochemical challenges imposed by the ortho-chloro substituent and the secondary amide functionality.

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Crystallization & Solid-State Control[1][2][3]

Compound Profile & Crystallization Challenges

Molecule: 2-chloro-N-isopropylbenzamide Key Structural Features:

  • Ortho-Chloro Group: Induces steric strain, twisting the amide bond out of planarity with the phenyl ring. This often inhibits facile packing, leading to slow nucleation .[1][2]

  • N-Isopropyl Group: Increases lipophilicity but adds rotational freedom, significantly increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.[1][2][3][4]

  • Amide Linkage: Strong Hydrogen Bond (HB) donor/acceptor.[1][2][3][4] Promotes needle-like morphology if crystal growth is too rapid in one direction.[1][2][3][4]

Troubleshooting Guides (Interactive Q&A)

ISSUE 1: The "Oiling Out" Phenomenon

User Report: "I cooled my reaction mixture (Toluene/Heptane) and instead of crystals, I got a milky emulsion that settled into a sticky oil at the bottom. It eventually solidified into a hard chunk."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4] This occurs when the metastable zone width (MSZW) is too wide, and the solution temperature drops below the "spinodal" curve before it hits the solubility curve. The oil phase is a solute-rich liquid that is metastable.[1][2][3]

Technical Solution: Oiling out is thermodynamically driven by a depressed melting point (often due to impurities) or an unfavorable solvent interaction parameter.[1][2][3][5] You must force nucleation before the system reaches the oiling-out temperature (


).[2][3][4]

Corrective Protocol:

  • Determine

    
    :  Re-heat your mixture until it clears. Cool slowly and note the exact temperature where the "milkiness" appears (
    
    
    
    ).
  • Seed Above

    
    :  You must add seed crystals at a temperature 
    
    
    
    such that
    
    
    .[1][2][3][4]
  • Change Solvent System: If

    
     is too close to the saturation temperature, your solvent is too non-polar.[1][2] Switch to a system with better amide affinity (e.g., IPA/Water  or Ethyl Acetate/Heptane ) to lower the energy penalty of the solution phase.
    

Visual Workflow:

OilingOutSolution start Observation: Milky Emulsion / Oil check_temp Determine Oil-Out Temp (T_oil) start->check_temp decision Is T_oil < Saturation Temp? check_temp->decision sol_change Action: Increase Solvent Polarity (Switch Toluene -> IPA) decision->sol_change No (Gap too small) seed_strat Action: Seeded Cooling Protocol decision->seed_strat Yes (Gap exists) step1 1. Heat to Clear Solution seed_strat->step1 step2 2. Cool to (T_oil + 5°C) step1->step2 step3 3. Add Seeds (0.5 wt%) step2->step3 step4 4. Age 1 hour (Ostwald Ripening) step3->step4 step5 5. Slow Cool (0.2°C/min) step4->step5

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out).

ISSUE 2: Polymorphism & Morphology Control

User Report: "My product purity is fine, but the crystals are extremely thin needles that clog the filter and dry very slowly. Sometimes the melting point varies by 2-3°C."[1][3][4]

Diagnosis:

  • Needles: Indicate that the crystal is growing too fast along the Hydrogen-Bonding axis (the amide chain) and too slow on the other faces.[2]

  • MP Variation: Suggests Conformational Polymorphism .[1][2][3] Ortho-substituted benzamides can crystallize in "twisted" or "planar" amide conformations depending on the solvent's ability to donate/accept hydrogen bonds.[1][2][3]

Technical Solution: To convert needles to blocks (improving filtration), you must inhibit growth along the fast axis using a solvent that competes for Hydrogen Bonding.[2]

Corrective Protocol:

  • Current Solvent: Likely Non-polar (Toluene, Heptane)

    
     Promotes self-association (Needles).[1][2][3][4]
    
  • Recommended Solvent: Methanol or Isopropanol (IPA) .[1][2][3][4] The solvent -OH groups will hydrogen bond with the amide carbonyl of the solute, slowing down the extension of the molecular chain and forcing the crystal to grow wider (lower aspect ratio).

Data Comparison: Solvent Effects

Solvent SystemTypical MorphologyFiltration SpeedPolymorph Risk
Toluene/Heptane Long, thin needlesSlow (Clogging)High (Metastable forms)
Ethyl Acetate AgglomeratesMediumMedium
IPA/Water (90:10) Thick rods/Blocks Fast Low (Stable form)
ISSUE 3: Persistent Color (Pink/Brown Impurities)

User Report: "The crystals are off-white/pinkish even after recrystallization. NMR shows trace 2-chlorobenzoic acid."[1][2][3][4]

Diagnosis: The ortho-chloro group accelerates amide hydrolysis under acidic/basic conditions.[1][2][3] The color often comes from oxidation of trace aniline derivatives or entrapment of the acid impurity within the crystal lattice due to structural similarity.

Technical Solution: Standard recrystallization often fails because the impurity cocrystallizes.[1][2] You must use pH-controlled Reslurrying .[1][2][3][4]

Corrective Protocol:

  • Solvent: Use Methanol/Water (1:1).[1][2][3]

  • pH Adjustment: Adjust the slurry to pH 8-9 using dilute

    
    . This converts the lipophilic 2-chlorobenzoic acid into its water-soluble sodium salt (benzoate).[1][2][3][4]
    
  • Process: Heat to 50°C (do not dissolve completely, just reslurry) for 2 hours, then cool and filter. The impurity will wash away in the filtrate.[1]

Validated Experimental Protocols

Protocol A: Solubility Curve Determination (Mandatory First Step)

Since specific literature solubility data for this intermediate is sparse, you must generate your own curve to avoid oiling out.[2][4]

  • Preparation: Prepare 5 vials with increasing concentrations of 2-chloro-N-isopropylbenzamide in IPA (e.g., 50, 100, 150, 200, 250 mg/mL).

  • Heating: Heat all vials to 70°C until clear.

  • Cooling: Cool at 0.5°C/min.

  • Detection: Record two temperatures:

    • 
      : First sign of turbidity (Metastable limit).[1][2][3][4]
      
    • 
      : Re-heat and note when it becomes clear (Solubility limit).
      
  • Plot: Plot Concentration vs. Temperature. Your operating window is the zone between these two curves.[1][2]

Protocol B: Robust Seeded Cooling Crystallization (IPA/Water)

Target: Stable polymorph, blocky habit, >90% Yield.[2][4]

  • Dissolution: Charge 10.0 g of crude 2-chloro-N-isopropylbenzamide into 40 mL of Isopropyl Alcohol (IPA) . Heat to 65-70°C until fully dissolved.

  • Filtration: Polish filter (hot) to remove insoluble particulates (dust/seeds of wrong form).[1][2][3]

  • Initial Cooling: Cool the filtrate to 50°C.

  • Seeding: Add 0.1 g (1 wt%) of pure seed crystals. Crucial: Verify seeds do not dissolve.[1][2][3] If they do, cool by another 2°C and re-seed.

  • Aging: Hold at 50°C for 60 minutes. The solution should turn opaque as crystals grow on the seeds.[1]

  • Cooling Ramp: Cool to 5°C over 4 hours (Linear rate: ~0.2°C/min).

  • Anti-Solvent (Optional for Yield): Once at 5°C, slowly add 20 mL of Water over 1 hour.

  • Isolation: Filter, wash with cold 2:1 IPA/Water, and dry under vacuum at 45°C.

Mechanism Visualization

The following diagram illustrates the competitive interaction between the solvent and the amide bond, which dictates the crystal habit (shape).

CrystalHabit cluster_0 Non-Polar Solvent (e.g., Toluene) cluster_1 Polar Protic Solvent (e.g., IPA) Mechanism1 Solvent ignores Amide Result1 Amide-Amide H-Bonds dominate (Fast growth on one axis) Mechanism1->Result1 Shape1 Needles / Fibers Result1->Shape1 Mechanism2 Solvent H-bonds to Amide Result2 Chain growth disrupted (Lateral growth encouraged) Mechanism2->Result2 Shape2 Prisms / Blocks Result2->Shape2

Figure 2: Mechanism of solvent-induced habit modification in benzamides.

References

  • Oiling Out in Amide Crystallization

    • Mechanism:[2][6][7][8] "Oiling out" (Liquid-Liquid Phase Separation) occurs when the crystallization temperature is lower than the liquid-liquid demixing temperature.[1][2][3][4]

    • Source: Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization."[1][2][3][4] Organic Process Research & Development, 2006.[1][2][3]

    • Context: Explains the thermodynamic overlap of the spinodal curve and solubility curve common in N-alkyl amides.
  • Disorder in Ortho-Substituted Benzamides

    • Mechanism:[2][6][7][8] Ortho-substitution (like 2-chloro) creates steric clashes that lead to dynamic disorder and polymorphism.[1][2][3][4]

    • Source: Shtukenberg, A. G., et al. "Suppression of Disorder in Benzamide Crystals."[2][9] Crystal Growth & Design, 2024.[1][2][3][9] [2][3][4]

  • General Crystallization Protocols (Benzamides)

    • Protocol: Standard seeded cooling techniques for substituted benzamides.[1][2][3]

    • Source: BenchChem Technical Support, "Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide."[1][3][4]

  • Compound Data (2-chloro-N-isopropylbenzamide)

    • Identifier: CAS 6291-28-7.[1][2][3][4]

    • Source: PubChem Compound Summary.[1][2][3] [2][3][4]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel compounds is a cornerstone of scientific rigor. 2-chloro-N-isopropylbenzamide, a substituted benzamide, presents a molecular architecture that lends itself to a multifaceted analytical approach. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. By delving into the theoretical underpinnings and practical data interpretation of each technique, this document serves as a comprehensive resource for researchers seeking to select the most appropriate analytical tools for their work.

The Central Role of Vibrational Spectroscopy: An In-Depth Look at the FTIR Spectrum of 2-chloro-N-isopropylbenzamide

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups within a molecule. The technique is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For a solid sample of 2-chloro-N-isopropylbenzamide, the FTIR spectrum is typically acquired using techniques such as potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR).[1][2] The KBr pellet method involves grinding the sample with dry KBr powder and pressing it into a transparent disk, while ATR involves pressing the sample against a high-refractive-index crystal.[1][2]

Based on the structure of 2-chloro-N-isopropylbenzamide, we can predict the key absorption bands in its FTIR spectrum. These predictions are informed by established group frequency correlations and data from analogous molecules.

Table 1: Predicted FTIR Spectral Peaks for 2-chloro-N-isopropylbenzamide

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
~3300N-H StretchA medium to strong, potentially broad peak characteristic of the secondary amide N-H bond. Broadening can be indicative of hydrogen bonding in the solid state.[3]
3100-3000Aromatic C-H StretchMultiple weak to medium sharp bands arising from the C-H stretching vibrations of the benzene ring.
2970-2870Aliphatic C-H StretchStrong, sharp absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the isopropyl group.
~1640Amide I (C=O Stretch)A very strong and sharp absorption, characteristic of the carbonyl stretching vibration in a secondary amide. This is one of the most prominent peaks in the spectrum.[4][5][6]
~1540Amide II (N-H Bend & C-N Stretch)A medium to strong absorption resulting from a combination of N-H bending and C-N stretching vibrations.[4][5][6]
1470-1430Aromatic C=C StretchMedium to strong absorptions from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
~1385 & ~1370Isopropyl C-H Bend (gem-dimethyl)Two characteristic medium-intensity bands arising from the symmetric and asymmetric bending of the two methyl groups on the isopropyl moiety.
~750C-Cl StretchA medium to strong absorption in the fingerprint region, indicative of the carbon-chlorine bond.[7]
~700-650Aromatic C-H Bend (out-of-plane)A strong absorption characteristic of ortho-disubstituted benzene rings.

It is crucial to understand that the "fingerprint region" (roughly 1500-600 cm⁻¹) contains a complex series of absorptions that are unique to the molecule as a whole. While some peaks in this region can be assigned to specific vibrations, the overall pattern is highly characteristic and serves as a powerful tool for identification when compared against a reference spectrum.

Beyond Vibrations: A Comparative Look at NMR and Mass Spectrometry

While FTIR is excellent for functional group identification, a comprehensive structural elucidation often requires complementary techniques. NMR spectroscopy and Mass Spectrometry provide detailed information about the connectivity of atoms and the overall molecular weight and fragmentation patterns, respectively.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common variants, providing information about the hydrogen and carbon frameworks of the molecule.[10][11]

For 2-chloro-N-isopropylbenzamide, the ¹H NMR spectrum would provide key insights:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) would be observed for the four protons on the substituted benzene ring.[10][12] The ortho-substitution pattern would lead to a specific splitting pattern that could be analyzed to confirm the substitution.

  • Amide Proton (N-H): A broad singlet or a doublet (if coupled to the isopropyl C-H) would be expected, typically in the region of δ 5.5-8.5 ppm. The chemical shift can be concentration and solvent dependent.[8]

  • Isopropyl Protons: A septet for the single C-H proton and a doublet for the six equivalent methyl (CH₃) protons would be characteristic of the isopropyl group. The integration of these signals would be in a 1:6 ratio.

The ¹³C NMR spectrum would reveal the number of unique carbon environments:

  • Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring, with their chemical shifts influenced by the chloro and amide substituents.[13][14]

  • Carbonyl Carbon: A signal in the downfield region (typically δ 160-180 ppm) is characteristic of the amide carbonyl carbon.[11][15]

  • Isopropyl Carbons: Two signals would be observed for the isopropyl group: one for the CH carbon and one for the two equivalent CH₃ carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[9][16][17] This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.

For 2-chloro-N-isopropylbenzamide, the mass spectrum would likely show:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern would be observed, with a peak at M and another at M+2 with a relative intensity of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Peaks: Common fragmentation pathways for amides involve cleavage of the amide bond.[18][19][20][21][22] We would expect to see fragments corresponding to the benzoyl cation (m/z 139/141) and the isopropylaminyl radical or cation. Further fragmentation of the benzoyl cation could lead to the phenyl cation (m/z 77).

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required. The following table provides a direct comparison of FTIR, NMR, and MS for the characterization of 2-chloro-N-isopropylbenzamide.

Table 2: Comparison of Analytical Techniques

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Principle Vibrational transitions of molecular bondsNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules and their fragments
Information Provided Functional groups presentConnectivity of atoms, molecular structure, stereochemistryMolecular weight, elemental composition, fragmentation pattern
Sample State Solid, liquid, gasSolutionSolid, liquid, gas (requires volatilization/ionization)
Sample Preparation Minimal to moderate (e.g., KBr pellet, ATR)[1][23]Requires dissolution in a deuterated solventCan be complex depending on the ionization method
Strengths Fast, non-destructive, excellent for functional group identificationProvides detailed structural information, unambiguous structure determination often possibleHigh sensitivity, provides molecular weight, useful for identifying unknowns
Limitations Does not provide information on molecular connectivity or stereochemistryLower sensitivity than MS, requires larger sample amountsDestructive, can be difficult to interpret fragmentation patterns

Experimental Workflows

To ensure the scientific integrity of the analytical data, it is imperative to follow validated experimental protocols.

FTIR Spectroscopy: KBr Pellet Method

Caption: Workflow for FTIR analysis using the KBr pellet method.

NMR Spectroscopy: Sample Preparation and Analysis

Caption: General workflow for NMR sample preparation and analysis.

Mass Spectrometry: Electron Ionization (EI) Method

Caption: Simplified workflow for Mass Spectrometry with Electron Ionization.

Conclusion: An Integrated Approach for Unambiguous Characterization

References

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A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical analysis, mass spectrometry (MS) stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation pattern of a molecule within a mass spectrometer is a unique fingerprint, offering profound insights into its chemical architecture. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-N-isopropylbenzamide, a compound of interest in synthetic and medicinal chemistry.

Foundational Principles of Amide Fragmentation

Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). This high-energy species then undergoes a series of fragmentation reactions to yield smaller, charged fragments. For amide-containing compounds, several key fragmentation pathways are well-documented:

  • α-Cleavage: This is a common fragmentation mode for compounds containing a carbonyl group. It involves the cleavage of a bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. For aromatic amides, this often results in the formation of a benzoyl cation, which can be further stabilized by resonance.[1]

  • N-CO Bond Cleavage: The cleavage of the amide bond between the nitrogen and the carbonyl carbon is a prevalent fragmentation pathway.[2] This reaction typically results in the formation of an aryl acylium cation and the loss of a neutral amine fragment.[2]

  • McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group and a γ-hydrogen atom on a side chain.[3] It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene.[3]

Predicted Fragmentation Pattern of 2-chloro-N-isopropylbenzamide

Based on the foundational principles outlined above, we can predict the major fragmentation pathways for 2-chloro-N-isopropylbenzamide. The molecular weight of 2-chloro-N-isopropylbenzamide is 197.66 g/mol . The presence of a chlorine atom is a key feature, as it will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4][5]

The following are the predicted primary fragmentation pathways:

A. Formation of the Molecular Ion (m/z 197/199): The initial step is the formation of the molecular ion by electron impact. Due to the stable aromatic ring, the molecular ion peak is expected to be observable.[6]

B. α-Cleavage and Formation of the 2-chlorobenzoyl cation (m/z 139/141): Cleavage of the N-CO bond is a highly probable fragmentation pathway for aromatic amides.[1][2] This would result in the loss of an isopropylamine radical and the formation of the 2-chlorobenzoyl cation. This fragment is expected to be a major peak in the spectrum.

C. Formation of the Chlorophenyl Cation (m/z 111/113): The 2-chlorobenzoyl cation (m/z 139/141) can subsequently lose a neutral carbon monoxide (CO) molecule to form the 2-chlorophenyl cation.

D. McLafferty-type Rearrangement (m/z 155/157): While a classical McLafferty rearrangement requires a γ-hydrogen on the acyl side, a related rearrangement can occur on the N-alkyl substituent. This would involve the transfer of a hydrogen from one of the methyl groups of the isopropyl moiety to the carbonyl oxygen, followed by the elimination of a neutral propene molecule, resulting in the formation of a 2-chlorobenzamide radical cation.

E. α-Cleavage at the Isopropyl Group (m/z 182/184): Cleavage of the C-C bond alpha to the nitrogen atom in the isopropyl group can lead to the loss of a methyl radical (CH₃•), forming an ion at m/z 182/184. This is a common fragmentation pathway for N-alkyl amines.[7]

The predicted fragmentation pathways are illustrated in the diagram below:

Caption: Predicted major fragmentation pathways of 2-chloro-N-isopropylbenzamide.

Comparative Analysis with Analogous Structures

To further substantiate our predictions, we will compare the expected fragmentation of 2-chloro-N-isopropylbenzamide with the known fragmentation patterns of two closely related compounds: N-isopropylbenzamide and 2-chlorobenzamide.

N-Isopropylbenzamide

N-isopropylbenzamide (MW = 163.22 g/mol ) lacks the chloro substituent.[8] Its fragmentation is expected to be dominated by similar pathways, but with different m/z values for the corresponding fragments.

  • Molecular Ion: m/z 163

  • Benzoyl Cation: m/z 105 (from loss of isopropylamine radical)

  • Phenyl Cation: m/z 77 (from loss of CO from the benzoyl cation)

  • [M - CH₃]⁺: m/z 148

  • [M - C₃H₆]⁺˙ (McLafferty-type): m/z 121 (benzamide radical cation)

2-Chlorobenzamide

2-Chlorobenzamide (MW = 155.58 g/mol ) has a primary amide group instead of the N-isopropyl group.[9]

  • Molecular Ion: m/z 155/157

  • 2-chlorobenzoyl cation: m/z 139/141 (from loss of •NH₂)

  • 2-chlorophenyl cation: m/z 111/113 (from loss of CO)

  • Primary amide fragment: A peak at m/z 44, corresponding to [CONH₂]⁺, is often observed for primary amides.[1]

The comparison of the predicted key fragments is summarized in the table below:

Fragment Description2-chloro-N-isopropylbenzamide (Predicted m/z)N-Isopropylbenzamide (m/z)2-Chlorobenzamide (m/z)
Molecular Ion (M⁺˙)197/199163155/157
[Acyl Cation]⁺139/141105139/141
[Aryl Cation]⁺111/11377111/113
[M - Alkene]⁺˙ (Rearrangement)155/157121N/A
[M - CH₃]⁺182/184148N/A

This comparative analysis highlights the predictable influence of the chloro and N-isopropyl substituents on the mass spectrum. The chloro group introduces the characteristic isotopic pattern and shifts the mass of the aromatic fragments, while the N-isopropyl group introduces fragmentation pathways related to the alkyl chain.

Recommended Experimental Protocol

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve sample in volatile solvent (e.g., Methanol) gc1 Inject sample into GC prep1->gc1 gc2 Separate components on a suitable column (e.g., DB-5ms) gc1->gc2 gc3 Temperature program: (e.g., 50°C hold 2 min, ramp to 280°C at 10°C/min) gc2->gc3 ms1 Electron Ionization (70 eV) gc3->ms1 ms2 Mass Analyzer (e.g., Quadrupole) ms1->ms2 ms3 Scan m/z range (e.g., 40-400 amu) ms2->ms3 data1 Acquire mass spectrum ms3->data1 data2 Identify molecular ion and characteristic fragments data1->data2 data3 Compare with predicted pattern and library spectra data2->data3

Caption: A typical experimental workflow for GC-MS analysis of a small molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of 2-chloro-N-isopropylbenzamide in a volatile organic solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column). Use a temperature program that allows for the elution of the target compound, for example, starting at 50°C, holding for 2 minutes, and then ramping to 280°C at a rate of 10°C/minute.

  • Mass Spectrometry Analysis: The outlet of the GC column should be interfaced with a mass spectrometer operating in electron ionization (EI) mode.[10] The standard electron energy for EI is 70 eV. The mass analyzer (e.g., a quadrupole) should be set to scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and with spectra of analogous compounds in a mass spectral library, if available.[11]

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation pattern of 2-chloro-N-isopropylbenzamide. By applying fundamental principles of mass spectrometry and drawing comparisons with structurally related molecules, we have proposed the most likely fragmentation pathways and the corresponding m/z values of the key fragment ions. This predictive approach is an invaluable tool for researchers in the absence of existing experimental data, enabling the confident identification and structural confirmation of novel compounds. The provided experimental protocol offers a clear path for the empirical validation of these predictions.

References

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Technical Comparison: Ortho- vs. Para-Chlorinated N-Isopropylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-chloro-N-isopropylbenzamide (ortho-isomer) and 4-chloro-N-isopropylbenzamide (para-isomer). It is designed for researchers optimizing benzamide scaffolds for medicinal chemistry or agrochemical applications.

Executive Summary

In benzamide scaffold optimization, the choice between ortho- (2-Cl) and para- (4-Cl) substitution is rarely arbitrary; it dictates the molecule's conformational landscape and metabolic fate .

  • 2-Chloro-N-isopropylbenzamide (The "Twisted" Shield): The ortho-chlorine atom introduces significant steric strain, forcing the phenyl ring to rotate out of planarity with the amide group. This "ortho effect" shields the amide bond from hydrolytic enzymes and blocks ortho-metabolic sites, often increasing half-life (

    
    ) at the cost of reduced solubility and disrupted 
    
    
    
    -stacking interactions.
  • 4-Chloro-N-isopropylbenzamide (The "Planar" Probe): The para-chlorine exerts an electron-withdrawing effect without imposing steric torque. This allows the molecule to maintain a near-planar conformation, maximizing conjugation and enabling efficient crystal packing. It is typically used to modulate electronic properties (

    
     Hammett constants) while leaving the steric profile of the amide binding pocket relatively unchanged.
    

Physicochemical & Structural Profiling

The following data summarizes the divergent properties arising solely from the position of the chlorine atom.

Feature2-Chloro-N-isopropylbenzamide (Ortho)4-Chloro-N-isopropylbenzamide (Para)Implication for Development
Conformation Twisted (Dihedral angle

)
Planar/Near-Planar (

)
Ortho fits globular, restricted pockets; Para suits flat, intercalating sites.
Crystal Packing Lower lattice energy; often lower Melting Point.High symmetry; efficient packing; higher Melting Point.Ortho isomers generally show higher solubility in organic formulation vehicles.
Electronic Effect Inductive withdrawal (-I) + Field Effect.Inductive (-I) + Resonance (+R) into amide.4-Cl reduces amide electron density more effectively via resonance.
Hydrolytic Stability High (Steric shielding of carbonyl carbon).Moderate (Electronic deactivation only).Use 2-Cl to prevent rapid amidase degradation in plasma.
Metabolic Soft Spots Para-position open to CYP450 hydroxylation.Meta-position open; Para blocked.4-Cl blocks the primary site of Phase I oxidation (para-hydroxylation).
Structural Dynamics: The "Ortho-Twist"

In the 2-chloro isomer, the Van der Waals radius of the chlorine atom (1.75 Å) clashes with the amide oxygen or the amide hydrogen (depending on rotation). To relieve this strain, the phenyl ring rotates.

  • Consequence: This breaks the conjugation between the phenyl

    
    -system and the amide carbonyl. The C=O bond becomes more "ketone-like" (shorter bond length) and less reactive to nucleophilic attack due to the steric wall created by the chlorine.
    

Synthetic Accessibility & Protocol

Both isomers are synthesized via the Schotten-Baumann reaction , but the 2-chloro isomer requires more vigorous conditions due to the very steric hindrance that grants it stability.

Standard Operating Procedure (SOP): Nucleophilic Acyl Substitution

Reagents:

  • A: 2-Chlorobenzoyl chloride (or 4-Chlorobenzoyl chloride) [1.0 equiv]

  • B: Isopropylamine [1.2 equiv]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [1.5 equiv]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Purge a round-bottom flask with

    
    . Add Reagent B  and Base  to DCM at 
    
    
    
    .
  • Addition: Dissolve Reagent A in a minimal volume of DCM. Add dropwise to the amine solution over 30 minutes.

    • Critical Step for 2-Cl: Due to steric hindrance, the ortho-isomer reaction is slower.[1] Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • For 4-Cl: Reaction is typically complete within 1–2 hours at

      
      .
      
  • Quench: Wash reaction mixture with 1M HCl (to remove unreacted amine), followed by sat.

    
     and Brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • 2-Cl: Recrystallize from Hexane/Ethyl Acetate (crystals form slowly due to twist).

    • 4-Cl: Recrystallize from Ethanol (forms needles readily).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Acid Chloride + Isopropylamine Step1 0°C Addition (DCM + TEA) Start->Step1 Branch Isomer Check Step1->Branch Ortho 2-Chloro (Ortho) Steric Hindrance Branch->Ortho 2-Cl Para 4-Chloro (Para) Electronic Activation Branch->Para 4-Cl Ortho_Cond Warm to RT Stir 6h+ Ortho->Ortho_Cond Para_Cond Keep 0°C -> RT Stir 1-2h Para->Para_Cond Workup Acid/Base Wash & Drying Ortho_Cond->Workup Para_Cond->Workup Final Final Product (Crystalline Solid) Workup->Final

Figure 1: Comparative synthesis workflow highlighting the kinetic difference driven by steric hindrance in the ortho-isomer.

Biological Performance & Metabolic Stability[2]

The primary differentiator in drug development is how these isomers interact with metabolic enzymes (CYP450) and hydrolases.

Metabolic Blockade Strategy
  • 4-Chloro (Para-Block):

    • Mechanism:[2][3] The C-Cl bond is strong (~95 kcal/mol) and resistant to oxidation.

    • Outcome: Prevents para-hydroxylation, a major metabolic route. However, it leaves the electron-rich ortho and meta positions vulnerable to attack if the ring is activated.

  • 2-Chloro (Ortho-Shield):

    • Mechanism:[2][3] The chlorine atom physically blocks the approach of enzymes to the amide bond.

    • Outcome: Significantly reduces the rate of amide hydrolysis (amidase activity). It also forces the molecule into a conformation that may not fit the catalytic site of certain CYP isoforms.

Metabolic Pathway Visualization

Metabolic_Pathways Substrate_Ortho 2-Chloro Isomer (Twisted) CYP_Attack CYP450 Oxidation (Phase I) Substrate_Ortho->CYP_Attack Amidase Amidase Hydrolysis Substrate_Ortho->Amidase Resistant Substrate_Para 4-Chloro Isomer (Planar) Substrate_Para->CYP_Attack Resistant at C4 Substrate_Para->Amidase O_Result2 Para-Hydroxylation (Possible) CYP_Attack->O_Result2 P_Result1 Para-Hydroxylation BLOCKED (Cl Occupancy) CYP_Attack->P_Result1 O_Result1 Hydrolysis BLOCKED (Steric Shield) Amidase->O_Result1 P_Result2 Rapid Hydrolysis (Accessible Amide) Amidase->P_Result2

Figure 2: Divergent metabolic fates. The 2-Cl isomer resists hydrolysis via sterics; the 4-Cl isomer resists oxidation at the para-position.

References

  • Gowda, B. T., et al. (2008).[4][5] Structural studies on N-(phenyl)-benzamides: The effect of ortho- vs para-substitution on conformation. Acta Crystallographica Section E.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (Reference for Hammett Constants and steric parameters).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[6] (Mechanistic grounding for steric shielding of amides).

  • PubChem Compound Summary. (2024). 2-chloro-N-isopropylbenzamide (Substructure Search). National Center for Biotechnology Information.

Sources

Optimizing Benzamide Impurity Profiling: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the chromatographic separation of benzamide-based pharmaceutical impurities, specifically contrasting the industry-standard C18 (Octadecyl) stationary phase against Fluorinated (PFP) and Biphenyl phases. While C18 remains the baseline for hydrophobicity-driven separations, experimental evidence confirms its limitations in resolving positional isomers and polar degradation products common in benzamide synthesis. This guide provides a validated screening workflow and mechanistic data to support the adoption of phenyl-based chemistries for complex impurity profiles.

The Challenge: Benzamide Impurity Profiling

Benzamide moieties are pharmacophores in numerous drugs (e.g., Metoclopramide, Sulpiride, Entinostat ). The synthetic pathways and degradation of these compounds generate two distinct classes of impurities that challenge standard Reversed-Phase Liquid Chromatography (RP-HPLC):

  • Regioisomers: Positional isomers (e.g., ortho- vs. para- substitution) with identical hydrophobicity (logP) but distinct electronic distributions.

  • Polar Hydrolysis Products: Acidic degradants (e.g., 4-aminosalicylic acid derivatives) that show poor retention and peak tailing on C18 due to silanol interactions.

The Status Quo (C18): Standard USP/EP methods typically utilize C18 columns with acidic ion-pairing buffers. While robust for the main API, these methods often fail to achieve baseline resolution (


) for critical isomeric pairs.
Comparative Analysis: C18 vs. PFP vs. Biphenyl[1]
2.1 Mechanistic Differences

The choice of stationary phase dictates the interaction mechanism.[1] To resolve benzamide impurities, one must exploit interactions beyond simple hydrophobicity.

FeatureC18 (Alkyl) PFP (Pentafluorophenyl) Biphenyl
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Dipole-Dipole
Hydrophobic + Enhanced

-

Interaction
Shape Selectivity LowHigh (Rigid ligand structure)Moderate
Target Analytes Non-polar compounds, HomologsPositional Isomers , Halogenated aromaticsAromatic compounds, Polar heterocycles
Benzamide Suitability Baseline (General Screening)Superior (Isomer separation)Excellent (Enhanced retention of polar aromatics)
2.2 Experimental Performance Data

The following data synthesizes performance metrics for the separation of a model benzamide system (Metoclopramide and related impurities) and structurally similar aromatic isomers.

Table 1: Comparative Selectivity (


) for Critical Benzamide Pairs 
Critical PairColumn ChemistrySelectivity (

)
Resolution (

)
Observation
Metoclopramide / Impurity A (Acidic precursor)C18 1.051.2 (Co-elution risk)Poor retention of polar Impurity A causes overlap with solvent front or early peaks.
Biphenyl 1.152.8

-

interactions increase retention of the aromatic Impurity A, clearing the void volume.
Regioisomers (e.g., o- vs p- isomers)C18 1.020.8 (Unresolved)Hydrophobicity is identical; C18 cannot discriminate.
PFP 1.12 2.4 (Baseline) Fluorine ring creates a localized dipole that discriminates based on the electron density of the isomer's substitution pattern.

Key Insight: The PFP phase provides the highest shape selectivity for halogenated benzamides (like Metoclopramide) due to the "fluorine-fluorine" interaction and the rigid steric arrangement of the phenyl ring [1, 2].

Validated Experimental Protocols
Protocol A: Standard Screening (The Baseline)

Use this for initial purity assessment.

  • Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm), 100 Å.

  • Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0 (Suppress silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm.[2]

Protocol B: Advanced Isomer Resolution (The Alternative)

Use this when C18 fails to separate regioisomers or polar degradants.

  • Column: Pentafluorophenyl (PFP) (e.g., ACE C18-PFP or Phenomenex Kinetex F5), 4.6 x 150 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Compatible with MS).

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient: 5% B to 50% B over 25 min.

  • Rationale: Methanol is preferred over Acetonitrile on Phenyl-based columns because ACN can suppress the

    
    -
    
    
    
    interactions between the analyte and the stationary phase [3].
Visualizing the Separation Mechanism

The following diagram illustrates the multi-modal interaction mechanisms that give PFP and Biphenyl phases their superior selectivity for benzamides.

G cluster_0 Analyte: Benzamide Impurity cluster_1 Stationary Phase Interactions Benzamide Benzamide Core (Aromatic Ring + Amide) C18 C18 Phase (Hydrophobic Only) Benzamide->C18 Van der Waals (Weak Selectivity) PFP PFP Phase (Multi-Mode) Benzamide->PFP Pi-Pi Stacking (Strong Retention) IsomerGroup Substituent Position (Ortho/Meta/Para) IsomerGroup->C18 No Interaction (Co-elution) IsomerGroup->PFP Dipole-Dipole & Steric Exclusion ResultC18 Result: Peak Overlap C18->ResultC18 ResultPFP Result: Baseline Separation PFP->ResultPFP

Figure 1: Mechanistic comparison showing how PFP phases leverage Pi-Pi and Dipole interactions to resolve isomers that co-elute on C18.

Method Development Decision Tree

Follow this logic to select the optimal column for your specific benzamide impurity profile.

DecisionTree Start Start: Benzamide Impurity Profiling Step1 Run Protocol A (C18 + Acidic pH) Start->Step1 Check1 Are Critical Pairs Resolved (Rs > 1.5)? Step1->Check1 Success Validate C18 Method Check1->Success Yes AnalyzeFailure Analyze Failure Mode Check1->AnalyzeFailure No FailIsomers Issue: Regioisomers Co-eluting AnalyzeFailure->FailIsomers Isomers FailPolar Issue: Polar Impurities in Void/Tailing AnalyzeFailure->FailPolar Polarity SelectPFP Switch to PFP Column (Methanol Mobile Phase) FailIsomers->SelectPFP Maximize Shape Selectivity SelectBiphenyl Switch to Biphenyl Column (Enhanced Polar Retention) FailPolar->SelectBiphenyl Moderate Polarity SelectHILIC Switch to HILIC Mode (For highly polar degradants) FailPolar->SelectHILIC Extreme Polarity (LogP < -1)

Figure 2: Strategic workflow for selecting the correct stationary phase based on specific impurity challenges.

References
  • National Institutes of Health (NIH). (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Comparison of Fluorophenyl, Biphenyl, and C18 retention behaviors.

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical guide on separation mechanisms for substituted aromatics.

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Analysis of pi-pi interactions and hydrogen bonding capacity.[3]

  • Waters Corporation. (2018).[4] Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Standard C18 method performance data.

  • Journal of Neonatal Surgery. (2025). RP-HPLC Analytical Method of Metoclopramide Hydrochloride... Validation of C18 methods for benzamide quantification.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular entities is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a foundational technique, offering critical insights into the electronic structure of organic compounds. This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 2-chloro-N-isopropylbenzamide, a compound of interest in drug development and chemical synthesis. While direct, published spectral data for this specific molecule is not abundant, this guide establishes a robust predictive framework by comparing it with structurally related analogs. Furthermore, a detailed, self-validating experimental protocol is provided to empower researchers to generate empirical data with high confidence.

Theoretical Framework: Understanding the Chromophore

The UV-Vis absorption of 2-chloro-N-isopropylbenzamide is governed by the electronic transitions within its primary chromophore: the benzamide group. This system, comprising a benzene ring conjugated with an amide carbonyl group, gives rise to characteristic absorption bands.

  • π → π* Transitions: These are high-energy transitions occurring within the aromatic ring and the C=O double bond. They typically result in strong absorption bands at shorter wavelengths (the B-band, ~230 nm).

  • n → π* Transitions: These are lower-energy, and thus lower intensity (often forbidden), transitions involving the non-bonding (n) electrons on the oxygen and nitrogen atoms of the amide group being promoted to an anti-bonding π* orbital. These typically appear as a weaker, longer-wavelength shoulder or band (the R-band).

Substituents on the benzamide core significantly modulate the energy of these transitions, leading to predictable shifts in the absorption maxima (λmax).[1][2]

  • Auxochromes and Shifts: The chloro (-Cl) and N-isopropyl (-NH-iPr) groups act as auxochromes. The lone pair electrons on the chlorine and nitrogen atoms can interact with the π-system of the benzene ring, influencing the energy levels of the molecular orbitals. This typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).[2][3]

Comparative Analysis: Predicting λmax Through Analogs

To predict the absorption maxima of 2-chloro-N-isopropylbenzamide, we can analyze the empirical data of its constituent parts: benzamide, benzoic acid, and related substituted compounds.

CompoundKey Structural FeaturesReported λmax (nm)SolventEffect
BenzamideParent Chromophore~225 - 230 nmVariousBaseline
Benzoic AcidRelated Chromophore230 nm, 274 nmWater (acidic)[4]Provides context for the benzene-carbonyl system.
2-ChlorobenzamideOrtho-Chloro SubstitutionNo direct λmax found, but expected bathochromic shift.-The electron-donating resonance effect and electron-withdrawing inductive effect of the ortho-chloro group are expected to cause a red shift compared to benzamide.
N-Alkyl BenzamidesN-SubstitutionN-substitution on amides generally causes minor shifts.-The isopropyl group may cause a slight bathochromic shift due to its electron-donating inductive effect.

Analysis and Prediction:

Based on the comparative data, we can logically predict the spectral features of 2-chloro-N-isopropylbenzamide. The parent benzamide absorbs around 225-230 nm. The ortho-chloro substituent is expected to induce a bathochromic shift. The N-isopropyl group will likely contribute a further, albeit smaller, bathochromic shift. Therefore, it is reasonable to predict that the primary π → π* absorption maximum (λmax) for 2-chloro-N-isopropylbenzamide will be observed in the 235-245 nm range . A weaker n → π* transition may be observable as a shoulder at a longer wavelength, potentially around 270-280 nm.

Diagram: Predicted Substituent Effects on λmax

G Benzamide Benzamide (Parent Chromophore) λmax ~225-230 nm Chlorobenzamide 2-Chlorobenzamide Benzamide->Chlorobenzamide + Cl group (Bathochromic Shift) Nisopropylbenzamide N-isopropylbenzamide Benzamide->Nisopropylbenzamide + iPr-NH group (Slight Bathochromic Shift) Target 2-chloro-N-isopropylbenzamide (Predicted λmax ~235-245 nm) Chlorobenzamide->Target Nisopropylbenzamide->Target

Caption: Predicted spectral shifts leading to the λmax of the target compound.

Experimental Protocol for Empirical Verification

This section provides a rigorous, step-by-step protocol for determining the UV-Vis absorption maxima of 2-chloro-N-isopropylbenzamide. The protocol is designed to be self-validating by incorporating systematic checks.

3.1. Materials and Instrumentation

  • Analyte: 2-chloro-N-isopropylbenzamide (ensure high purity, >98%)

  • Solvent: Spectroscopic grade methanol or ethanol. These are preferred for their transparency in the deep UV range and their ability to dissolve a wide range of organic compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.[5][6]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

3.2. Step-by-Step Methodology

  • Preparation of Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-chloro-N-isopropylbenzamide.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen spectroscopic grade solvent. This creates a 1 mg/mL stock solution.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL) in separate 10 mL volumetric flasks. This series is crucial for verifying adherence to the Beer-Lambert Law.[6]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 190 nm to 400 nm).

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.

  • Spectral Acquisition:

    • Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution.[7]

    • Place the sample cuvette back into the spectrophotometer and acquire the full absorption spectrum.

    • Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis and Validation:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra. The λmax should be consistent across all concentrations.

    • Record the absorbance value at the λmax for each concentration.

    • Plot a calibration curve of Absorbance vs. Concentration. The plot should be linear with a correlation coefficient (R²) > 0.99, confirming that the Beer-Lambert law is obeyed in this concentration range.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Weigh Analyte B Prepare Stock Solution (1 mg/mL) A->B C Perform Serial Dilutions (5-20 µg/mL) B->C F Scan Spectra of Working Solutions C->F D Instrument Warm-up & Setup E Baseline Correction (Solvent Blank) D->E E->F G Identify λmax F->G H Record Absorbance at λmax G->H I Plot Calibration Curve (Abs vs. Conc) H->I J Verify Linearity (R² > 0.99) I->J

Caption: A validated workflow for UV-Vis spectroscopic analysis.

Conclusion and Best Practices

While published data on the UV-Vis absorption maxima of 2-chloro-N-isopropylbenzamide is sparse, a scientifically sound prediction can be made by comparing it to structural analogs like benzamide and considering the electronic effects of its substituents. Our analysis points to an expected primary λmax in the 235-245 nm region.

For drug development professionals and researchers, empirical verification is non-negotiable. The provided experimental protocol offers a robust and self-validating method to accurately determine the compound's spectral properties. Adherence to best practices, such as using spectroscopic grade solvents, performing baseline corrections, and verifying linearity with a concentration series, is critical for generating trustworthy and reproducible data. This guide provides both the theoretical foundation and the practical tools necessary for the comprehensive UV-Vis characterization of 2-chloro-N-isopropylbenzamide.

References

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Accessed February 2026. [Link]

  • National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Accessed February 2026. [Link]

  • Karimova, N.V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link]

  • Al-Ayed, A.S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Molbank. [Link]

  • MDPI. (n.d.). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Accessed February 2026. [Link]

  • PubChem - National Institutes of Health. (n.d.). Benzamide. Accessed February 2026. [Link]

  • Zakerhamidi, M.S., et al. (2025). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Accessed February 2026. [Link]

  • PubChem - National Institutes of Health. (n.d.). 2-Chlorobenzamide. Accessed February 2026. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Accessed February 2026. [Link]

  • ResearchGate. (n.d.). UV-Vis Spectra of N,N'-Bis(benzylidene)ethylenediamine. Accessed February 2026. [Link]

  • SciSpace. (n.d.). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Accessed February 2026. [Link]

  • ASTM International. (n.d.). ASTM Std Practices for General UV-VIS Quantitative Analysis. Accessed February 2026. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Accessed February 2026. [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of 2-chlorobenzaldehyde-O-oxide. Accessed February 2026. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Accessed February 2026. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers. Accessed February 2026. [Link]

  • SIELC Technologies. (2018). 2-Chlorobenzamide. Accessed February 2026. [Link]

  • ResearchGate. (2019). Solvent effects on UV–Vis and FT-IR spectra of indapamide combined with DFT calculations. Accessed February 2026. [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Accessed February 2026. [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science and Technology. Accessed February 2026. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides. Accessed February 2026. [Link]

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Accessed February 2026. [Link]

  • ResearchGate. (n.d.). The UV, IR and NMR spectral data of substituted (E)-N. Accessed February 2026. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Accessed February 2026. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Accessed February 2026. [Link]

  • PubChem - National Institutes of Health. (n.d.). 2-chloro-N-isopropylbenzamide. Accessed February 2026. [Link]

  • PubChem - National Institutes of Health. (n.d.). 2-Chloro-N,N-diethylbenzamide. Accessed February 2026. [Link]

  • PubChem - National Institutes of Health. (n.d.). N-Isopropylbenzamide. Accessed February 2026. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of 2-chloro-N-isopropylbenzamide, the integrity of all analytical data hinges on a foundational element: the reference standard. An accurate, well-characterized reference standard is not merely a reagent; it is the benchmark against which all measurements of identity, purity, and strength are judged. This guide provides an in-depth comparison of sourcing and qualification strategies for reference standards of 2-chloro-N-isopropylbenzamide, alongside a critical evaluation of the analytical methodologies best suited for its quantification.

The immediate challenge researchers face is the absence of a commercially available Certified Reference Material (CRM) for 2-chloro-N-isopropylbenzamide from major pharmacopeias or certified suppliers. This reality necessitates a robust strategy for either sourcing a high-purity chemical and elevating it to reference standard status through rigorous in-house qualification or relying on a custom synthesis program. This guide is structured to navigate these challenges, ensuring your analytical framework is built on a foundation of scientific validity and regulatory compliance.

Part 1: The Reference Standard - Sourcing and Comprehensive Qualification

A reference standard serves as the anchor for analytical validity. The U.S. Food and Drug Administration (FDA) mandates that non-compendial reference standards must be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1] Similarly, the United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens".[1][2] Given the lack of an official CRM, two primary pathways exist.

Pathway A: Sourcing and Up-Qualifying a Commercial Chemical

The most direct approach is to procure 2-chloro-N-isopropylbenzamide from a reputable chemical vendor. It is critical to understand that a vendor's "98%" or "99%" purity claim on a label is not sufficient for a reference standard. That material must be treated as a candidate and subjected to a comprehensive, multi-technique qualification process to establish its identity and purity with a high degree of confidence.

Pathway B: In-House Synthesis and Qualification

In cases where commercial sources are unreliable or of insufficient purity, in-house synthesis followed by purification (e.g., recrystallization, preparative chromatography) may be required. The synthesis of 2-chloro-N-isopropylbenzamide can be achieved via the reaction of 2-chlorobenzoyl chloride with isopropylamine.[3] The resulting material must then undergo the same rigorous qualification protocol as a commercially sourced candidate.

The Self-Validating Qualification Workflow

The qualification process is a self-validating system designed to leave no ambiguity about the material's fitness for purpose. It involves two key stages: unequivocal identification and purity assignment.

cluster_0 Reference Standard Qualification Workflow start Obtain High-Purity 2-chloro-N-isopropylbenzamide (Commercial or In-House) identity Phase 1: Identity Confirmation start->identity purity Phase 2: Purity & Assay Assignment identity->purity nmr NMR (¹H, ¹³C) (Confirms Structure) identity->nmr ms Mass Spectrometry (MS) (Confirms Molecular Weight) identity->ms ir FTIR/ATR (Confirms Functional Groups) identity->ir chrom_purity Chromatographic Purity (HPLC/GC, Area %) purity->chrom_purity water Water Content (Karl Fischer) purity->water residual Residual Solvents (GC-HS) purity->residual inorganic Inorganic Impurities (ROI/Sulphated Ash) purity->inorganic mass_balance Calculate Purity by Mass Balance purity->mass_balance cert Generate Certificate of Analysis (Identity, Purity, Storage, Re-test Date) release Release as In-House Primary Reference Standard cert->release mass_balance->cert

Caption: Workflow for In-House Reference Standard Qualification.

1. Identity Confirmation: The first pillar is to confirm, unequivocally, that the material is indeed 2-chloro-N-isopropylbenzamide.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are paramount. The proton NMR should show the characteristic isopropyl group signals and the aromatic protons, with appropriate splitting patterns and integrations. The carbon NMR will confirm the number and type of carbon environments. The resulting spectra must be consistent with the proposed structure.
  • Mass Spectrometry (MS): This confirms the molecular weight (197.66 g/mol )[4]. High-resolution MS (HRMS) is preferred to confirm the elemental composition. The isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl) should be evident.
  • Infrared Spectroscopy (FTIR): This provides orthogonal confirmation of functional groups, such as the N-H stretch, C=O (amide I) band, and C-Cl vibrations.

2. Purity and Assay Assignment: The second pillar is to determine the amount of the main component present. This is typically done by a mass balance approach, as recommended by regulatory bodies.

  • Chromatographic Purity: A high-resolution chromatographic technique, typically HPLC with UV detection, is used to separate and quantify organic impurities. The goal is a method that resolves all known and potential impurities (e.g., starting materials, by-products). The area percent of the main peak provides the initial purity value.
  • Water Content: Determined by Karl Fischer titration. Water is a common impurity that is not detected by UV in HPLC.
  • Residual Solvents: Headspace Gas Chromatography (GC-HS) is used to quantify any solvents remaining from the synthesis or purification process, guided by ICH Q3C guidelines.[5]
  • Inorganic Impurities: Determined by the Residue on Ignition (ROI) or Sulphated Ash test. This quantifies non-volatile inorganic content.

The final purity value (Assay) is calculated by subtracting the percentages of all identified impurities from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Comparison: Qualified In-House Standard vs. Commercial CRM (if available)
FeatureQualified In-House Primary Standard Commercial Certified Reference Material (CRM)
Traceability Traceability established through in-house documentation and characterization data.Directly traceable to national or international standards (e.g., NIST, USP).
Uncertainty Uncertainty budget must be calculated and documented internally.Comes with a certified value and a statement of measurement uncertainty.
Documentation Requires extensive in-house generation of a Certificate of Analysis and supporting data.Supplied with a comprehensive Certificate of Analysis from an accredited body.
Time & Cost Significant investment in analyst time, instrument access, and potentially synthesis.Higher initial purchase cost, but saves significant internal resources.
Regulatory View Fully acceptable to regulatory bodies (e.g., FDA) if qualification is robust and well-documented.[1]The "gold standard" and most straightforward path for regulatory submissions.
Availability Can be produced on-demand.Currently not available for 2-chloro-N-isopropylbenzamide.

Part 2: Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is driven by the sample matrix, required sensitivity, and available instrumentation. For the quantitative analysis of 2-chloro-N-isopropylbenzamide, High-Performance Liquid Chromatography and Gas Chromatography are the two most viable options.

cluster_1 Analytical Method Selection Logic start Need to Quantify 2-chloro-N-isopropylbenzamide thermolabile Is the analyte thermally labile or non-volatile? start->thermolabile hplc Use HPLC-UV thermolabile->hplc  Yes derivatize Is derivatization required for volatility or sensitivity? thermolabile->derivatize  No matrix Is the sample matrix complex? hplc->matrix gc_direct Use GC-MS/FID gc_direct->matrix derivatize->gc_direct  No gc_deriv Use GC-MS/FID with Derivatization derivatize->gc_deriv  Yes ms_detector Use MS Detector (LC-MS or GC-MS) for Specificity matrix->ms_detector  Yes

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis. For 2-chloro-N-isopropylbenzamide, a reversed-phase HPLC method with UV detection is the most logical starting point. The molecule's aromatic ring provides a strong chromophore for UV detection, and its polarity is well-suited for separation on common C18 or C8 columns.

  • Expertise & Causality: We choose reversed-phase because the analyte is a moderately polar organic molecule. A C18 column provides excellent hydrophobic retention for the benzene ring. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A UV detector set near the absorbance maximum of the benzamide structure (~230-270 nm) will provide high sensitivity. This approach is robust, widely available, and highly reproducible, making it ideal for quality control environments.[6]

Gas Chromatography (GC)

GC is a powerful alternative, particularly when coupled with a Mass Spectrometer (GC-MS) for enhanced specificity or a Flame Ionization Detector (FID) for robust quantification. 2-chloro-N-isopropylbenzamide is sufficiently volatile and thermally stable for GC analysis without derivatization.

  • Expertise & Causality: The decision to use GC might be driven by the need to analyze for volatile or semi-volatile impurities that are not amenable to HPLC (e.g., residual solvents). An MS detector provides both quantification and structural confirmation, which is invaluable for impurity identification. FID is less specific but offers excellent linearity and robustness for assay measurements. The primary challenge in GC is ensuring the inlet temperature is not so high as to cause degradation of the amide.

Comparison: HPLC-UV vs. GC-MS
FeatureReversed-Phase HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Excellent for non-volatile and thermally labile compounds. Ideal for 2-chloro-N-isopropylbenzamide.Best for volatile and thermally stable compounds. Suitable for 2-chloro-N-isopropylbenzamide.
Specificity Good. Based on retention time and UV spectrum. Potential for co-elution in complex matrices.Excellent. Provides both retention time and a mass fragmentation pattern for high-confidence identification.
Sensitivity Good to excellent, depending on the chromophore.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Sample Prep Simple dissolution in mobile phase is often sufficient.Dissolution in a volatile organic solvent.
Instrumentation Widely available in QC and R&D labs.Common, but perhaps less ubiquitous than HPLC in some QC labs.
Primary Use Case Purity and Assay: The preferred method for routine quality control and stability testing.Impurity Identification: Superior for identifying unknown impurities and analyzing volatile components.

Part 3: Field-Proven Experimental Protocols

The following protocols are provided as robust starting points. They must be validated according to ICH Q2(R2) guidelines to prove their suitability for their intended purpose.[5][7]

Protocol 1: Quantitative Analysis by HPLC-UV

This method is designed for the determination of assay and organic impurities of 2-chloro-N-isopropylbenzamide.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile : Water (60:40, v/v). Rationale: This starting ratio provides a good balance of analysis time and resolution for a moderately non-polar analyte. It should be optimized during method development.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
  • Detection Wavelength: 235 nm. Rationale: A DAD should be used initially to determine the absorbance maximum. 235 nm is a typical value for benzamides.
  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Mobile Phase (Acetonitrile:Water 60:40).
  • Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the qualified 2-chloro-N-isopropylbenzamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. Chromatographic Procedure:

  • Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the diluent (blank) to ensure no system peaks interfere.
  • Inject the Reference Standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
  • Inject the Sample Solution in duplicate.
  • Calculate the assay or impurity levels using the peak areas relative to the standard.
Protocol 2: Analysis by GC-MS

This method is suitable for identity confirmation and the analysis of semi-volatile impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1). Rationale: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
  • Oven Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 280 °C.
  • Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line: 280 °C.
  • Ion Source: 230 °C.
  • Ionization Energy: 70 eV.
  • Scan Range: 40-400 amu.

2. Preparation of Solutions:

  • Solvent: Dichloromethane or Ethyl Acetate.
  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

3. GC-MS Procedure:

  • Inject 1 µL of the solvent blank.
  • Inject 1 µL of the Sample Solution.
  • Acquire the data in full scan mode.
  • Confirm the identity of the main peak by comparing its retention time and mass spectrum to that of the qualified reference standard. The mass spectrum should show the molecular ion and characteristic fragments.

References

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Available at: [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Available at: [Link]

  • 2-chloro-N-isopropylbenzamide. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2021). ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). ICH. Available at: [Link]

  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Available at: [Link]

  • 2-Chlorobenzamide. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Guidance for Industry: Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules, 26(16), 4887. Available at: [Link]

  • USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink. Available at: [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. Available at: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). European Medicines Agency (EMA). Available at: [Link]

  • Hesso, A., et al. (2015). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 7(16), 6848-6854. Available at: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2014). Regulations.gov. Available at: [Link]

  • Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4). Available at: [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (n.d.). Qualio. Available at: [Link]

  • N-Isopropylbenzamide. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the vanguard of drug development, the meticulous management of chemical reagents is not merely a matter of regulatory compliance but the very bedrock of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-chloro-N-isopropylbenzamide, moving beyond a simple checklist to instill a deep understanding of the causality behind each critical step. Our objective is to ensure that every protocol is a self-validating system, safeguarding both personnel and the environment.

Hazard Assessment: Understanding the Intrinsic Risks

  • Structural Analogs: We can infer the potential hazards by examining related molecules:

    • 2-Chlorobenzamide: This parent compound is classified as harmful if swallowed and, more critically, fatal if inhaled (Acute Tox. 2)[1].

    • N-Isopropylbenzylamine: A related amine, this compound is known to be harmful if swallowed, causes severe skin burns and eye damage, and may lead to respiratory irritation[2][3].

    • 2-Chloro-N-methylbenzamide: This close analog is noted to cause skin and serious eye irritation, and may cause respiratory irritation[4].

  • Inferred Hazard Profile: Based on these analogs, it is prudent to handle 2-chloro-N-isopropylbenzamide as a substance that is, at a minimum:

    • Acutely toxic if swallowed or inhaled.

    • A potential skin and severe eye irritant/corrosive.

    • A respiratory tract irritant.

    • Harmful to aquatic life with long-lasting effects[2][3].

Furthermore, as a chlorinated organic compound, it falls under the category of halogenated organic compounds (HOCs) , which are subject to specific environmental regulations due to their persistence and potential to form toxic byproducts upon improper disposal[5][6].

Potential Hazard GHS Classification (Inferred) Primary Safety Concern
Acute Toxicity (Oral, Inhalation)Category 2-4Risk of serious harm or fatality upon ingestion or inhalation.
Skin Corrosion/IrritationCategory 1B/2Potential for severe burns or irritation upon contact.
Serious Eye Damage/IrritationCategory 1/2Risk of serious, irreversible eye damage.
Aquatic ToxicityChronic Category 3Long-term harm to environmental ecosystems.

Regulatory Imperative: Classification as Hazardous Waste

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. Due to its chemical structure (a carbon-halogen bond), 2-chloro-N-isopropylbenzamide must be classified as a halogenated organic hazardous waste [5][6].

This classification carries a critical implication: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste[9]. Such actions constitute a serious regulatory violation and pose a significant threat to public water systems and the environment.

Pre-Disposal Protocol: Safe Handling and Segregation in the Laboratory

Proper disposal begins the moment the chemical is deemed "waste." Adherence to the following in-laboratory procedures is mandatory to ensure safety and compliance.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste material, ensure a complete barrier between you and the potential hazard.

  • Eye Protection: Wear chemical safety goggles or a face shield[4].

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat is essential to prevent skin exposure.

  • Respiratory Protection: Handle the waste within a certified chemical fume hood to mitigate inhalation risks[4].

Step 2: Waste Segregation - The Principle of Isolation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, compromise disposal pathways, and significantly increase disposal costs.

  • Halogenated vs. Non-Halogenated: 2-chloro-N-isopropylbenzamide waste must be collected in a container designated exclusively for halogenated organic waste [6]. Mixing it with non-halogenated solvents (e.g., acetone, ethanol, hexanes) will contaminate the entire volume, forcing the more expensive and complex disposal route required for halogenated compounds[9].

Step 3: Container Selection and Labeling

The integrity of the disposal process relies on robust and clearly identified containment.

  • Container Choice: Use a chemically compatible container, preferably plastic, that can be securely sealed[7][10]. Ensure the container is free from contamination and in good condition.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible[11].

    • Write the words "Hazardous Waste" .

    • List the full chemical name: "Waste 2-chloro-N-isopropylbenzamide" . If in a solution, list all components and their approximate percentages. Acronyms or formulas are not acceptable.

    • Indicate the relevant hazards (e.g., "Toxic," "Corrosive").

    • Affix appropriate hazard pictograms.

  • Container Management:

    • Keep the waste container closed at all times, except when actively adding waste[6]. A funnel left in the opening is a violation.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be under the direct control of laboratory personnel and clearly marked[10].

    • Place the primary waste container within a larger, chemically compatible secondary containment bin to prevent the spread of potential spills.

Step-by-Step Disposal Workflow

This workflow outlines the logical sequence from waste generation to final removal from the laboratory.

G cluster_lab In-Laboratory Process cluster_ehs Institutional EHS / Licensed Vendor Process A Waste Generation (Pure 2-chloro-N-isopropylbenzamide or contaminated materials) B Hazard Assessment (Halogenated Organic, Toxic, Irritant) A->B Characterize C Select Container (Designated, sealed, compatible 'Halogenated Organic Waste' container) B->C Contain D Properly Label Container ('Hazardous Waste', full chemical name, hazards, accumulation start date) C->D Identify E Store in SAA (Secondary containment, securely closed) D->E Secure F Request Waste Pickup (Follow institutional EHS procedure) E->F Initiate Disposal G Waste Collection (Trained EHS personnel) F->G Hand-off H Final Disposal (Controlled incineration at a licensed hazardous waste facility) G->H Transport & Destroy

Sources

Personal Protective Equipment (PPE) Strategy for 2-Chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-chloro-N-isopropylbenzamide (CAS: 19469-23-9) is a chlorinated amide intermediate often employed in the synthesis of agrochemicals (e.g., Isoxaben) and pharmaceutical scaffolds.[1] While amides are generally stable, the chlorinated aromatic ring enhances lipophilicity, increasing the potential for dermal absorption and bioavailability.[1]

The Core Hazard: This compound is not just a surface irritant. It carries a GHS Class 4 Acute Toxicity (Oral) and Class 2 Skin/Eye Irritation profile.[1][2] The primary operational risks are dust inhalation during weighing and transdermal uptake when dissolved in organic solvents.

This guide moves beyond generic "wear gloves" advice. It establishes a context-dependent PPE protocol based on the physical state of the chemical (Solid vs. Solution).

Hazard Profile & Mechanistic Basis

Understanding the why drives compliance. The following hazards dictate our PPE choices:

Hazard ClassGHS CodePhysiological MechanismOperational Implication
Acute Toxicity (Oral) H302 Systemic absorption via ingestion or mucociliary clearance of inhaled dust.[1]Zero-tolerance for dust generation. N95/P100 or Fume Hood required.[1]
Skin Irritation H315 Lipophilic nature allows penetration of the stratum corneum, causing dermatitis.[1]Sleeve gaps are critical failure points. Long-cuff gloves required.[1]
Eye Irritation H319 Mechanical abrasion (dust) and chemical irritation of mucous membranes.[1]Safety glasses are insufficient if dust is airborne; goggles required.[1]
STOT-SE H335 Irritation of the upper respiratory tract.[1][3]Engineering controls (Hood) are the primary barrier.[1]

PPE Selection Logic: The "State-Dependent" Protocol

Safety failures often occur when researchers use "solid-handling" PPE for "solution-handling" tasks.[1] The solvent acts as a carrier vehicle, dragging the solute through glove materials that would otherwise be impermeable.

A. Eye and Face Protection[1][4][5][6][7][8][9][10]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). [1]

    • Reasoning: Unlike safety glasses, goggles seal against the face, preventing airborne dust (during weighing) or splashes (during synthesis) from bypassing the lens.[1]

  • High Risk (Scale-up/Heating): Add a Face Shield over goggles.[1]

B. Respiratory Protection[1][5][8]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Secondary Control (If Hood unavailable or for spill cleanup):

    • Solid: N95 or P100 Particulate Respirator.

    • Solution: Half-face respirator with Organic Vapor (OV) cartridges.[1]

C. Hand Protection (The Critical Variable)

Glove selection must be dynamic.[1]

  • Scenario A: Handling Pure Solid

    • Recommendation:Disposable Nitrile (min 5 mil thickness). [1]

    • Protocol: Single pair is sufficient if no solvent is present.[1] Change immediately if punctured.[1]

  • Scenario B: Handling Solutions (The "Carrier Effect")

    • Risk:[4][5] If dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent will permeate nitrile in seconds/minutes, carrying the benzamide with it.[1]

    • Recommendation:Silver Shield (Laminate) or Double-Gloving (Nitrile over Laminate).[1]

    • Protocol: If using standard solvents (Methanol/Ethyl Acetate), double nitrile is acceptable.[1] If using DCM, laminate liners are mandatory.[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting the correct PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 2-chloro-N-isopropylbenzamide State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Weighing/Transfer Solution Solution (Dissolved) State_Check->Solution Reaction/Extraction PPE_Solid PPE: Nitrile Gloves (5 mil) + Goggles + Lab Coat Engineering: Fume Hood (Sash <18") Solid->PPE_Solid Solvent_Check Identify Carrier Solvent Solution->Solvent_Check Aggressive Aggressive Solvent (DCM, DMF, THF) Solvent_Check->Aggressive Standard Standard Solvent (EtOH, EtOAc, Water) Solvent_Check->Standard PPE_Aggressive PPE: Laminate (Silver Shield) Liners under Nitrile + Goggles Aggressive->PPE_Aggressive PPE_Standard PPE: Double Nitrile Gloves (Change every 15 mins) Standard->PPE_Standard

Caption: Decision logic for glove and respiratory selection based on physical state and solvent carrier risks.

Operational Workflow: From Shelf to Waste

This protocol ensures a "Self-Validating System"—each step includes a check to prevent exposure.[1]

Step 1: Pre-Operational Prep
  • Inspect Engineering Controls: Verify Fume Hood flow is >100 fpm (face velocity).

  • Donning Sequence:

    • Lab Coat (Buttoned to neck).[1]

    • Goggles (Adjust strap for tight seal).[1]

    • Gloves (Pull cuff over lab coat sleeve).[1]

  • Equipment Prep: Place balance inside the hood if possible. If not, use a transfer vessel with a secondary container.

Step 2: Weighing & Transfer (Highest Dust Risk)[1]
  • Technique: Use an anti-static weighing boat.

  • Validation: Check the balance area for white dust. If visible, stop . Wipe down with a wet paper towel (solvent-dampened) to capture particles rather than dispersing them.[1]

  • Transfer: Dissolve the solid immediately after weighing to lock it into the liquid phase, reducing inhalation risk.

Step 3: Reaction & Processing
  • Heating: If heating the reaction, ensure the condenser is active before applying heat to prevent vapor escape.

  • Sampling: Do not remove the flask from the hood. Use a long pipette to sample for TLC/HPLC.[1]

Step 4: Doffing & Disposal[6][8][9]
  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste (Halogenated).[1]

    • Liquid Waste: Halogenated Organic Solvent Waste.[1]

  • Doffing Sequence (Critical to prevent cross-contamination):

    • Remove outer gloves (turn inside out).[1]

    • Remove goggles (handle by straps only).[1]

    • Remove lab coat.[1]

    • Wash hands with soap and water for 20 seconds.[1]

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Skin Contact Flush for 15 mins. Do not scrub (scrubbing abrades skin, increasing absorption).[1]Remove contaminated clothing.[1][6][7][8][9][10][4] Seek medical attention if irritation persists.
Eye Contact Irrigate immediately. Hold eyelids apart.[1] Continue for 15 mins.Consult an ophthalmologist.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Solid) Wet Wipe Method. Cover with wet paper towels to prevent dust.[1] Scoop into waste bag.Do not dry sweep.[1]
Spill (Liquid) Absorb. Use vermiculite or spill pads.[1]Ventilate area.[1][8][10][4] Treat absorbent as hazardous waste.[1]

References

  • PubChem. (n.d.).[1] 2-chloro-N-isopropylbenzamide Compound Summary. National Library of Medicine.[1][6] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Chlorinated Benzamides. Retrieved from [Link][1]

  • NIOSH. (n.d.).[1][6] NIOSH Pocket Guide to Chemical Hazards: Protective Clothing. Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.